(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine
Descripción
The exact mass of the compound Fmoc-D-threonine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-APPDUMDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426318 | |
| Record name | Fmoc-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157355-81-2 | |
| Record name | Fmoc-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Fmoc-D-Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-threonine (N-α-Fmoc-D-threonine) is a pivotal amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS).[1] As an N-terminally protected form of the non-proteinogenic D-threonine, it serves as a fundamental building block for the synthesis of custom peptides. The incorporation of D-amino acids is a key strategy in medicinal chemistry to enhance the proteolytic stability of peptide-based drug candidates, thereby extending their circulating half-life.[2] The fluorenylmethyloxycarbonyl (Fmoc) group provides stable protection under acidic conditions but is readily cleaved by a weak base, such as piperidine, making it ideal for the orthogonal synthesis strategies that dominate modern peptide chemistry.[3][4]
This guide provides a comprehensive overview of the core physicochemical properties of Fmoc-D-threonine, detailed experimental protocols for its application and analysis, and the biological context for its use in drug development.
Core Physicochemical Properties
The fundamental properties of Fmoc-D-threonine are summarized below. These values are critical for reaction setup, purification, and analytical characterization.
| Property | Value | Reference(s) |
| Synonyms | Fmoc-D-Thr-OH, N-(9-Fluorenylmethoxycarbonyl)-D-threonine | [1][5] |
| CAS Number | 118609-38-4; 157355-81-2 | [1] |
| Molecular Formula | C₁₉H₁₉NO₅ | [1][5] |
| Molecular Weight | 341.36 g/mol | [5] |
| Appearance | White to off-white powder or crystalline solid | [1][5] |
| Melting Point | 95 - 97 °C | [1] |
| Optical Rotation | [α]D²⁰ = +16 ± 1° (c=1 in DMF); +5.0 to +7.0° (c=1 in MeOH) | [1] |
| Solubility | Soluble in methanol and Dimethylformamide (DMF) | [5] |
| Storage Conditions | 2 - 8 °C, keep in a dry place | [1][5] |
Spectroscopic and Analytical Data
Analytical assessment is crucial to confirm the identity, purity, and chiral integrity of Fmoc-D-threonine before its use in synthesis.
| Analysis | Specification | Reference(s) |
| Purity (HPLC) | ≥97% to ≥98% | [1] |
| Enantiomeric Purity | ≥99.5% | |
| Identity (IR) | Conforms to structure |
Spectroscopic Characteristics:
-
Nuclear Magnetic Resonance (NMR): A ¹H NMR spectrum would show characteristic signals for the aromatic protons of the Fmoc group (typically between 7.3-7.8 ppm), signals for the threonine backbone (α-H, β-H), and a doublet for the methyl group (γ-CH₃).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorptions for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, a strong C=O stretch for the carbamate and carboxylic acid groups, and aromatic C-H stretches from the Fmoc group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, typically showing the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.
Experimental Protocols
The primary application of Fmoc-D-threonine is as a building block in Fmoc-based solid-phase peptide synthesis.[6]
Protocol: Use in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual coupling cycle for adding an Fmoc-D-threonine residue to a growing peptide chain on a solid support (e.g., Rink amide resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-threonine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine[7]
-
Solvent: Anhydrous DMF (Dimethylformamide)[7]
-
Washing solvents: DMF, IPA (Isopropanol), DCM (Dichloromethane)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a reaction vessel.[7]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-7 minutes.[7]
-
Drain the solution and repeat the piperidine treatment for another 5-7 minutes to ensure complete Fmoc removal.
-
-
Washing: Wash the resin thoroughly to remove residual piperidine and the fulvene-piperidine adduct. A typical wash cycle is: DMF (x3), IPA (x2), DMF (x3).[3]
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-D-threonine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.[3]
-
Add DIPEA (6 eq.) to the mixture. The solution will typically change color, indicating activation.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling:
-
Add the activated Fmoc-D-threonine solution to the washed, deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
The completion of the coupling reaction can be monitored using a colorimetric test (e.g., Kaiser test).[8]
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF (x3), IPA (x2), and DCM (x3) to remove excess reagents and byproducts.[3]
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
Protocol: Analytical Quality Control by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical and chiral purity of Fmoc-D-threonine.[9]
Methodology for Purity Analysis (Reversed-Phase HPLC):
-
Sample Preparation: Prepare a standard solution of Fmoc-D-threonine in a suitable solvent (e.g., 1 mg/mL in Acetonitrile/Water).
-
HPLC System: Use a standard RP-HPLC system with a C18 column.
-
Mobile Phase: A typical mobile phase gradient involves:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient: Run a linear gradient from low %B to high %B over 20-30 minutes to elute the compound.
-
Detection: Monitor the elution profile using a UV detector at 220 nm and/or 265 nm (for the Fmoc group).[9]
-
Analysis: Purity is determined by integrating the peak area of the main compound relative to the total peak area.
Methodology for Enantiomeric Purity (Chiral HPLC):
-
System: Use an HPLC system equipped with a polysaccharide-based chiral stationary phase (CSP) column.[9]
-
Mobile Phase: Isocratic mobile phases are common, often consisting of an organic modifier (e.g., Methanol or Acetonitrile) and an acidic additive (e.g., TFA or Formic Acid) in water.[9]
-
Analysis: The D- and L-enantiomers will separate into two distinct peaks. Enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers. For Fmoc-D-threonine, the peak corresponding to the D-enantiomer should be >99.5% of the total area.
Biological and Pharmacological Context
The primary reason to use Fmoc-D-threonine is to introduce a D-amino acid into a peptide sequence. This modification can have profound effects on the peptide's pharmacological properties.
Peptides composed of natural L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential.[2] Replacing a key L-amino acid with its D-enantiomer can render the peptide bond resistant to enzymatic cleavage.[2] This strategy significantly increases the peptide's stability and in vivo half-life.
However, this modification is not without potential consequences. The stereochemistry of amino acid side chains is often critical for high-affinity receptor binding and subsequent signal transduction.[2] Changing an L-threonine to a D-threonine can alter the peptide's three-dimensional conformation, which may lead to:
-
Reduced Binding Affinity (Higher Kd): The D-amino acid may introduce steric hindrance in the receptor's binding pocket.[2]
-
Altered Biological Activity (Higher IC₅₀): The precise orientation of the side chain may be necessary for agonistic or antagonistic activity.
-
Unchanged or even Enhanced Activity: In some cases, the conformational change induced by the D-amino acid may be beneficial for receptor interaction.
Therefore, the substitution of L-threonine with D-threonine represents a trade-off between enhanced stability and potentially altered biological function, which must be empirically evaluated for each specific peptide therapeutic.[2]
Conclusion
Fmoc-D-threonine is an indispensable reagent for modern peptide chemistry. Its well-defined physicochemical properties and compatibility with standard Fmoc-SPPS protocols allow for the precise incorporation of D-threonine into synthetic peptides. This strategic modification is a powerful tool for researchers and drug developers aiming to overcome the inherent instability of natural peptides, thereby enabling the creation of more robust and effective peptide-based therapeutics. Careful analytical quality control and empirical evaluation of biological activity are paramount to successfully leveraging the benefits of D-amino acid incorporation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. FMOC-D-THR-OH | 157355-81-2 [chemicalbook.com]
- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. digital.csic.es [digital.csic.es]
- 9. phenomenex.com [phenomenex.com]
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine CAS number
An In-depth Technical Guide to (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine
CAS Number: 157355-81-2
This technical guide provides comprehensive information on this compound (Fmoc-D-Thr-OH), a crucial building block in peptide synthesis for research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Data
Fmoc-D-threonine is the N-Fmoc protected form of D-threonine, the unnatural isomer of L-threonine.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile protecting group essential for the stepwise synthesis of peptides on a solid support.[2] The use of the D-enantiomer can enhance the stability of the resulting peptide against enzymatic degradation, a desirable characteristic for therapeutic peptides.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for Fmoc-D-threonine.
| Property | Value | Source(s) |
| CAS Number | 157355-81-2 | [1][4][5][6][7] |
| Molecular Formula | C₁₉H₁₉NO₅ | |
| Molecular Weight | 341.36 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [7][8] |
| Purity (HPLC) | ≥97% to ≥99% | [1][8] |
| Melting Point | 88 - 97 °C | [7][8] |
| Optical Rotation [α]D²⁰ | +14.0 to +17.0° (c=1 in DMF) | [6][8] |
| Solubility | Soluble in DMF | |
| Storage Temperature | 0 to 8°C | [8][9] |
Experimental Protocols
Fmoc-D-threonine is primarily utilized in solid-phase peptide synthesis (SPPS) following the Fmoc/tBu strategy. This methodology allows for the efficient and stepwise assembly of a peptide chain on a solid resin support.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-threonine.
Materials and Reagents:
-
Fmoc-D-threonine
-
Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl resin for C-terminal carboxylic acids)[2][10]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)[11]
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[13]
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.[14][15]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment to ensure complete deprotection.[13]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11][13]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-threonine (3 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 2.9 equivalents) in DMF.[11]
-
Add a base (e.g., DIPEA, 6 equivalents) to the mixture and allow for pre-activation for 2-5 minutes at room temperature.[11]
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[11]
-
Monitor the reaction completion using a qualitative test such as the Kaiser test.[13]
-
-
Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.[16]
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.[13]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[17]
-
Diagrams and Workflows
Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the iterative cycle of Fmoc-based solid-phase peptide synthesis.
Workflow for Peptide-Based Drug Discovery
This diagram outlines the general workflow for utilizing Fmoc-D-threonine in the discovery and development of novel peptide therapeutics.
References
- 1. FMOC-D-THR-OH | 157355-81-2 [chemicalbook.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. 157355-81-2 Fmoc-D-Thr-OH・nH2O | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 5. aksci.com [aksci.com]
- 6. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-threonine | 157355-81-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of Fmoc-D-threonine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-D-threonine (Fmoc-D-threonine), a critical building block in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents is paramount for optimizing coupling efficiency, ensuring high-purity synthesis of peptides, and developing robust manufacturing processes. This document collates available solubility data, presents a detailed experimental protocol for its determination, and offers a logical workflow for solvent selection.
Physicochemical Properties of Fmoc-D-threonine
Fmoc-D-threonine is a derivative of the amino acid D-threonine, featuring the bulky, hydrophobic Fmoc protecting group on its α-amino group. This group is essential for preventing undesired reactions during peptide synthesis and is readily removed under mild basic conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₅ | [1] |
| Molecular Weight | 341.4 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 95 - 97 °C | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Solubility of Fmoc-D-threonine
The solubility of Fmoc-D-threonine is a critical parameter in SPPS, directly impacting the availability of the reagent for the coupling reaction. Poor solubility can lead to incomplete reactions and the formation of deletion sequences in the target peptide. The large, nonpolar Fmoc group generally imparts good solubility in polar aprotic solvents, which are the workhorses of peptide synthesis.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for Fmoc-D-threonine across a wide range of solvents is not extensively available in published literature. However, based on information from technical data sheets and related compounds, a general solubility profile can be established. The following tables summarize the available data. For context, solubility information for the side-chain protected analogue, Fmoc-D-Thr(tBu)-OH, and other representative Fmoc-amino acids is also included.
Table 1: Solubility of Fmoc-D-threonine and its Protected Form
| Solvent | Abbreviation | Solvent Type | Fmoc-D-Thr-OH Solubility | Fmoc-D-Thr(tBu)-OH Solubility | Notes |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Generally described as "soluble" or "highly soluble". A 0.5 M solution (1 mmole in 2 mL) is considered "clearly soluble" for the related Fmoc-Ser-OH. | Good | DMF is the most common solvent for SPPS. Its quality is crucial, as degradation to dimethylamine can affect synthesis. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Generally described as "soluble" or "highly soluble". | High | A powerful solvent, often used to dissolve difficult-to-solubilize Fmoc-amino acids. It is hygroscopic, and water content can negatively impact solubility.[2][3] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Expected to be soluble. | Good | A common alternative to DMF, sometimes with higher solvating power for hydrophobic sequences.[2] |
| Dichloromethane | DCM | Nonpolar Aprotic | Limited/Variable | Moderate | Less commonly used for dissolving Fmoc-amino acids in modern SPPS protocols. |
| Tetrahydrofuran | THF | Polar Aprotic | Moderate | Moderate | Can be used in solvent mixtures but is generally less effective than DMF or NMP. |
| Methanol | MeOH | Polar Protic | Soluble | Not specified | The optical rotation is often measured in MeOH, indicating solubility.[1] However, as a nucleophilic solvent, it is not suitable for coupling reactions.[3] |
| Water | H₂O | Polar Protic | Sparingly Soluble | Sparingly Soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[4] |
Table 2: Comparative Solubility of Other Fmoc-Amino Acids
| Compound | Solvent | Solubility | Reference |
| Fmoc-Cys(Trt)-OH | DMSO | ~100 mg/mL | [3] |
| Fmoc-Cys(Trt)-OH | DMF | ~30 mg/mL | [3] |
| Fmoc-D-Glu(OtBu)-OH | DMSO | Good solubility at 100 mg/mL | [5] |
| Fmoc-D-Glu(OtBu)-OH | DMF | Soluble | [5] |
Experimental Protocol for Solubility Determination
For applications requiring precise knowledge of solubility, it is recommended to determine this parameter experimentally. The following protocol, based on the equilibrium solubility method followed by HPLC quantification, is a reliable approach.
Materials and Equipment
-
Fmoc-D-threonine
-
High-purity solvents (e.g., DMF, DMSO, NMP)
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of Fmoc-D-threonine (e.g., 100-200 mg) into a series of vials.
-
To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be performed to determine the minimum time required to achieve a constant concentration in the supernatant.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Dilute the supernatant with a suitable solvent (usually the same solvent or mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. A high dilution factor will likely be required.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of Fmoc-D-threonine of known concentrations in the chosen solvent.
-
Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration). A C18 reverse-phase column with UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm) is typically used.
-
Inject the diluted sample of the saturated solution into the HPLC.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Visualizations
Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of Fmoc-D-threonine is illustrated below.
Solvent Selection Workflow for SPPS
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a coupling reaction involving Fmoc-D-threonine in solid-phase peptide synthesis.
Conclusion
While comprehensive quantitative solubility data for Fmoc-D-threonine remains sparse in public literature, it is well-established that it is readily soluble in common SPPS solvents like DMF and DMSO. For demanding applications where precise concentrations are critical, the provided HPLC-based experimental protocol offers a robust method for in-house determination. By understanding the factors that influence solubility and following a logical solvent selection workflow, researchers can ensure the efficient and successful incorporation of Fmoc-D-threonine into their synthetic peptides.
References
Fmoc-D-threonine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-D-threonine. Understanding these parameters is critical for ensuring the integrity of this key reagent in peptide synthesis and other applications in drug development and research. This document synthesizes available data on storage, stability, and potential degradation pathways, offering practical guidance for laboratory use.
Summary of Storage and Stability
Proper storage is paramount to maintain the chemical purity and integrity of Fmoc-D-threonine. The primary factors influencing its stability are temperature, moisture, and light.
| Parameter | Recommendation | Rationale |
| Long-Term Storage | Store at -20°C in a desiccated environment.[1] | Minimizes degradation from moisture and slows down potential decomposition reactions over extended periods. |
| Short-Term Storage | For daily use, maintain at 4°C in a desiccator.[1] | Provides a balance between accessibility and preservation of the compound's integrity. |
| Container | Use airtight, amber or opaque containers.[1] | Protects against moisture ingress and prevents photodegradation from UV light exposure.[1] |
| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation. |
| Shelf Life | When stored as a crystalline solid under recommended conditions, Fmoc-amino acids, including Fmoc-D-threonine, generally have a long shelf-life.[2] However, it is crucial to monitor for any signs of degradation, such as discoloration or clumping. | Solid-state stability is generally high for crystalline Fmoc-amino acids.[2] |
Chemical Stability and Degradation Pathways
Fmoc-D-threonine's stability is largely dictated by the lability of the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and the reactivity of the threonine side chain.
Stability of the Fmoc Group
The Fmoc group is the primary point of controlled lability, essential for its function in solid-phase peptide synthesis (SPPS).
-
Base Lability : The Fmoc group is readily cleaved by bases, a cornerstone of its use in SPPS.[3] The deprotection mechanism proceeds via a β-elimination reaction, typically initiated by a secondary amine like piperidine. While essential for synthesis, unintentional exposure to basic conditions during storage or handling will lead to premature deprotection and impurity generation. The relative stability towards bases is influenced by the base concentration, solvent, and temperature.[3]
-
Acid Stability : In contrast to its base lability, the Fmoc group is stable under acidic conditions.[3] This orthogonality is a key advantage of Fmoc-based peptide synthesis.
-
Solution Stability : In solution, particularly in common synthesis solvents like dimethylformamide (DMF), Fmoc-amino acids can exhibit limited stability. Decomposition of DMF to dimethylamine can lead to gradual Fmoc cleavage over time.[4] One study noted that Fmoc-Glycine showed 5% and 14% deprotection after 7 days in DMF and N-methyl-2-pyrrolidone (NMP), respectively.[4]
Threonine Side Chain Reactivity and Potential Side Reactions
The hydroxyl group on the threonine side chain can participate in several side reactions, particularly during peptide synthesis.
-
β-Elimination : Under basic conditions, the threonine side chain can undergo β-elimination, resulting in the formation of a dehydroamino acid residue.[5] This is a potential side reaction during the Fmoc deprotection step.
-
N→O Acyl Shift : During the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), an N→O acyl shift can occur.[5] This involves the migration of the peptide backbone from the amide nitrogen to the hydroxyl group of the threonine.
-
O-Sulfonation : In the presence of sulfonyl-based protecting groups on other amino acid residues (e.g., Pmc or Mtr for arginine), O-sulfonation of the threonine side chain can occur during TFA cleavage if appropriate scavengers are not utilized.[5][6]
The following diagram illustrates the primary degradation pathway of the Fmoc group and a significant side reaction of the threonine residue.
Experimental Protocols
Objective: To assess the stability of Fmoc-D-threonine under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating HPLC method.
Materials:
-
Fmoc-D-threonine
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology Outline:
-
Preparation of Stock Solution: Prepare a stock solution of Fmoc-D-threonine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 M) at room temperature for a defined period.
-
Oxidation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
Thermal Stress: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 105°C).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a developed reverse-phase HPLC method. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% TFA, with UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., ~265 nm or ~301 nm).
-
-
Method Validation: The HPLC method should be validated to ensure it is stability-indicating, meaning it can separate the intact Fmoc-D-threonine from its degradation products.
The following flowchart illustrates a generalized workflow for a forced degradation study.
Recommended Handling Procedures
To ensure the longevity and reliability of Fmoc-D-threonine in the laboratory, the following handling procedures are recommended:
-
Receiving and Initial Storage: Upon receipt, inspect the container for any damage. Immediately store the compound at the recommended temperature (-20°C for long-term storage).
-
Aliquoting: To avoid repeated freeze-thaw cycles and exposure of the entire stock to ambient conditions, it is advisable to aliquot the compound into smaller, single-use vials.
-
Weighing and Dispensing:
-
Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold solid.
-
Weigh the required amount in a controlled environment with low humidity.
-
Immediately and securely reseal the container, and if possible, flush with an inert gas before returning to storage.
-
-
Solution Preparation: Prepare solutions fresh for each use whenever possible. If a stock solution needs to be stored, it should be kept at a low temperature (e.g., -20°C) in a tightly sealed vial and used within a validated period.
This logical diagram outlines the recommended handling procedures.
References
- 1. kilobio.com [kilobio.com]
- 2. (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Synthesis, isolation, characterisation, stability and application to synthesis of peptides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. benchchem.com [benchchem.com]
- 6. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety of Fmoc-D-threonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data available for Fmoc-D-threonine (CAS No. 157355-81-2), a key building block in peptide synthesis. The information is compiled from various chemical suppliers and safety data sheets to ensure a thorough understanding of its properties and handling requirements.
Chemical and Physical Properties
Fmoc-D-threonine is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 157355-81-2 | [1][2][3] |
| Molecular Formula | C₁₉H₁₉NO₅ | [3][4] |
| Molecular Weight | 341.36 g/mol | [1][3][4] |
| Appearance | White to slight yellow to beige powder/crystal | |
| Purity | ≥93.0% (acidimetric), ≥98% (TLC), ≥98.0% (HPLC) | [3] |
| Enantiomeric Purity | ≥ 99.5 % (a/a) | [3] |
| Storage Temperature | 2-30°C | [3] |
Hazard Identification and Classification
According to the information available from multiple suppliers, Fmoc-D-threonine is not classified as a hazardous substance.[5][6][7] However, as with any chemical, it should be handled with care in a laboratory setting.
GHS Classification: Not a hazardous substance or mixture.[6][7]
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
At present, no specific toxicological studies, such as LD50 or LC50 data, for Fmoc-D-threonine are publicly available. The substance is not listed as a carcinogen by IARC, NTP, or OSHA.[7]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of Fmoc-D-threonine and ensure laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8]
-
Use appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a laboratory coat.[8]
-
Avoid formation of dust and aerosols.[9]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[5]
-
Recommended storage temperature is between 2°C and 30°C.[3]
The following diagram illustrates the recommended workflow for handling Fmoc-D-threonine in a laboratory setting.
Accidental Release and First Aid Measures
In case of accidental release or exposure, follow these procedures:
Accidental Release:
-
Ensure adequate ventilation.
-
Avoid dust formation.[9]
-
Sweep up the spilled solid material and place it in a suitable container for disposal.[5]
-
Do not let the product enter drains.[9]
First Aid:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[5]
-
Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]
Disposal Considerations
Waste material must be disposed of in accordance with local, state, and federal regulations.[7]
-
Solid Waste: Collect solid Fmoc-D-threonine waste in a clearly labeled, compatible container.[8]
-
Liquid Waste: When rinsing containers, collect the rinsate as hazardous liquid waste.[8]
-
Contact your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.[8]
The logical flow for the disposal of Fmoc-D-threonine is outlined in the diagram below.
Experimental Protocols
Signaling Pathways
There is no available information to suggest that Fmoc-D-threonine interacts with any specific signaling pathways to induce toxicity. Given its primary use as a protected amino acid in peptide synthesis and its general classification as non-hazardous, it is unlikely to have significant off-target biological effects under normal laboratory handling conditions.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the most accurate and up-to-date safety information.
References
- 1. 157355-81-2 Fmoc-D-Thr-OH・nH2O | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Fmoc-D-Thr-OH Novabiochem 157355-81-2 [sigmaaldrich.com]
- 4. GSRS [precision.fda.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. FMOC-D-THR-OH - Safety Data Sheet [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-D-threonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-D-threonine (Fmoc-D-Thr-OH), a critical building block in solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics and research tools. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes key characterization information to ensure the production of high-purity Fmoc-D-threonine.
Synthesis of Fmoc-D-threonine
The synthesis of Fmoc-D-threonine involves the protection of the α-amino group of D-threonine with the fluorenylmethyloxycarbonyl (Fmoc) group. Two common reagents for this transformation are 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). The use of Fmoc-OSu is often preferred due to its stability and lower propensity for side reactions.
Synthesis via Fmoc-OSu (Preferred Method)
This method proceeds under basic aqueous conditions, providing a straightforward and efficient route to the desired product.
Experimental Protocol:
-
Dissolution: Dissolve D-threonine in a 10% aqueous solution of sodium carbonate.
-
Reaction: To the chilled (0-5 °C) D-threonine solution, add a solution of Fmoc-OSu in acetone or dioxane dropwise while maintaining the pH between 9 and 10 with the addition of a base as needed.
-
Stirring: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid (HCl) while cooling in an ice bath.
-
A white precipitate of Fmoc-D-threonine will form.
-
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Drying: Dry the product under vacuum.
Synthesis via Fmoc-Cl
An alternative method utilizes the more reactive Fmoc-Cl.
Experimental Protocol:
-
Dissolution: Suspend D-threonine in a suitable solvent such as a mixture of dioxane and water.
-
Basification: Add a base, such as sodium bicarbonate or sodium carbonate, to the suspension.
-
Reaction: Slowly add Fmoc-Cl to the mixture at a low temperature (0-5 °C).
-
Stirring: Stir the reaction mixture at room temperature for several hours until completion.
-
Work-up and Isolation: Follow a similar work-up and isolation procedure as described for the Fmoc-OSu method.
Quantitative Data Summary
| Parameter | Synthesis via Fmoc-OSu | Synthesis via Fmoc-Cl |
| Typical Yield | High | Good to High |
| Purity (crude) | Generally high | May require more rigorous purification |
| Reaction Conditions | Mild | Requires careful control of reactivity |
Note: Specific yields and purities can vary depending on the scale of the reaction and the precise conditions used.
Purification of Fmoc-D-threonine
Purification is critical to ensure the high quality of Fmoc-D-threonine required for peptide synthesis. The primary methods are recrystallization and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Recrystallization
Recrystallization is an effective method for purifying the crude product.
Experimental Protocol:
-
Solvent Selection: A common solvent system for recrystallizing Fmoc-amino acids is a mixture of a good solvent (e.g., ethyl acetate, dioxane, or an alcohol/water mixture) and a poor solvent (e.g., hexane or petroleum ether).
-
Dissolution: Dissolve the crude Fmoc-D-threonine in a minimal amount of the hot "good" solvent.
-
Crystallization: Slowly add the "poor" solvent until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to promote crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for achieving very high purity.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 10 µm particle size for preparative scale).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of Fmoc-D-threonine. A typical starting point would be a gradient of 30-70% Mobile Phase B over 30-40 minutes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).
-
Detection: UV at 254 nm and 280 nm.
-
Post-Purification: Pool the pure fractions and remove the solvent by lyophilization.
Characterization
The identity and purity of the synthesized Fmoc-D-threonine must be confirmed through various analytical techniques.
Characterization Data
| Technique | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | ~145-148 °C (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.90 (d, 2H), 7.72 (d, 2H), 7.43 (t, 2H), 7.34 (t, 2H), 4.30 (m, 2H), 4.22 (m, 1H), 4.05 (m, 1H), 3.95 (m, 1H), 1.15 (d, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 172.5, 156.5, 144.2, 141.1, 128.0, 127.5, 125.6, 120.5, 67.2, 66.0, 59.8, 47.1, 20.2 |
| ESI-MS | [M-H]⁻ calculated for C₁₉H₁₉NO₅: 340.12; found: 340.1 |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Workflow and Pathway Diagrams
To visualize the processes described, the following diagrams are provided in the DOT language.
Synthesis Workflow
Caption: General workflow for the synthesis of Fmoc-D-threonine.
Purification Logic
Caption: Decision workflow for the purification of Fmoc-D-threonine.
Spectroscopic Profile of Fmoc-D-threonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Fmoc-D-threonine (N-α-fluorenylmethyloxycarbonyl-D-threonine), a critical building block in solid-phase peptide synthesis. This document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for Fmoc-D-threonine. This data is compiled from typical values for the constituent functional groups and analysis of similar Fmoc-protected amino acids.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.80 | d | 2H | Aromatic (Fmoc) |
| ~ 7.65 | d | 2H | Aromatic (Fmoc) |
| ~ 7.40 | t | 2H | Aromatic (Fmoc) |
| ~ 7.30 | t | 2H | Aromatic (Fmoc) |
| ~ 5.40 | d | 1H | NH (Amide) |
| ~ 4.40 - 4.20 | m | 3H | CH₂-O & CH (Fmoc) |
| ~ 4.15 | m | 1H | α-CH |
| ~ 3.95 | m | 1H | β-CH |
| ~ 1.20 | d | 3H | γ-CH₃ |
| > 10 | br s | 1H | COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 173 | C=O (Carboxylic acid) |
| ~ 156 | C=O (Carbamate) |
| ~ 144 | Aromatic (Fmoc, quaternary) |
| ~ 141 | Aromatic (Fmoc, quaternary) |
| ~ 128 | Aromatic (Fmoc) |
| ~ 127 | Aromatic (Fmoc) |
| ~ 125 | Aromatic (Fmoc) |
| ~ 120 | Aromatic (Fmoc) |
| ~ 68 | β-CH |
| ~ 67 | CH₂-O (Fmoc) |
| ~ 60 | α-CH |
| ~ 47 | CH (Fmoc) |
| ~ 20 | γ-CH₃ |
Table 3: Predicted Infrared (IR) Absorption Data
Sample Preparation: KBr pellet or thin solid film
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol & N-H Stretch |
| 3300 - 2500 | Very Broad | O-H Stretch | Carboxylic Acid |
| ~ 3060 | Medium | C-H Stretch | Aromatic |
| ~ 2970 | Medium | C-H Stretch | Aliphatic |
| ~ 1720 | Strong | C=O Stretch | Carboxylic Acid |
| ~ 1690 | Strong | C=O Stretch | Carbamate (Fmoc) |
| 1600 - 1585 | Medium | C=C Stretch | Aromatic |
| ~ 1530 | Strong | N-H Bend | Amide II |
| 1500 - 1400 | Medium | C=C Stretch | Aromatic |
| ~ 1230 | Strong | C-O Stretch | Carbamate/Carboxylic Acid |
| ~ 1050 | Strong | C-O Stretch | Alcohol |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode
| m/z | Ion |
| 342.14 | [M+H]⁺ |
| 364.12 | [M+Na]⁺ |
| 179.08 | [Fmoc-CH₂]⁺ or [Dibenzofulvene+H]⁺ |
| 165.07 | [Fluorenyl]⁺ |
Note: M represents the molecular weight of Fmoc-D-threonine (341.36 g/mol ).[1][2][3]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of Fmoc-D-threonine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[5]
-
Data Acquisition :
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.[3]
-
Typical acquisition parameters for ¹H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[5]
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal.
Infrared (IR) Spectroscopy
This protocol describes the thin solid film method, which is common for solid organic compounds.[1]
-
Sample Preparation :
-
Dissolve a small amount (a few milligrams) of Fmoc-D-threonine in a volatile organic solvent such as methylene chloride or acetone.[1]
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the solution to the center of the salt plate.[1]
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[1] The film should appear slightly cloudy for optimal results.
-
-
Data Acquisition :
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (of air).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
This protocol outlines a general procedure for analysis by Electrospray Ionization (ESI).
-
Sample Preparation :
-
Prepare a dilute solution of Fmoc-D-threonine (~0.1 mg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Instrumentation Setup :
-
The mass spectrometer should be set to positive ion detection mode for observing [M+H]⁺ and [M+Na]⁺ ions.
-
Key parameters to optimize include capillary voltage, cone voltage, desolvation gas flow, and source temperature.
-
-
Data Acquisition :
-
Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu) to observe the molecular ion and key fragments.
-
For fragmentation studies (MS/MS), the precursor ion of interest (e.g., m/z 342.14) is isolated and subjected to collision-induced dissociation (CID) to generate product ions.[4]
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Fmoc-D-threonine.
Caption: Workflow for Spectroscopic Analysis of Fmoc-D-threonine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-D-Thr-OH Novabiochem 157355-81-2 [sigmaaldrich.com]
- 4. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
The Strategic Incorporation of Fmoc-D-threonine in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The deliberate inclusion of non-canonical amino acids is a cornerstone of modern peptide drug design. Among these, D-amino acids, the enantiomeric counterparts to the naturally occurring L-amino acids, offer a powerful strategy to enhance the therapeutic potential of peptides. This technical guide provides an in-depth exploration of the role of Fmoc-D-threonine in solid-phase peptide synthesis (SPPS), a critical component for synthesizing peptides with improved pharmacological properties. We will delve into the core advantages, synthetic challenges, detailed experimental protocols, and the impact of D-threonine incorporation on peptide function.
Core Principles: The Advantage of D-Amino Acid Incorporation
The primary impetus for incorporating D-amino acids, such as D-threonine, into a peptide sequence is to bolster its metabolic stability.[1][2] Peptides composed exclusively of L-amino acids are readily recognized and degraded by endogenous proteases, leading to a short circulating half-life and limiting their therapeutic efficacy.[1][2] By strategically replacing an L-amino acid with its D-enantiomer, the peptide's susceptibility to enzymatic cleavage is significantly reduced, thereby extending its biological lifetime.[1][2]
Beyond enhanced stability, the introduction of a D-amino acid can profoundly influence a peptide's three-dimensional structure. This conformational alteration can modulate its binding affinity to receptors or enzymes, potentially leading to altered biological activity.[1][2] While this can sometimes result in reduced affinity, in other cases, it can lead to novel or enhanced pharmacological profiles.
Synthetic Considerations for Fmoc-D-threonine in SPPS
The integration of Fmoc-D-threonine into a growing peptide chain via SPPS follows the standard cycle of deprotection and coupling. However, the unique stereochemistry and the presence of a hydroxyl group on the side chain of threonine necessitate careful consideration of protecting groups and potential side reactions.
Side-Chain Protection
In Fmoc-based SPPS, the hydroxyl group of threonine must be protected to prevent unwanted side reactions during peptide assembly. The protecting group must be stable to the basic conditions used for Nα-Fmoc removal (typically 20% piperidine in DMF) but labile to the acidic conditions of the final cleavage from the resin. The two most common protecting groups for threonine are:
-
tert-Butyl (tBu): A robust protecting group that is cleaved with strong acids like trifluoroacetic acid (TFA). It is the standard choice for many routine peptide syntheses.
-
Trityl (Trt): A more acid-labile protecting group that can be removed under milder acidic conditions. This makes it suitable for the synthesis of protected peptide fragments.
Potential Side Reactions
Two primary side reactions can occur with threonine residues during SPPS:
-
β-Elimination: Under basic conditions, the threonine side chain can undergo β-elimination, leading to the formation of a dehydroamino acid residue. This is more prevalent with prolonged exposure to strong bases.
-
N→O Acyl Shift: During the final cleavage with strong acids like TFA, an N→O acyl shift can occur, where the peptide backbone migrates from the amide nitrogen to the hydroxyl group of threonine. This is a reversible reaction that can be influenced by the cleavage cocktail composition.
Quantitative Data in SPPS
The efficiency of coupling and the potential for racemization are critical parameters in peptide synthesis. While direct comparative quantitative data for Fmoc-D-threonine versus its L-counterpart is not extensively documented in a single source, data from studies on other sterically hindered and D-amino acids can provide valuable insights.
Coupling Reagent Performance
The choice of coupling reagent is crucial for achieving high coupling efficiency, especially for sterically hindered amino acids like D-threonine. Reagents like HATU have been shown to provide superior performance in terms of reaction speed and purity for such challenging couplings compared to reagents like HBTU.[3][4]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Coupling Efficiency for Hindered Residues | Risk of Racemization |
|---|---|---|---|---|
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very Low |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | Low to Moderate |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Low |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | Low |
Racemization Analysis
Racemization, the conversion of one enantiomer to a mixture of both, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities with different biological activities. The extent of racemization is influenced by the coupling method, the base used, and the specific amino acid being coupled. For instance, in a study comparing HATU and HBTU, HATU was found to have a lower risk of epimerization.[3]
| Peptide Sequence | Coupling Conditions | % D-Isomer (Racemization) |
|---|---|---|
| Model Peptide with C-terminal Cys | HBTU/DIEA | 5-10% |
| Model Peptide with C-terminal Cys | HATU/DIEA | <1% |
| Model Peptide with C-terminal His | HBTU/DIEA | 2-5% |
| Model Peptide with C-terminal His | HATU/DIEA | <0.5% |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps involving Fmoc-D-threonine in manual SPPS.
Protocol 1: Fmoc-D-threonine Coupling using HATU
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-D-Thr(tBu)-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Thr(tBu)-OH and HATU in DMF. Add DIPEA to the mixture and allow it to pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Fmoc Deprotection
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF
-
DMF, peptide synthesis grade
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin in the reaction vessel. Agitate for 5-10 minutes.
-
Second Deprotection: Drain the solution and add a fresh aliquot of 20% piperidine in DMF. Continue to agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation: A positive Kaiser test (blue/purple beads) confirms the presence of a free primary amine.
Protocol 3: Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Visualization of Workflows and Pathways
To further elucidate the processes and concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: A typical workflow for solid-phase peptide synthesis incorporating Fmoc-D-threonine.
Caption: A decision-making guide for selecting a coupling reagent for hindered amino acids.
References
An In-depth Technical Guide to Fmoc-D-threonine Derivatives and Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery. These modifications can dramatically improve a peptide's pharmacological properties, including its stability, potency, and selectivity. Among the vast arsenal of synthetic amino acids, Fmoc-D-threonine and its derivatives have emerged as valuable tools for peptide chemists. The introduction of the D-enantiomer of threonine confers resistance to enzymatic degradation, thereby extending the in vivo half-life of peptide drugs.[1] This technical guide provides a comprehensive overview of Fmoc-D-threonine derivatives and analogs, detailing their synthesis, incorporation into peptides, and impact on biological activity, with a focus on applications in modulating G protein-coupled receptor (GPCR) signaling pathways.
Core Concepts: The Role of D-Amino Acids in Peptide Therapeutics
The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established strategy to enhance the proteolytic stability of peptide-based drugs.[1] Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acids. By incorporating D-amino acids, the peptide backbone becomes a poor substrate for these enzymes, leading to a significantly longer circulatory half-life.[1]
However, this modification is not without consequence. The stereochemistry of amino acid residues is critical for maintaining the three-dimensional conformation required for receptor binding and biological activity. Therefore, the decision to incorporate a D-amino acid must be carefully considered and empirically tested for its impact on the desired pharmacological profile.
Featured Fmoc-D-threonine Derivatives and Analogs
This guide focuses on a selection of Fmoc-D-threonine derivatives and analogs that have demonstrated utility in peptide synthesis and drug discovery.
-
Fmoc-D-threonine (Fmoc-D-Thr-OH): The foundational building block for introducing D-threonine into a peptide sequence.
-
Fmoc-D-allo-threonine (Fmoc-D-aThr-OH): A diastereomer of D-threonine, offering a different spatial arrangement of the side-chain hydroxyl and methyl groups, which can influence peptide conformation and receptor interactions.
-
Fmoc-N-methyl-D-threonine (Fmoc-N-Me-D-Thr-OH): N-methylation of the amide backbone can further enhance proteolytic stability and improve membrane permeability.
-
Fmoc-β-hydroxy-D-valine: An analog with a bulkier side chain that can be used to probe structure-activity relationships.
Data Presentation: Synthesis and Biological Activity
The following tables summarize key quantitative data related to the synthesis and biological activity of peptides incorporating Fmoc-D-threonine and its analogs.
Table 1: Synthesis of Fmoc-D-threonine Derivatives and Analogs
| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| Fmoc-D-alloThr(tBu)-OtBu | Fmoc-D-alloThr-OH | 60% HClO4 aq, AcOtBu | 78 | >95 | [2] |
| Fmoc-D-alloThr(tBu)-OH | Fmoc-D-alloThr(tBu)-OtBu | Trifluoroacetic acid | 39 | >95 | [2] |
| Fmoc-N-Me-Thr(tBu)-OH | Fmoc-Thr(tBu)-OH | o-NBS-Cl, Dimethyl sulfate/Methyl iodide, 2-CTC resin | >90 | >90 | [3] |
Table 2: Biological Activity of Melanocortin Receptor Agonists
The melanocortin receptors are a family of GPCRs involved in various physiological processes, including pigmentation, inflammation, and energy homeostasis. The following data is for a potent bicyclic peptide agonist at the human melanocortin 1 receptor (hMC1R), demonstrating the high affinity and activity that can be achieved with well-designed peptide analogs. While this specific peptide does not contain D-threonine, it serves as a relevant example of the quantitative data required when evaluating peptide therapeutics targeting GPCRs.
| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Reference |
| Bicyclic Peptide 6 | hMC1R | 0.069 ± 0.005 | < 0.05 | [4] |
| Bicyclic Peptide 18 | hMC1R | 1.92 ± 0.34 | 0.75 ± 0.08 | [5] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of Fmoc-D-threonine-containing peptides.
Caption: G Protein-Coupled Receptor Signaling Pathway for a Peptide Agonist.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of Fmoc-N-Me-Thr(tBu)-OH on 2-CTC Resin[3]
This protocol describes a solid-phase approach for the N-methylation of Fmoc-Thr(tBu)-OH.
Materials:
-
2-chlorotrityl chloride (2-CTC) resin
-
Fmoc-Thr(tBu)-OH
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
o-nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Dimethyl sulfate or Methyl iodide
-
N,N-Dimethylformamide (DMF)
-
2-mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Fmoc-OSu
-
Trifluoroacetic acid (TFA)
-
MilliQ water
Procedure:
-
Resin Loading: Swell 2-CTC resin in anhydrous DCM. Dissolve 3 equivalents of Fmoc-Thr(tBu)-OH in a minimal volume of anhydrous DCM and add it to the resin. Immediately add 9 equivalents of DIEA and stir the mixture for 2 hours.
-
Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
o-NBS Protection: Dissolve o-NBS-Cl in DMF and add it to the resin. Add DIEA and stir for 1 hour. Wash the resin with DMF.
-
N-Methylation: Swell the resin in DMF. Add a solution of dimethyl sulfate or methyl iodide in DMF. Add a solution of DBU in DMF dropwise and stir for 30 minutes. Repeat the methylation step until completion, monitoring by HPLC.
-
o-NBS Deprotection: Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF for 30 minutes. Wash the resin with DMF.
-
Fmoc Protection: Add a solution of Fmoc-OSu and DIEA in DCM to the resin and stir for 2 hours.
-
Cleavage: Wash the resin with DMF and DCM. Treat the resin with a solution of 1% TFA in DCM for 1 minute and drain into MilliQ water. Repeat this step four times. The aqueous solution contains the cleaved Fmoc-N-Me-Thr(tBu)-OH.
Protocol 2: Melanocortin Receptor Binding Assay[1][6]
This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of a test peptide to a melanocortin receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human melanocortin receptor of interest (e.g., hMC1R).
-
Radiolabeled ligand (e.g., ¹²⁵I-NDP-α-MSH).
-
Unlabeled competitor peptides (test peptide and a known standard, e.g., α-MSH).
-
Binding buffer (e.g., MEM with 0.2% BSA).
-
Wash buffer (e.g., MEM with 0.2% BSA).
-
Lysis buffer (e.g., 0.2 N NaOH).
-
Gamma counter.
Procedure:
-
Cell Plating: Plate the receptor-expressing cells in a suitable multi-well plate and grow to confluence.
-
Assay Setup: On the day of the experiment, wash the cells with binding buffer.
-
Competition Binding: Add a constant concentration of the radiolabeled ligand to all wells. Add increasing concentrations of the unlabeled competitor peptides (test peptide and standard) to designated wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled standard).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Terminate the binding by aspirating the media and washing the cells twice with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Transfer the lysate to tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 3: Proteolytic Stability Assay using HPLC[7][8]
This protocol describes a method to assess the stability of a peptide in the presence of a protease, such as trypsin, or in serum.
Materials:
-
Purified peptide.
-
Protease solution (e.g., Trypsin Gold, Mass Spectrometry Grade in 50 mM ammonium bicarbonate, pH 8).
-
Human or rat serum.
-
Reaction buffer (e.g., Phosphate-buffered saline, PBS).
-
Quenching solution (e.g., Acetonitrile with 0.1% TFA).
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Mass spectrometer (optional, for metabolite identification).
Procedure:
-
Peptide Incubation: Incubate a known concentration of the peptide with the protease solution or serum (e.g., 80% human serum in PBS) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant onto the RP-HPLC system. Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact peptide from its degradation products.
-
Quantification: Monitor the absorbance at 214 nm. The amount of intact peptide at each time point is determined by integrating the area of the corresponding peak.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. The half-life (t₁/₂) of the peptide can be determined from this plot.
Conclusion
Fmoc-D-threonine derivatives and their analogs are indispensable tools in the design and synthesis of peptide-based therapeutics. Their ability to confer proteolytic stability is a critical attribute for developing drugs with improved pharmacokinetic profiles. This technical guide has provided a comprehensive overview of these valuable building blocks, including quantitative data on their synthesis, detailed experimental protocols for their use and evaluation, and visual representations of relevant biological pathways and laboratory workflows. By leveraging the information presented herein, researchers, scientists, and drug development professionals can make more informed decisions in the design and optimization of next-generation peptide therapeutics.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Development of Novel Melanocortin Receptor Agonists Based on the Cyclic Peptide Framework of Sunflower Trypsin Inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Fmoc-D-Threonine for Researchers and Drug Development Professionals
Introduction: The Role of Fmoc-D-Threonine in Advanced Peptide Synthesis
Fmoc-D-threonine (Nα-(9-Fluorenylmethoxycarbonyl)-D-threonine) is a pivotal amino acid derivative extensively utilized in modern chemical research and pharmaceutical development.[1] As a fundamental building block in solid-phase peptide synthesis (SPPS), its fluorenylmethyloxycarbonyl (Fmoc) protecting group provides stability and enables selective deprotection, which is essential for the precise construction of complex peptide sequences.[1] The incorporation of the D-enantiomer of threonine is a key strategy in medicinal chemistry to enhance the proteolytic stability of peptide-based drugs, thereby improving their in-vivo half-life and overall therapeutic efficacy.[2] This guide provides an in-depth overview of commercial suppliers, technical specifications, and key experimental protocols relevant to the application of high-purity Fmoc-D-threonine.
Commercial Suppliers and Technical Specifications
The selection of a high-purity Fmoc-D-threonine is critical to ensure the success of peptide synthesis, minimizing impurities that could interfere with downstream applications. Several reputable suppliers offer this reagent, often with detailed specifications confirmed by various analytical methods.
| Supplier | Product Name | Purity Specification(s) | CAS Number | Molecular Weight | Appearance | Additional Notes |
| Chem-Impex | Fmoc-D-threonine | ≥ 97% (HPLC)[1] | 118609-38-4[1] | 341.4 g/mol [1] | White to off-white powder[1] | Optical Rotation: [a]D20 = +16 ± 1º (c=1 in DMF)[1] |
| Sigma-Aldrich (Novabiochem®) | Fmoc-D-Thr-OH | ≥98.0% (HPLC), ≥98% (TLC), ≥93.0% (acidimetric) | 157355-81-2 | 341.36 g/mol | White to slight yellow to beige powder | Enantiomeric purity: ≥ 99.5% |
| eqipped | FMOC-D-Threonine | Analytical Grade[3] | Not specified | Not specified | Powder[3] | Available in 5 gm, 25 gm, 100 gm packs[3] |
| AAPPTec | Fmoc-D-Thr-OH H₂O | Lot-specific* | 1272755-74-4[4] | Not specified | Not specified | Sold as a hydrate; water content is lot-specific[4] |
| Chem-Impex | Fmoc-D-allo-threonine | ≥ 99% (HPLC)[5] | 130674-54-3[5] | 341.4 g/mol [5] | White solid[5] | An important diastereomer for specific applications[5] |
*Note: Users should refer to the Certificate of Analysis for lot-specific data.
Core Applications and Logical Workflow
Fmoc-D-threonine is integral to several advanced scientific applications, primarily due to its role in creating peptides with enhanced properties.[1][5] Its utility extends from basic research to the development of novel therapeutics.
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, vital molecules in a vast array of biological processes and therapeutic applications, has been revolutionized by the advent of solid-phase peptide synthesis (SPPS). Central to the success and widespread adoption of modern SPPS is the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This guide provides a comprehensive technical overview of the Fmoc group, its pivotal role in peptide synthesis, detailed experimental protocols, and its significance in the broader context of drug discovery and development.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-SPPS is the predominant method for the chemical synthesis of peptides.[1][2] The strategy is built upon the temporary protection of the α-amino group of an amino acid with the base-labile Fmoc group.[3] The growing peptide chain is anchored to an insoluble solid support (resin), which allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[1][4] This approach streamlines the synthesis process and is highly amenable to automation.[4][5]
The key principle underpinning the Fmoc strategy is its orthogonality. The Fmoc group is removed under mild basic conditions, typically with piperidine, while the side-chain protecting groups of the amino acids are acid-labile (e.g., tert-butyl, tBu).[3][6] This ensures that the side-chain protecting groups remain intact during the iterative cycles of Nα-Fmoc removal, only to be cleaved at the final step of synthesis with a strong acid like trifluoroacetic acid (TFA).[7][8]
The Chemistry of the Fmoc Group: Protection and Deprotection
Protection: The Fmoc group is introduced onto the α-amino group of an amino acid by reacting it with reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The latter is favored due to its increased stability and lower tendency to cause the formation of dipeptides during the reaction.[3]
Deprotection: The removal of the Fmoc group is a critical and repeated step in SPPS. It proceeds via a β-elimination mechanism initiated by a base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][9] The base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, and the liberation of the free amine on the peptide chain.[9][10] The highly reactive DBF is trapped by the secondary amine (piperidine) to form a stable adduct.[9]
A key advantage of the Fmoc group is that the DBF-piperidine adduct exhibits strong UV absorbance at approximately 301 nm.[5] This property allows for the real-time, quantitative monitoring of the deprotection step, which can be used to assess the efficiency of the reaction and the loading of the resin.[5][10]
Quantitative Data in Fmoc-SPPS
The success of peptide synthesis is often measured by the coupling efficiency and the purity of the final crude product. The choice of reagents can significantly impact these outcomes.
Comparison of Common Coupling Reagents
Coupling reagents are used to activate the carboxylic acid group of the incoming Fmoc-amino acid to facilitate the formation of the peptide bond. A variety of such reagents are available, each with its own characteristics.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >97 | >90 | Moderate |
Table compiled from data found in multiple sources.[6]
Aminium/uronium salts like HATU and HCTU are highly reactive and efficient, leading to shorter coupling times and high yields with very low racemization.[6] Phosphonium salts like PyBOP also offer high efficiency.[6] The carbodiimide DIC, when used with an additive like HOBt, is a more cost-effective option but may require longer reaction times and can present a higher risk of racemization.[6]
Comparison of Deprotection Reagents
While piperidine is the most common Fmoc deprotection reagent, alternatives are sometimes used to mitigate side reactions or due to regulatory considerations.
| Deprotection Reagent | Concentration | Typical Deprotection Time | Relative Efficiency | Notes |
| Piperidine (PP) | 20% in DMF | 2 x 5-10 min | High | Standard, but can cause aspartimide formation.[11][12] |
| 4-Methylpiperidine (4MP) | 20% in DMF | 2 x 5-10 min | High | Similar kinetics to piperidine, may reduce side reactions.[11][12] |
| Piperazine (PZ) | 10% w/v in 9:1 DMF/Ethanol | 2 x 10 min | Slightly lower at short times | Less efficient at shorter deprotection times compared to PP and 4MP.[11] |
| DBU | 2% in DMF (often with a scavenger) | Variable | Very High | A stronger, non-nucleophilic base; can lead to faster deprotection. |
Table compiled from data found in multiple sources.[11][12]
Detailed Experimental Protocols
The following are generalized protocols for the key steps in manual Fmoc-SPPS. These may require optimization based on the specific peptide sequence and scale of the synthesis.
Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[1][13]
-
Weighing: Weigh the desired amount of resin into a reaction vessel.
-
Swelling: Add a suitable solvent (e.g., DMF or DCM) to the resin and allow it to swell for at least 30-60 minutes with occasional agitation. This makes the reactive sites on the resin accessible.[1][13]
First Amino Acid Loading (Example: Wang Resin)
-
Resin Preparation: Swell the Wang resin in DMF.[1]
-
Amino Acid Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and HOBt (2-5 equivalents) in a minimal amount of DMF. Add DIC (2-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes.[1]
-
Coupling: Add the activated amino acid solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.[1]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).[1]
-
Drying: Dry the resin under vacuum.
Iterative Cycle: Deprotection and Coupling
This cycle is repeated for each amino acid in the peptide sequence.
Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add a 20% (v/v) solution of piperidine in DMF.[1][13]
-
Agitate the mixture for 5-10 minutes at room temperature.[1]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[1]
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the DBF-piperidine adduct.[1][13]
Amino Acid Coupling (Example: HATU):
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[1]
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.[1]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[1]
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates complete coupling.[7]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[1]
Final Cleavage and Deprotection
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described above.
-
Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Visualization of Workflows and Pathways
Fmoc-SPPS Experimental Workflow
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Peptide Drug Development Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 4. Peptide Synthesis Methods for Drug Development [numaferm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. csbio.com [csbio.com]
- 9. Peptide Drug Synthetic Route Development - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
Introduction to D-amino acids in peptide chemistry
An In-depth Technical Guide to D-amino Acids in Peptide Chemistry
Executive Summary
The strategic incorporation of D-amino acids into peptide structures is a transformative approach in modern medicinal chemistry and drug development. While biological systems almost exclusively utilize L-amino acids, their D-enantiomers offer a powerful method to overcome the inherent limitations of native peptides, primarily their susceptibility to enzymatic degradation. This guide provides a comprehensive technical overview of the principles, applications, and experimental methodologies related to D-amino acid-containing peptides (DAACPs). By conferring enhanced proteolytic stability, modulating biological activity, and improving pharmacokinetic profiles, D-amino acids are pivotal in the development of next-generation peptide therapeutics. This document serves as a resource for researchers, scientists, and drug development professionals, detailing synthesis protocols, analytical techniques, and the quantifiable impact of this stereochemical modification.
Introduction: The Stereochemical Advantage of D-Amino Acids
With the exception of achiral glycine, all amino acids exist as two non-superimposable mirror images, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[1] The machinery of protein synthesis in higher organisms is stereospecific, almost exclusively incorporating L-amino acids into peptides and proteins.[2] Conversely, D-amino acids are found in nature, but are less common, appearing in bacterial cell walls and the venom of species like snails and spiders.[1][3]
The primary advantage of using D-amino acids in therapeutic peptide design lies in their inherent resistance to enzymatic breakdown.[1][4] Endogenous proteases, which are responsible for peptide catabolism, have active sites that are exquisitely shaped to recognize and cleave peptide bonds involving L-amino acids.[4] The introduction of a D-amino acid creates a stereochemical barrier, rendering the peptide backbone unrecognizable to these enzymes, thereby significantly increasing its stability and in vivo half-life.[1][5]
Core Benefits of D-Amino Acid Incorporation
The use of D-amino acids provides a range of benefits that enhance the therapeutic potential of peptides:
-
Enhanced Proteolytic Stability : This is the most significant advantage. Peptides containing D-amino acids are highly resistant to degradation by proteases, which dramatically prolongs their circulation time and biological activity.[5][6]
-
Improved Bioavailability : By resisting enzymatic breakdown in the gut and blood, DAACPs can exhibit improved oral and systemic bioavailability compared to their L-counterparts.[1][5]
-
Modulation of Biological Activity : Altering the stereochemistry at a specific position can change the peptide's three-dimensional structure.[1][7] This can fine-tune its binding affinity and selectivity for its target receptor, sometimes leading to the creation of more potent agonists or selective antagonists.[1] D-amino acids can also stabilize specific secondary structures like β-turns.[7]
-
Reduced Immunogenicity : As DAACPs are less susceptible to proteolytic processing, they may be less likely to be presented by antigen-presenting cells, which could lead to a reduced immunogenic response.[1]
Quantitative Impact of D-Amino Acid Substitution
The substitution of an L-amino acid with its D-enantiomer can have a profound, measurable effect on a peptide's pharmacokinetic and pharmacodynamic properties. The following tables summarize key data from comparative studies.
Table 1: Comparative Proteolytic Stability of L- and D-Peptide Analogs
| Peptide Analog | Protease/System | Half-Life (t½) | Percent Remaining | Reference |
| [L-Ala²]-Leucine-enkephalin | Mouse Brain Homogenate | 2.5 min | - | [1] |
| [D-Ala²]-Leucine-enkephalin | Mouse Brain Homogenate | 25.0 min | - | [1] |
| All-L MUC2 Peptide | Human Serum (diluted) | < 1 hr | ~0% after 4h | [8] |
| tpTPTGTQtpt (D-flanked) | Human Serum (diluted) | > 24 hr | ~100% after 24h | [8] |
| Polybia-CP (All-L) | Trypsin | - | ~0% after 2h | [9] |
| Polybia-CP (All-D) | Trypsin | - | ~100% after 8h | [9] |
Table 2: Comparative Receptor Binding Affinity of L- and D-Peptide Analogs
| Peptide Analog | Receptor | Binding Affinity (Kd or IC₅₀) | Reference |
| [L-Pro¹⁰]-Neurotensin(8-13) | Rat Neurotensin Receptor | 1.5 ± 0.2 nM (Kd) | [1] |
| [D-Pro¹⁰]-Neurotensin(8-13) | Rat Neurotensin Receptor | 1.4 ± 0.2 nM (Kd) | [1] |
| c(RGDf(L-Abu)) | αvβ₃ Integrin | 100-1000 nM (IC₅₀) | [10] |
| c(RGDf(D-Abu)) | αvβ₃ Integrin | 1-10 nM (IC₅₀) | [10] |
Methodologies and Experimental Protocols
This section details key experimental protocols for the synthesis and evaluation of D-amino acid-containing peptides.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides, including those with D-amino acids.[11] The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[11][12]
Detailed Protocol (Fmoc/tBu Strategy):
-
Resin Preparation : Swell a suitable solid support, such as Rink Amide resin, in a solvent like N,N-Dimethylformamide (DMF).[10]
-
First Amino Acid Coupling : Activate the first Fmoc-protected amino acid (L- or D-form, 3-5 equivalents) using a coupling agent (e.g., DIC) and an additive (e.g., OxymaPure) in DMF. Add this solution to the resin and agitate for 1-4 hours.[1][12]
-
Washing : Thoroughly wash the resin with DMF, Dichloromethane (DCM), and Methanol (MeOH) to remove excess reagents.[12]
-
Fmoc Deprotection : Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF to expose the free amine for the next coupling step.[10][12]
-
Iterative Cycling : Repeat the washing, coupling, and deprotection steps for each subsequent amino acid in the desired sequence. Fmoc-protected D-amino acids are used at the specific positions requiring stereochemical inversion.[10]
-
Cleavage and Deprotection : Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.[10][12]
-
Purification : Precipitate the crude peptide in cold diethyl ether. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]
-
Verification : Confirm the mass of the final product using Mass Spectrometry.
Stability Analysis: Protease Stability Assay
This assay measures a peptide's resistance to enzymatic cleavage.[1]
Detailed Protocol:
-
Solution Preparation : Prepare stock solutions of the L- and D-amino acid-containing peptides and the desired protease (e.g., trypsin, chymotrypsin, or human serum) in a suitable buffer (e.g., PBS, pH 7.4).[1]
-
Incubation : In a microcentrifuge tube, combine the peptide and protease solutions to achieve final desired concentrations. Incubate the mixture at 37°C.[1]
-
Time-Point Sampling : At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Quenching : Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as TFA or by heating.[13]
-
Analysis by RP-HPLC : Analyze each quenched sample by RP-HPLC using a C18 column. Monitor the disappearance of the peak corresponding to the intact peptide over time.[1]
-
Data Analysis : Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide versus time to determine the degradation rate and calculate the peptide's half-life (t½).[1]
Chiral Analysis: HPLC with Chiral Stationary Phases
To confirm the presence and purity of D-amino acids or to separate peptide diastereomers, HPLC with a Chiral Stationary Phase (CSP) is employed.[14] Crown-ether and macrocyclic glycopeptide-based CSPs are particularly effective for separating underivatized amino acid enantiomers.[14]
Detailed Protocol (Amino Acid Enantiomer Separation):
-
Hydrolysis : Completely hydrolyze the peptide sample into its constituent amino acids using strong acid (e.g., 6M HCl at 110°C for 24 hours).
-
Chromatography System : Use an HPLC system equipped with a chiral column (e.g., a Crownpak CR-I(+) or ChiroSil SCA(-)).[14][15]
-
Mobile Phase : Prepare an appropriate mobile phase. For crown-ether columns, an acidic mobile phase (e.g., 84% MeOH/16% H₂O with 5 mM HClO₄) is often used.[14]
-
Injection and Separation : Inject the hydrolyzed sample onto the column. The D- and L-enantiomers of each amino acid will interact differently with the CSP, resulting in different retention times and allowing for their separation and quantification.[14]
-
Detection : Use a suitable detector (e.g., UV, Fluorescence, or Mass Spectrometry) to monitor the elution of the amino acids. For complex biological samples, derivatization with a fluorogenic reagent like Marfey's reagent prior to analysis can enhance sensitivity and separation.[16][17]
Visualizing Workflows and Pathways
Diagrams created using Graphviz DOT language illustrate key processes and concepts in D-amino acid peptide chemistry.
Caption: General workflow for developing and analyzing D-amino acid peptides.
Caption: Workflow for conducting a protease stability assay.
Caption: D-amino acid substitution can alter receptor selectivity.
Conclusion and Future Outlook
The incorporation of D-amino acids is a validated and powerful strategy in peptide chemistry to enhance the therapeutic properties of peptide-based drugs.[1] The primary benefit of increased proteolytic stability directly addresses a major historical hurdle for peptide therapeutics, enabling longer in vivo half-lives and improved bioavailability.[1][4] Furthermore, the ability to modulate conformation and receptor selectivity provides a sophisticated tool for rational drug design.[7]
Future research will continue to explore novel D-amino acid-containing peptides with unique biological activities and greater target specificity.[1] Advances in synthetic methods, high-throughput screening techniques like mirror-image phage display, and sophisticated analytical tools such as ion mobility-mass spectrometry will further accelerate the discovery and development of the next generation of D-peptide therapeutics, expanding their role in treating a wide range of diseases.[2][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. tandfonline.com [tandfonline.com]
Methodological & Application
Protocol for Incorporating Fmoc-D-threonine in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the incorporation of Fmoc-D-threonine into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). It covers the selection of protected amino acids, coupling strategies, and potential side reactions, offering a comprehensive guide for researchers in peptide synthesis and drug development.
Introduction
The incorporation of D-amino acids, such as D-threonine, into peptide chains is a critical strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve biological activity. Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most common method for synthesizing these modified peptides. This protocol outlines the key considerations and steps for the successful incorporation of Fmoc-D-threonine.
A crucial aspect of incorporating threonine residues is the protection of its side-chain hydroxyl group to prevent unwanted side reactions. The use of a tert-butyl (tBu) protecting group, as in Fmoc-D-Thr(tBu)-OH, is highly recommended to avoid O-acylation and other side reactions.[1]
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical for achieving high efficiency, especially for sterically hindered amino acids. While direct quantitative data for Fmoc-D-threonine is not extensively available in a single comparative study, performance can be inferred from studies on other sterically demanding amino acids. Uronium/aminium and phosphonium salt-based reagents are generally preferred for their high reactivity.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Efficiency for Sterically Hindered Residues | Key Advantages |
| HATU | Uronium/Aminium Salt | 30 - 60 min | Very High | High reactivity, fast kinetics.[2] |
| HBTU | Uronium/Aminium Salt | 30 - 60 min | High | Effective and widely used.[3] |
| HCTU | Uronium/Aminium Salt | 30 - 60 min | High | Good coupling efficiency and suppression of racemization.[4] |
| PyAOP | Phosphonium Salt | 30 - 60 min | High | Strong activating agent with no risk of guanidinylation.[2] |
| COMU | Uronium/Aminium Salt | 30 - 60 min | Very High | Superior racemization suppression compared to HOBt-based reagents.[2][4] |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 min | Moderate to High | Cost-effective, good for routine synthesis.[5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the manual incorporation of a single Fmoc-D-threonine residue in an SPPS workflow.
Materials:
-
Fmoc-D-Thr(tBu)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang) with the N-terminus deprotected
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Washing solvents (DMF, DCM, Isopropanol)
-
Acetic anhydride (for capping, optional)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane - TIS)
-
Cold diethyl ether
Protocol Steps:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.[2][6]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 7-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
-
Amino Acid Activation:
-
Coupling Reaction:
-
Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test (for primary amines) or a bromophenol blue test (for secondary amines). A negative test indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
-
Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This step is recommended to prevent the formation of deletion sequences.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be incorporated into the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly with DCM and dry it under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., Reagent K or a mixture of 95% TFA, 2.5% water, and 2.5% TIS) for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Potential Side Reactions and Mitigation
When incorporating threonine, several side reactions can occur. Proper protection and optimized coupling conditions are key to minimizing these.
| Side Reaction | Description | Mitigation Strategy |
| O-acylation | The side-chain hydroxyl group of threonine can be acylated by the incoming activated amino acid. | Use a side-chain protected threonine derivative, such as Fmoc-D-Thr(tBu)-OH.[1] |
| Dehydration | Threonine can undergo dehydration to form dehydrobutyrine, especially with prolonged exposure to piperidine. | Minimize the duration of the Fmoc deprotection step. |
| N→O Acyl Shift | An acid-catalyzed migration of the peptide backbone's acyl group to the side-chain hydroxyl group can occur. | This reaction is reversible with base treatment. |
| Epimerization | Racemization at the α-carbon can occur, particularly with certain coupling reagents and prolonged activation times. | Use coupling reagents known for low racemization (e.g., COMU) and minimize pre-activation times.[4] |
Analytical Monitoring: The purity of the crude peptide should be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and the identity of the product and any side products should be confirmed by Mass Spectrometry (MS).
Diagrams
Experimental Workflow for Fmoc-D-threonine Incorporation
Caption: General workflow for a single coupling cycle of Fmoc-D-threonine in SPPS.
This detailed protocol and the accompanying information will aid researchers in the successful and efficient incorporation of Fmoc-D-threonine into their peptide synthesis workflows.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesalabs.com [mesalabs.com]
- 5. bachem.com [bachem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc Deprotection of D-Threonine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from D-threonine residues during solid-phase peptide synthesis (SPPS). This document details standard and alternative deprotection protocols, addresses common challenges associated with the sterically hindered nature of D-threonine, and presents quantitative data to facilitate method selection.
Introduction
The successful synthesis of peptides containing D-threonine relies on efficient Nα-Fmoc deprotection at each cycle. Due to the steric hindrance posed by the β-branched side chain of threonine, incomplete Fmoc removal can occur, leading to the formation of deletion sequences and a decrease in the overall purity and yield of the target peptide.[1] Therefore, the choice of deprotection reagents and reaction conditions is critical. This document outlines and compares various methods to optimize the Fmoc deprotection of D-threonine residues.
Challenges in Fmoc Deprotection of D-Threonine
The primary challenge in the Fmoc deprotection of D-threonine is its steric bulk, which can impede the access of the deprotection reagent to the Fmoc group.[2] This can result in slower reaction kinetics and incomplete deprotection. Additionally, like its L-isomer, threonine-containing peptides can be susceptible to side reactions under certain conditions, such as β-elimination under harsh basic conditions, although this is less common with standard Fmoc deprotection protocols. During the final trifluoroacetic acid (TFA) cleavage, O-sulfonation can occur if appropriate scavengers are not used, particularly in the presence of sulfonyl-based protecting groups on other residues like arginine.
Comparative Analysis of Fmoc Deprotection Reagents
The selection of a deprotection reagent is critical for overcoming the challenges associated with D-threonine. While 20% piperidine in N,N-dimethylformamide (DMF) is the standard, alternative reagents may offer advantages in terms of efficiency and reduction of side products.
| Deprotection Reagent | Composition | Key Advantages | Key Disadvantages |
| Piperidine | 20% (v/v) in DMF | Well-established, reliable for many sequences. | Can be slow for sterically hindered residues, leading to incomplete deprotection.[1] |
| DBU/Piperidine | 2% (v/v) DBU, 2% (v/v) Piperidine in DMF | Faster deprotection kinetics, effective for sterically hindered residues.[1][3] | DBU is a non-nucleophilic base and requires a scavenger like piperidine to trap the dibenzofulvene byproduct. Can promote aspartimide formation in sensitive sequences.[3] |
| Piperazine/DBU | 5% (w/v) Piperazine, 2% (v/v) DBU in DMF | Very rapid deprotection, significantly reduces deletion sequences in difficult syntheses.[2] Safer alternative to piperidine.[4] | Requires careful optimization to avoid side reactions. Gelation can be an issue with some solid additives.[2] |
| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | Comparable efficiency to piperidine with potential handling advantages.[5] | Less commonly used, may require sequence-specific optimization. |
| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/Ethanol | Milder base, can reduce certain side reactions.[5] | Slower deprotection kinetics compared to piperidine.[2] |
Quantitative Comparison of Deprotection Kinetics
The following table summarizes the half-life (t1/2) of Fmoc removal for different deprotection cocktails, providing a quantitative measure of their relative speeds.
| Deprotection Cocktail | t1/2 (seconds) | Peptide/Resin Model |
| 20% Piperidine in DMF | 7 | Fmoc-Ala-AM |
| 5% Piperidine in DMF | 50 | Fmoc-Ala-AM |
| 5% Piperazine in DMF | 50 | Fmoc-Ala-AM |
| 2% Piperazine in DMF | 139 | Fmoc-Ala-AM |
| 5% Piperazine + 0.5% DBU in DMF | 12 | Fmoc-Ala-AM |
| 5% Piperazine + 1% DBU in DMF | 7 | Fmoc-Ala-AM |
| 5% Piperazine + 2% DBU in DMF | 4 | Fmoc-Ala-AM |
Data adapted from Ralhan, K., et al. (2015).[2]
Comparative Yield and Purity of Peptides Synthesized with Different Deprotection Reagents
The choice of deprotection reagent can impact the final yield and purity of the crude peptide. The following data is from a study comparing the synthesis of four different peptide sequences.
| Peptide Sequence | Deprotection Reagent | Crude Yield (%) | Purity (%) | Peptide Specific Yield (%) |
| NBC112 | 4-Methylpiperidine | 87.2 | 75.8 | 66.1 |
| Piperidine | 84.7 | 78.4 | 66.4 | |
| Piperazine | 83.1 | 80.9 | 67.2 | |
| NBC155 | 4-Methylpiperidine | 83.4 | 74.8 | 62.4 |
| Piperidine | 78.2 | 82.5 | 64.5 | |
| Piperazine | 87.9 | 73.1 | 64.3 | |
| NBC759 | 4-Methylpiperidine | 93.6 | 81.6 | 76.4 |
| Piperidine | 74.7 | 50.4 | 37.6 | |
| Piperazine | 81.7 | 74.3 | 60.7 | |
| NBC1951 | 4-Methylpiperidine | 68.5 | 79.3 | 54.3 |
| Piperidine | 68.2 | 20.6 | 14.1 | |
| Piperazine | 29.0 | 21.4 | 6.2 |
Data adapted from Luna, O., et al. (2016).[5]
Experimental Protocols
The following are detailed protocols for Fmoc deprotection of D-threonine-containing peptides.
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is suitable for most peptide sequences but may require extended reaction times for D-threonine residues.
Materials:
-
Fmoc-D-Threonine-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Initial Deprotection: Add the deprotection solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 1-3 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin. Agitate the mixture for 20-30 minutes at room temperature. For D-threonine, extending this time to 30 minutes is recommended.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): Perform a Kaiser test on a small sample of resin beads. A positive result (blue color) indicates the presence of free primary amines and successful Fmoc removal.
-
Proceed to Coupling: The resin is now ready for the coupling of the next amino acid.
Protocol 2: DBU-Assisted Fmoc Deprotection for Sterically Hindered Residues
This protocol is recommended for sequences containing D-threonine, particularly when standard methods result in incomplete deprotection.
Materials:
-
Fmoc-D-Threonine-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine, reagent grade
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF[1]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF.
-
Deprotection: Add the DBU/piperidine deprotection solution to the resin.
-
Agitation: Agitate the resin for 2-5 minutes at room temperature.[1]
-
Solution Removal: Drain the deprotection solution.
-
Repeat Deprotection: Repeat steps 3-5 one more time.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the bases and byproducts.[1]
-
Confirmation of Deprotection (Optional): Perform a Kaiser test.
-
Proceed to Coupling: The resin is now ready for the next coupling step.
Protocol 3: Rapid Fmoc Deprotection with Piperazine/DBU
This protocol offers the fastest deprotection time and is suitable for difficult or aggregation-prone sequences.
Materials:
-
Fmoc-D-Threonine-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Deprotection solution: 5% (w/v) piperazine and 2% (v/v) DBU in DMF[2]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF.
-
Deprotection: Add the piperazine/DBU deprotection solution to the resin.
-
Agitation: Agitate the resin for 1-2 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Repeat Deprotection: Repeat steps 3-5 one more time.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Confirmation of Deprotection (Optional): Perform a Kaiser test.
-
Proceed to Coupling: The resin is now ready for the subsequent coupling reaction.
Visualizations
Experimental Workflow for Fmoc Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fmoc-D-threonine in Automated Peptide Synthesizers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-natural D-amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. Substituting a naturally occurring L-amino acid with its D-enantiomer can profoundly alter the therapeutic properties of a peptide. D-amino acid-containing peptides often exhibit enhanced stability against enzymatic degradation, leading to a longer in-vivo half-life. Furthermore, the altered stereochemistry can modulate the peptide's three-dimensional conformation, potentially leading to altered receptor binding affinity and biological activity.
Fmoc-D-threonine, with a tert-butyl (tBu) protected side chain (Fmoc-D-Thr(tBu)-OH), is a key building block for introducing D-threonine into peptide sequences using automated solid-phase peptide synthesis (SPPS) with the Fmoc/tBu orthogonal protection strategy. This document provides detailed application notes and protocols for the efficient and successful incorporation of Fmoc-D-threonine in automated peptide synthesizers.
Properties of Fmoc-D-Thr(tBu)-OH
A thorough understanding of the physicochemical properties of Fmoc-D-Thr(tBu)-OH is essential for its effective use in automated peptide synthesis.
| Property | Value |
| Molecular Formula | C₂₅H₃₁NO₅ |
| Molecular Weight | 425.52 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) |
| Side-Chain Protection | tert-Butyl (tBu) |
| Cleavage Conditions | Strong acid (e.g., >90% Trifluoroacetic Acid - TFA) |
Automated Peptide Synthesis Workflow
The incorporation of Fmoc-D-threonine into a peptide sequence follows the standard cycles of Fmoc-based solid-phase peptide synthesis. The general workflow for a single coupling cycle is depicted below.
Caption: General workflow for a single coupling cycle in automated peptide synthesis.
Experimental Protocols
The following protocols are generalized for automated peptide synthesizers and may require optimization based on the specific peptide sequence, synthesizer model, and scale of the synthesis.
Protocol 1: Standard Single Coupling Cycle for Fmoc-D-Thr(tBu)-OH
This protocol is suitable for most sequences where the incorporation of D-threonine is not expected to be sterically hindered.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide for peptide amides, Wang or 2-Cl-Trt for peptide acids) in the reaction vessel of the automated synthesizer.
-
Swell the resin in DMF for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF.
-
The synthesizer is typically programmed for two deprotection cycles:
-
First treatment: 5-10 minutes.
-
Second treatment: 10-15 minutes to ensure complete Fmoc removal.
-
3. Washing:
-
Thoroughly wash the resin with DMF (typically 5-7 cycles) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
4. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and a suitable activator (e.g., HBTU/HOBt, HATU, or DIC/Oxyma) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents), to the activated amino acid solution.
-
The automated synthesizer will then transfer the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 45-60 minutes.
5. Washing:
-
Wash the resin with DMF (3-5 cycles) to remove excess reagents and byproducts.
6. Continuation of Synthesis:
-
Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Double Coupling Cycle for Difficult Sequences
This protocol is recommended when D-threonine is part of a sterically hindered region or an aggregation-prone sequence.
1. Follow steps 1-3 of the Standard Single Coupling Protocol.
2. First Coupling:
-
Perform the amino acid activation and coupling as described in step 4 of the standard protocol.
-
Allow the initial coupling reaction to proceed for 45-60 minutes.
3. Washing:
-
Wash the resin with DMF (3-5 cycles).
4. Second Coupling:
-
Repeat the amino acid activation and coupling steps with a fresh solution of activated Fmoc-D-Thr(tBu)-OH.
5. Washing:
-
Wash the resin with DMF (3-5 cycles).
6. Continuation of Synthesis:
-
Proceed to the deprotection step for the next amino acid in the sequence.
Quantitative Data Summary for Synthesis Optimization
The efficiency of the coupling reaction is dependent on the choice of coupling reagents and reaction conditions.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Activation Time | Coupling Time | Notes |
| HBTU/DIPEA | 3-5 : 3-5 : 6-10 | 2-5 minutes | 45-60 minutes | A standard and widely used coupling reagent with good efficiency. |
| HATU/DIPEA | 3-5 : 3-5 : 6-10 | 1-3 minutes | 30-45 minutes | Highly effective for sterically hindered amino acids and can reduce racemization. |
| DIC/Oxyma | 3-5 : 3-5 : 6-10 | 5-10 minutes | 60-90 minutes | A cost-effective option with low racemization potential. |
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups, including the tBu group on D-threonine, must be removed.
Protocol 3: Standard Cleavage and Deprotection
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
2. Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A commonly used cocktail is "Reagent K":
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification Protocol
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.
Analytical Techniques
-
Analytical RP-HPLC: To determine the purity of the synthesized peptide. Peptides containing D-amino acids may exhibit different retention times compared to their all-L counterparts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Techniques like MALDI-TOF or ESI-MS are commonly used.
Potential Challenges and Troubleshooting
The logical flow for troubleshooting common issues in peptide synthesis is outlined below.
Caption: Troubleshooting guide for automated peptide synthesis.
-
Incomplete Coupling: The steric hindrance of the threonine side chain can sometimes lead to incomplete coupling. Using a more potent coupling reagent like HATU or performing a double coupling can overcome this issue.
-
Peptide Aggregation: Sequences containing multiple hydrophobic or β-branched amino acids can be prone to aggregation on the solid support, leading to poor coupling efficiency. The incorporation of a D-amino acid can sometimes influence aggregation, either by disrupting or, in some cases, promoting secondary structure formation. Using pseudoproline dipeptides or modifying the synthesis temperature can help mitigate aggregation.
-
Side Reactions: During the final TFA cleavage, the tert-butyl cation generated can lead to side reactions with sensitive residues such as tryptophan and methionine. The use of scavengers in the cleavage cocktail is crucial to prevent these side reactions.
Conclusion
The incorporation of Fmoc-D-threonine into peptides using automated synthesizers is a straightforward process that follows standard Fmoc-SPPS protocols. By understanding the properties of this D-amino acid derivative and carefully selecting coupling reagents and reaction conditions, researchers can successfully synthesize high-quality D-threonine-containing peptides. These peptides, with their enhanced stability and potentially novel biological activities, are valuable tools for basic research and the development of new peptide-based therapeutics.
Application Notes: The Strategic Use of Fmoc-D-Threonine in Drug Discovery and Development
Introduction
In the realm of peptide-based drug discovery, the pursuit of enhanced therapeutic properties is paramount. Native peptides, composed of L-amino acids, often face significant hurdles in clinical application, primarily due to their rapid degradation by endogenous proteases.[1][2] The incorporation of non-natural amino acids, such as D-amino acids, represents a powerful strategy to overcome these limitations.[2][3] Fmoc-D-threonine, a fluorenylmethyloxycarbonyl-protected form of D-threonine, serves as a critical building block in solid-phase peptide synthesis (SPPS) for developing next-generation peptide therapeutics with improved pharmacokinetic profiles and modulated biological activity.[4][5]
The primary advantage of substituting an L-threonine with a D-threonine residue is the significant increase in resistance to enzymatic degradation.[1][6] Proteases, which are stereospecific for L-amino acids, are generally unable to cleave peptide bonds involving D-amino acids, leading to a longer in-vivo half-life and enhanced bioavailability of the peptide drug.[7] Furthermore, the introduction of a D-amino acid can induce specific conformational constraints on the peptide backbone.[8] This can lead to a more defined three-dimensional structure, potentially improving receptor binding affinity and selectivity.[2] However, it is crucial to note that such modifications can also lead to steric hindrance or alter critical hydrogen bonding networks, which may decrease biological activity.[9] Therefore, the substitution of L-threonine with D-threonine must be carefully evaluated for each specific peptide and its target.
Key Applications:
-
Enhanced Proteolytic Stability: The most widespread application is to increase the metabolic stability of therapeutic peptides, prolonging their circulation time and therapeutic window.[3][10]
-
Antimicrobial Peptides (AMPs): Many natural and synthetic AMPs incorporate D-amino acids to enhance their stability and retain potent activity against a broad spectrum of pathogens.[4][11][12]
-
Cancer Therapeutics: D-amino acids are integral to the design of long-acting analogs of hormones like Gonadotropin-Releasing Hormone (GnRH) and somatostatin, which are used in the treatment of hormone-dependent cancers.[8][13]
-
Peptidomimetics: Fmoc-D-threonine can be used in the synthesis of pseudopeptides where the amide bond is replaced, further enhancing metabolic stability.[14]
Data Presentation
Quantitative data on the effects of D-amino acid substitution is highly dependent on the specific peptide sequence and its biological target. The following tables provide illustrative data based on general principles reported in the literature and specific examples from antimicrobial peptide development.
Table 1: Illustrative Comparison of Biological and Physicochemical Properties of L-Threonine vs. D-Threonine Containing Peptides
Note: The values in this table are hypothetical and serve to illustrate the potential impact of D-threonine substitution. Actual values must be determined empirically for each specific peptide.[9]
| Parameter | L-Threonine Peptide | D-Threonine Peptide | Rationale for Change |
| Receptor Binding Affinity (Kd) | Lower (Higher Affinity) | Potentially Higher (Lower Affinity) | The precise stereochemistry of the threonine side chain may be critical for optimal interaction. A D-amino acid could introduce steric hindrance.[9] |
| Inhibition Constant (IC50/Ki) | Lower | Potentially Higher | The enzymatic active site is highly stereospecific. A change in chirality can reduce inhibitory potency.[9] |
| Proteolytic Half-Life (t1/2 in serum) | Short (e.g., minutes) | Significantly Longer (e.g., hours) | D-amino acids confer resistance to degradation by endogenous proteases.[1][6] |
| Crude Peptide Yield (SPPS) | Variable (e.g., 30-50% for difficult sequences) | Similar to L-amino acid | The stereochemistry of a single amino acid does not typically have a major impact on overall synthesis yield. |
| Crude Peptide Purity (by HPLC) | Variable | Similar to L-amino acid | Purity is more dependent on coupling efficiency and side reactions than on the chirality of a single residue. |
Table 2: Example Antimicrobial Activity of a Designed Peptide (DP7) Containing Unnatural Amino Acids
Data represents the Minimum Inhibitory Concentration (MIC) in µg/mL required to inhibit the growth of various microbial strains.
| Organism | MIC (µg/mL) |
| E. coli ATCC 25922 | 10 |
| P. aeruginosa ATCC 27853 | 20 |
| Carbapenem-resistant P. aeruginosa | 20 |
| A. baumannii ATCC 19606 | 5 |
| Carbapenem-resistant A. baumannii | 5 |
| S. aureus ATCC 25923 | 5 |
| C. albicans ATCC 10231 | 10 |
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of peptides containing Fmoc-D-threonine.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard manual synthesis cycle for incorporating Fmoc-D-threonine or any other Fmoc-protected amino acid into a peptide chain on a solid support.[15][16][17]
Materials:
-
Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Cl-Trityl for C-terminal acids)
-
Fmoc-protected amino acids (including Fmoc-D-Threonine(tBu)-OH)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HCTU, HBTU, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the resin in the reaction vessel and wash with DCM (3x), followed by DMF (3x). Swell the resin in DMF for at least 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete removal of the Fmoc group.[18]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it with the coupling reagent (e.g., HCTU, 3-5 eq.) in DMF.
-
Add the base (e.g., DIPEA, 6-10 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[9]
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Purification: Pellet the peptide via centrifugation, decant the ether, and dry the crude peptide. Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18]
-
Characterization: Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry.[9][19]
Protocol 2: Proteolytic Stability Assay
This assay determines the half-life of a peptide in the presence of serum proteases.[9]
Materials:
-
Synthesized L- and D-threonine containing peptides
-
Human or rat serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Incubation: Incubate a known concentration of the peptide (e.g., 100 µg/mL) with 80% human serum in PBS at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the proteolytic activity by adding an equal volume of 1% TFA in ACN to the aliquot. This will precipitate the serum proteins.
-
Sample Preparation: Centrifuge the quenched sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The identity of the peak can be confirmed by mass spectrometry.
-
Calculation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t1/2) from the degradation curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of the synthesized peptides.[9]
Materials:
-
Target cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
Synthesized peptides dissolved in a suitable vehicle (e.g., sterile water or DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Peptide Treatment: Prepare serial dilutions of the peptides in cell culture medium. Remove the old medium from the cells and add the peptide solutions at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells with the peptides for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will metabolize the yellow MTT into a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for the comparative evaluation of L- vs D-Threonine peptides.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. The Potential of Antimicrobial Peptides as Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 13. bachem.com [bachem.com]
- 14. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. chem.uci.edu [chem.uci.edu]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. benchchem.com [benchchem.com]
- 19. Analytical methods and Quality Control for peptide products [biosynth.com]
Application Notes and Protocols for the Synthesis of Therapeutic Peptides Containing D-threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids is a key strategy in modern drug discovery, particularly in the development of therapeutic peptides. Substituting the naturally occurring L-amino acids with their D-enantiomers can significantly enhance the therapeutic profile of a peptide. D-amino acids, being the mirror images of their L-counterparts, confer resistance to proteolytic degradation, thereby extending the peptide's in vivo half-life.[1][2] This modification, however, can also influence the peptide's biological activity, making a thorough evaluation of its impact essential.[1][2]
Threonine, with its secondary hydroxyl group, presents unique considerations during peptide synthesis. When incorporating D-threonine, a strategic approach to side-chain protection and coupling conditions is necessary to ensure high yield and purity. These application notes provide a comprehensive guide to the synthesis of therapeutic peptides containing D-threonine, covering key challenges, detailed experimental protocols, and examples of D-amino acid-containing therapeutics.
Challenges in Synthesizing Peptides with D-threonine
The synthesis of peptides containing D-threonine using Solid-Phase Peptide Synthesis (SPPS) is subject to the general challenges of peptide synthesis, with some specific considerations for the D-enantiomer.
-
Aggregation: Hydrophobic sequences or peptides prone to forming secondary structures can aggregate on the resin, leading to incomplete reactions and lower yields.[1] The presence of D-amino acids can sometimes influence aggregation propensity.
-
Purity: Achieving high purity is critical for therapeutic applications. Impurities can arise from incomplete coupling or deprotection steps, and side reactions.[1]
-
Steric Hindrance: While D-threonine is chemically similar to L-threonine, the different spatial arrangement of its side chain can in some cases influence the efficiency of coupling reactions, particularly when adjacent to other bulky amino acids.
-
Side-Chain Protection: The hydroxyl group of threonine, whether L or D, is reactive and requires protection to prevent side reactions such as O-acylation during peptide synthesis.[3]
Data Presentation: Synthesis Parameters and Expected Outcomes
The selection of protecting groups and coupling reagents is critical for the successful synthesis of peptides containing D-threonine. The following tables provide a summary of commonly used reagents and expected outcomes based on established principles of peptide synthesis.
Table 1: Comparison of Side-Chain Protecting Groups for Fmoc-D-Threonine in SPPS
| Protected Derivative | Key Characteristics | Advantages | Disadvantages | Typical Crude Purity |
| Fmoc-D-Thr(tBu)-OH | Standard & Robust: The tert-butyl (tBu) group is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection. | - High stability during synthesis- Widely available | - Requires strong acidic conditions (e.g., high concentration of TFA) for cleavage | Good to Excellent |
| Fmoc-D-Thr(Trt)-OH | Acid Labile: The trityl (Trt) group is significantly more acid-labile than the tBu group. | - Can be removed under milder acidic conditions, preserving other acid-sensitive groups- May reduce aggregation in some sequences | - Less stable than tBu to repeated mild acid treatments | Good to Excellent |
| Fmoc-D-Thr(Bzl)-OH | Used in Boc Chemistry: The benzyl (Bzl) ether is the most common protecting group for threonine in Boc-based SPPS. | - Stable to the acidic conditions of Boc deprotection | - Requires strong acid (e.g., HF) or hydrogenolysis for removal | Good |
Note: The values in this table are illustrative and based on general observations in peptide synthesis. Actual results will depend on the specific peptide sequence and synthesis conditions.
Table 2: Comparison of Common Coupling Reagents for Fmoc-D-Threonine
| Coupling Reagent | Additive | Base | Typical Coupling Time (min) | Relative Efficiency for Hindered Couplings |
| HBTU/HATU | HOBt/HOAt | DIPEA/NMM | 30 - 120 | High |
| PyBOP | - | DIPEA/NMM | 30 - 120 | High |
| DIC | HOBt/Oxyma | - | 60 - 240 | Moderate |
| COMU | - | DIPEA/NMM | 20 - 60 | Very High |
Note: For sterically hindered couplings, such as those involving D-threonine adjacent to other bulky residues, more powerful activating reagents like HATU or COMU are recommended.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of a D-threonine Containing Peptide
This protocol describes the manual synthesis of a generic peptide containing Fmoc-D-Thr(tBu)-OH on a Rink Amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including Fmoc-D-Thr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
-
Amino Acid Coupling (for Fmoc-D-Thr(tBu)-OH):
-
In a separate vial, dissolve Fmoc-D-Thr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue agitation for another hour or perform a second coupling.
-
-
Washing: Wash the resin with DMF (5x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
-
Protocol 2: Double Coupling for Sterically Hindered Residues
This protocol is recommended when incorporating D-threonine adjacent to another sterically hindered amino acid.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
First Coupling: Perform the coupling reaction as described in step 3 of Protocol 1 for 1-2 hours.
-
Washing: Wash the resin with DMF (3x).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-D-Thr(tBu)-OH and repeat the coupling step for another 1-2 hours.
-
Washing and Monitoring: Wash the resin with DMF (5x) and perform a Kaiser test to confirm the completion of the coupling.
-
Proceed with the synthesis as described in Protocol 1.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Synthesis and Evaluation
Therapeutic Peptides Containing D-Amino Acids: Mechanisms of Action
Etelcalcetide
Etelcalcetide is a synthetic peptide comprised of seven D-amino acids and is used to treat secondary hyperparathyroidism in patients with chronic kidney disease.[4] It acts as a calcimimetic by allosterically modulating the calcium-sensing receptor (CaSR) on the parathyroid gland.[4][5] This activation suppresses the synthesis and secretion of parathyroid hormone (PTH).[4][5]
Zoptarelin Doxorubicin
Zoptarelin doxorubicin is a conjugate of a gonadotropin-releasing hormone-1 receptor (GnRH-1R) agonist peptide and the chemotherapeutic drug doxorubicin.[6] The peptide component, which contains D-amino acids for stability, targets cancer cells that overexpress GnRH-1R.[1][7] Upon binding, the conjugate is internalized, delivering doxorubicin directly to the cancer cell where it intercalates into DNA and inhibits topoisomerase II, leading to cell death.[6]
Conclusion
The synthesis of therapeutic peptides containing D-threonine is a viable and valuable strategy for developing more stable and effective peptide-based drugs. By employing robust solid-phase peptide synthesis protocols with appropriate side-chain protection and optimized coupling conditions, high-purity D-threonine-containing peptides can be efficiently produced. The examples of etelcalcetide and zoptarelin doxorubicin highlight the successful application of D-amino acid incorporation in clinically relevant therapeutics. Careful consideration of the synthetic challenges and adherence to detailed protocols are paramount for achieving the desired product with high yield and purity, paving the way for further advancements in peptide drug development.
References
Application Notes and Protocols for Fmoc-D-threonine as a Building Block for Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmoc-D-threonine as a strategic building block in the synthesis of peptidomimetics. The incorporation of this non-natural amino acid offers significant advantages in drug design, primarily by enhancing proteolytic stability and modulating biological activity. This document details the properties of Fmoc-D-threonine, provides a step-by-step protocol for its use in solid-phase peptide synthesis (SPPS), and presents a case study on its application in the development of RAS signaling pathway inhibitors.
Introduction to Fmoc-D-threonine in Peptidomimetic Design
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability and oral bioavailability. The substitution of natural L-amino acids with their D-enantiomers is a common strategy in peptidomimetic design.[1]
Key Advantages of Incorporating D-Threonine:
-
Increased Proteolytic Resistance: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.[1]
-
Conformational Constraint: The introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which can lead to altered receptor binding affinity and selectivity.
-
Modulation of Biological Activity: The change in stereochemistry can either enhance or decrease the biological activity of a peptide, depending on the specific interactions with its target. This allows for fine-tuning of the desired pharmacological effect.
Fmoc-D-threonine (Nα-9-fluorenylmethyloxycarbonyl-D-threonine) is the standard building block for introducing D-threonine residues into a peptide sequence using the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[2]
Physicochemical Properties and Handling
Proper handling and storage of Fmoc-D-threonine are crucial for successful peptide synthesis.
| Property | Value |
| Synonyms | Fmoc-D-Thr-OH |
| Molecular Formula | C₁₉H₁₉NO₅ |
| Molecular Weight | 341.4 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 97% |
| Melting Point | 95 - 97 °C |
| Optical Rotation | [α]²⁰_D = +16 ± 1º (c=1 in DMF) |
| Storage Conditions | Store at 0-8 °C |
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Experimental Protocols
The following is a detailed protocol for the manual solid-phase synthesis of a generic pentapeptide containing a D-threonine residue using Fmoc-D-threonine.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-D-Thr(tBu)-OH
-
Other required Fmoc-amino acids with appropriate side-chain protection (e.g., tBu)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Syringe reaction vessel with a frit
-
Shaker or rocker
Synthesis Workflow Diagram
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Protocol
This protocol is for a 0.1 mmol scale synthesis.
1. Resin Swelling:
-
Place approximately 300 mg of Fmoc-Rink Amide MBHA resin in a syringe reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.[3]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 7 minutes.[3]
-
Drain the solution.
-
Repeat the piperidine treatment for another 7 minutes and drain.
3. Washing:
-
Wash the resin with 5 mL of DMF (5 times).
-
Wash with 5 mL of DCM (3 times).
-
Wash with 5 mL of DMF (3 times).
4. Amino Acid Coupling (incorporating Fmoc-D-Thr(tBu)-OH):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (e.g., Fmoc-D-Thr(tBu)-OH) and 3.95 equivalents of HCTU in 2 mL of DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and vortex for 1 minute to pre-activate.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
5. Washing:
-
Wash the resin with 5 mL of DMF (5 times).
-
Wash with 5 mL of DCM (3 times).
-
Wash with 5 mL of DMF (3 times).
6. Repeat for Subsequent Amino Acids:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin thoroughly as described in step 3.
-
Dry the resin under a stream of nitrogen.
8. Cleavage and Side-Chain Deprotection:
-
Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution to collect the cleaved peptide.
-
Wash the resin with an additional 1 mL of the cleavage cocktail and combine the filtrates.
9. Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution to a 50 mL tube containing 40 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Decant the ether and wash the pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under vacuum.
10. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Application Case Study: D-Threonine in RAS-Inhibiting Peptidomimetics
Oncogenic mutations in RAS proteins are major drivers of human cancers. The RAS protein activates downstream signaling pathways, including the RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[4] Designing peptidomimetics that disrupt the interaction of RAS with its effector proteins is a promising therapeutic strategy.[5]
A study by Nieto-Alcolado et al. (2022) described the design of peptidomimetics to inhibit RAS. In one of the analogs, P1.2, a threonine residue was incorporated to preserve a hydrogen bond donor functionality, which was shown to be effective in inhibiting the RAF/MEK/ERK and PI3K/AKT signaling pathways.[5] While the study did not specify the use of D-threonine, the incorporation of a D-amino acid in such a peptidomimetic would be a rational design strategy to enhance its stability and potential efficacy.
Quantitative Data (Illustrative)
The following table presents illustrative data on how the incorporation of D-threonine might affect the properties of a RAS-inhibiting peptidomimetic compared to its L-threonine counterpart. Actual values would need to be determined experimentally.
| Parameter | Peptidomimetic with L-Threonine | Peptidomimetic with D-Threonine | Rationale for Expected Difference |
| Binding Affinity (K_D) to RAS-GTP | ~15.7 µM (for a similar analog)[5] | Potentially higher or lower | The change in stereochemistry can alter the precise fit in the binding pocket, potentially increasing or decreasing affinity.[1] |
| Proteolytic Stability (t½ in serum) | Shorter | Significantly Longer | D-amino acids confer resistance to degradation by proteases, leading to a longer plasma half-life.[1] |
| Inhibition of ERK Phosphorylation (IC₅₀) | Expected to be in the µM range | Potentially altered | The change in binding affinity and conformation due to the D-amino acid could lead to a different IC₅₀ value for inhibiting the downstream signaling pathway.[1] |
| Inhibition of AKT Phosphorylation (IC₅₀) | Expected to be in the µM range | Potentially altered | Similar to ERK inhibition, the effect on the PI3K/AKT pathway would be dependent on the altered interaction with RAS. |
Signaling Pathway Diagram
The following diagram illustrates how a D-threonine-containing peptidomimetic could inhibit RAS signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. Peptidomimetics designed to bind to RAS effector domain are promising cancer therapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Peptide Libraries with Fmoc-D-threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide libraries are powerful tools in drug discovery, enabling the high-throughput screening of millions of compounds to identify novel therapeutic leads, diagnostic agents, and research tools. A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in biological systems. The incorporation of non-canonical amino acids, such as D-amino acids, is a well-established strategy to enhance peptide stability and improve pharmacokinetic properties.[1]
Fmoc-D-threonine is a key building block for creating peptide libraries with increased resistance to enzymatic degradation.[2][3] Its use in solid-phase peptide synthesis (SPPS) allows for the generation of diverse libraries of D-peptides, which can be screened to identify potent and stable ligands for various biological targets. These application notes provide a comprehensive guide to the synthesis of peptide libraries using Fmoc-D-threonine, including detailed protocols and a case study on the discovery of a D-peptide inhibitor of the NF-κB signaling pathway.
Advantages of Incorporating Fmoc-D-threonine in Peptide Libraries
-
Enhanced Proteolytic Stability: D-amino acids are not recognized by most endogenous proteases, leading to a significantly longer half-life of the peptides in biological fluids.[1][4]
-
Increased Structural Diversity: The incorporation of D-amino acids introduces unique conformational constraints, expanding the structural diversity of the library beyond that of natural L-peptides.
-
Improved Target Binding: In some cases, D-peptides can exhibit higher affinity and specificity for their targets compared to their L-counterparts.
Data Presentation: Synthesis of a Model Peptide Library
The following table summarizes the expected quantitative data for the synthesis of a model 10-mer peptide library using the split-and-pool method with either Fmoc-L-threonine or Fmoc-D-threonine at a randomized position. These values are illustrative and can vary depending on the specific sequences in the library and the synthesis conditions.
| Parameter | Peptide Library with Fmoc-L-threonine | Peptide Library with Fmoc-D-threonine |
| Average Coupling Efficiency per Cycle | >98% | >98% |
| Crude Library Purity (by HPLC) | 65-85% | 65-85% |
| Overall Yield | 15-35% | 15-35% |
| Proteolytic Stability (t½ in human serum) | Minutes to hours | Hours to days |
Experimental Protocols
Protocol 1: One-Bead-One-Compound (OBOC) Peptide Library Synthesis using Split-and-Pool Method
This protocol describes the manual synthesis of a peptide library on a solid support using the Fmoc/tBu strategy. The "split-and-pool" method is employed to generate a high-diversity library where each bead theoretically carries a unique peptide sequence.[5][6][7][8]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-D-threonine)
-
Coupling reagents: HBTU, HATU, or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Peptide synthesis vessels
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and shake for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Non-randomized position - optional):
-
Dissolve the first Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Split-and-Pool Synthesis (Randomized positions):
-
Split: Divide the resin equally into separate reaction vessels, one for each amino acid to be incorporated at the randomized position (including Fmoc-D-threonine).
-
Couple: In each vessel, perform the amino acid coupling as described in step 3 with a different Fmoc-amino acid.
-
Pool: After the coupling is complete and the resins are washed, combine all the resin portions into a single vessel.
-
-
Repeat Synthesis Cycle: Repeat the Fmoc deprotection (step 2) and split-and-pool coupling (step 4) for each subsequent randomized position in the peptide sequence. For non-randomized positions, perform the coupling without splitting the resin.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptides.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptides from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptides.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide library under vacuum.
-
The library can be further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10][11]
-
Protocol 2: On-Bead Screening of OBOC Library
This protocol describes a general method for screening the OBOC library for binding to a target protein.[12][13][14]
Materials:
-
OBOC peptide library on beads
-
Target protein labeled with a fluorescent tag (e.g., FITC) or an affinity tag (e.g., His-tag)
-
Binding buffer (e.g., PBS with 0.1% Tween-20)
-
Washing buffer (same as binding buffer)
-
Blocking buffer (e.g., binding buffer with 1% BSA)
-
Fluorescence microscope or bead sorter
-
Microcentrifuge tubes
Procedure:
-
Bead Washing and Blocking:
-
Wash the library beads with washing buffer.
-
Incubate the beads in blocking buffer for 1 hour to minimize non-specific binding.
-
-
Binding to Target Protein:
-
Incubate the blocked beads with a solution of the labeled target protein in binding buffer for 1-2 hours.
-
-
Washing:
-
Wash the beads extensively with washing buffer to remove unbound target protein.
-
-
Identification of "Hit" Beads:
-
If using a fluorescently labeled target, identify the beads with the highest fluorescence signal using a fluorescence microscope or a bead sorter.
-
If using an affinity-tagged target, an additional step with a labeled secondary antibody or streptavidin conjugate is required before identification.
-
-
Isolation of "Hit" Beads:
-
Manually isolate the "hit" beads using a micropipette under a microscope.
-
-
Peptide Sequencing:
-
Determine the sequence of the peptide on the isolated "hit" beads using methods such as Edman degradation or mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for creating and screening a peptide library.
Caption: NF-κB signaling pathway and the point of intervention by a D-peptide inhibitor.
Case Study: Discovery of a D-Peptide Inhibitor of the GADD45β/MKK7 Interaction in the NF-κB Pathway
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[15][16][17][18] Dysregulation of this pathway is implicated in various diseases, including cancer. One of the downstream anti-apoptotic effects of NF-κB is mediated by the protein GADD45β, which binds to and inhibits the pro-apoptotic kinase MKK7.[19][20][21][22][23][24] This interaction represents a promising therapeutic target.
Researchers utilized a combinatorial peptide library screening approach to identify inhibitors of the GADD45β/MKK7 interaction.[19] A library of D-tripeptides was screened, leading to the discovery of DTP3, a potent and specific inhibitor.[19] The use of a D-peptide library was crucial for the development of a lead compound with high stability and bioavailability. DTP3 was shown to disrupt the GADD45β/MKK7 complex, thereby restoring MKK7's pro-apoptotic activity and leading to cancer cell death.[21][22][23] This case study highlights the power of using peptide libraries containing D-amino acids to discover novel therapeutics for challenging disease targets.
References
- 1. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Item - Split-and-Pool Synthesis of a Combinatorial Chemistry Library - Public Library of Science - Figshare [plos.figshare.com]
- 7. Decoding Split and Pool Combinatorial Libraries with Electron Transfer Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. renyi.hu [renyi.hu]
- 12. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A synthetic loop replacement peptide blocks canonical NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Screening of Combinatorial Peptide Libraries for Targeting Key Molecules or Protein-Protein Interactions in the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Probing the interaction interface of the GADD45β/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Probing the interaction interface of the GADD45beta/MKK7 and MKK7/DTP3 complexes by chemical cross-linking mass spectrometry [ibb.cnr.it]
Application Note: Analytical HPLC Methods for Peptides with D-threonine
Introduction
The incorporation of non-proteinogenic amino acids, such as D-threonine, into peptide sequences is a critical strategy in modern drug development and peptide chemistry. D-amino acids can significantly alter a peptide's biological activity, proteolytic stability, and conformational properties. Consequently, robust analytical methods are essential for the separation, identification, and quantification of these diastereomeric peptides. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity. This document provides detailed application notes and protocols for various HPLC-based methods tailored for the analysis of peptides containing D-threonine.
Method 1: Reversed-Phase HPLC (RP-HPLC) for Diastereomer Separation
Application Note
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for peptide analysis and purification.[1] It separates molecules based on their hydrophobicity. While enantiomers (L- vs. D-peptides) are not separable on achiral RP-HPLC columns, diastereomers, such as a peptide containing L-threonine versus its counterpart with D-threonine in a sequence of other L-amino acids, often exhibit different hydrophobicities and can be resolved.[2] The substitution of an L-amino acid with a D-amino acid can disrupt the peptide's secondary structure, leading to changes in its interaction with the stationary phase and thus enabling separation.[2] C18 and C8 columns are standard choices, and trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing agent to improve peak shape and resolution.[3]
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
HPLC System and Column:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[6]
-
Detection: UV absorbance at 214-220 nm (peptide backbone) and/or 280 nm if aromatic residues are present.[7]
-
Column Temperature: 30-65°C. Temperature can be optimized to improve resolution between diastereomers.[2]
-
Injection Volume: 10-20 µL.
-
Gradient: A shallow gradient is often effective. For example, a linear gradient of 1% B per minute.[8]
-
Example Gradient: 5% to 55% Eluent B over 50 minutes.[5]
-
-
Data Presentation: RP-HPLC
| Parameter | Value | Reference |
| Column | C8 Reversed-Phase, 300 Å, 5 µm, 4.6 x 250 mm | [2] |
| Mobile Phase A | 0.1% TFA in Water | [3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [3] |
| Flow Rate | 1.0 mL/min | [6] |
| Temperature | 30°C | [2] |
| Detection | UV at 220 nm | [7] |
| Gradient | 10-50% B over 40 minutes | [4][8] |
Hypothetical Retention Data for a 15-mer Peptide
| Peptide Analog | Retention Time (min) | Resolution (Rs) |
|---|---|---|
| Peptide-(L-Thr) | 25.4 | - |
| Peptide-(D-Thr) | 26.1 | 1.8 |
Method 2: Chiral HPLC for Stereoisomeric Purity
Application Note
When the goal is to assess the chiral integrity of threonine within a peptide or to separate all four possible stereoisomers (L-threonine, D-threonine, L-allo-threonine, D-allo-threonine), chiral HPLC is the method of choice.[9] This technique typically requires the complete acid hydrolysis of the peptide into its constituent amino acids, followed by analysis on a chiral stationary phase (CSP).[9] Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for separating underivatized amino acid enantiomers.[10] Zwitterionic chiral columns are also versatile for the analysis of free amino acids and small peptides.[11] This method is crucial for quality control in synthetic peptide manufacturing.
Experimental Protocol: Chiral HPLC after Hydrolysis
-
Peptide Hydrolysis:
-
Place approximately 1 mg of the purified peptide into a hydrolysis tube.[9]
-
Add 500 µL of 6N HCl.[9]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[9]
-
After hydrolysis, cool the sample, break the seal, and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the amino acid residue in the HPLC mobile phase.
-
-
HPLC System and Column:
-
Mobile Phase Preparation (for CHIROBIOTIC T):
-
A simple LC-MS compatible mobile phase can be used, consisting of an alcohol (e.g., methanol or ethanol) and water with a small amount of acid and base (e.g., acetic acid and ammonium hydroxide) to control ionization.[10]
-
Example: Methanol/Water (80/20, v/v) with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Column Temperature: 25°C.
-
Injection Volume: 5-10 µL.
-
Elution: Isocratic elution is often sufficient.
-
Data Presentation: Chiral HPLC
| Parameter | Value | Reference |
| Column | Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm | [10] |
| Mobile Phase | Ethanol/Water (80/20, v/v) + 0.02% Acetic Acid + 0.01% NH4OH | [10] |
| Flow Rate | 1.0 mL/min | - |
| Temperature | 25°C | - |
| Detection | UV at 210 nm | [7] |
Hypothetical Retention Data for Threonine Stereoisomers
| Stereoisomer | Retention Time (min) |
|---|---|
| L-allo-Threonine | 12.5 |
| D-allo-Threonine | 14.1 |
| L-Threonine | 16.8 |
| D-Threonine | 18.9 |
Method 3: Ion-Exchange (IEX) and Hydrophilic Interaction (HILIC) Chromatography
Application Note
Ion-exchange (IEX) and Hydrophilic Interaction Liquid Chromatography (HILIC) are powerful orthogonal techniques to RP-HPLC.[7]
-
Strong Cation-Exchange (SCX) Chromatography separates peptides based on their net positive charge at low pH.[7][12] A D-threonine substitution typically does not change the net charge of a peptide, but it can alter the peptide's conformation and interaction with the IEX stationary phase, sometimes enabling separation. SCX is most valuable as a first-dimension separation in 2D-LC workflows for complex peptide mixtures.[12]
-
HILIC is ideal for very polar (hydrophilic) peptides that show poor retention in RP-HPLC.[13] Retention is based on the partitioning of the peptide between a water-enriched layer on the polar stationary phase and a bulk mobile phase high in organic solvent.[14][15] Elution is achieved by increasing the aqueous component of the mobile phase. Since D-threonine can affect a peptide's overall polarity and hydration shell, HILIC can provide unique selectivity for diastereomers.[13]
Experimental Protocol: HILIC
-
Sample Preparation: Dissolve the peptide in a solvent with a high organic content (e.g., 90% acetonitrile, 10% water) to ensure strong initial retention on the column.
-
HPLC System and Column:
-
Mobile Phase Preparation:
-
Eluent A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate, pH 3.0.
-
Eluent B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH 3.0.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm or MS.
-
Gradient: Increase the percentage of the more aqueous eluent (B).
-
Example Gradient: 0% to 60% Eluent B over 30 minutes.
-
-
Data Presentation: HILIC
| Parameter | Value | Reference |
| Column | Waters ACQUITY UPLC BEH Amide, 1.7 µm | [13] |
| Mobile Phase A | 90% Acetonitrile / 10% Water + 0.1% Formic Acid | [14] |
| Mobile Phase B | 50% Acetonitrile / 50% Water + 0.1% Formic Acid | [14] |
| Flow Rate | 0.5 mL/min | - |
| Temperature | 40°C | - |
| Detection | MS or UV at 215 nm | [7] |
Visualizations
Caption: General experimental workflow for HPLC analysis of peptides.
Caption: Workflow for assessing the chiral integrity of threonine.
Caption: Logical diagram for selecting an appropriate HPLC method.
References
- 1. hplc.eu [hplc.eu]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chiraltech.com [chiraltech.com]
- 12. blob.phenomenex.com [blob.phenomenex.com]
- 13. waters.com [waters.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. polylc.com [polylc.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Large-Scale Synthesis of Fmoc-D-threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-threonine is a critical raw material in the solid-phase peptide synthesis (SPPS) of therapeutic peptides and other specialized biomolecules. The incorporation of D-amino acids, such as D-threonine, can significantly enhance the proteolytic stability and modify the biological activity of a peptide, making it a valuable tool in drug design and development. As the demand for peptide-based therapeutics grows, the need for robust, scalable, and cost-effective manufacturing processes for high-purity Fmoc-D-threonine has become paramount.
This document provides detailed application notes and protocols for the large-scale synthesis of Fmoc-D-threonine, addressing key considerations for process scale-up, purification, and quality control. The information presented is intended to guide researchers and process chemists in developing and implementing efficient and reproducible manufacturing processes.
Key Large-Scale Synthesis Considerations
The transition from laboratory-scale synthesis to industrial production of Fmoc-D-threonine presents several challenges that must be addressed to ensure process safety, efficiency, and product quality.
-
Reaction Stoichiometry and Reagent Addition: On a large scale, the stoichiometry of reactants must be carefully controlled. The addition rate of the Fmoc-protection reagent (e.g., Fmoc-OSu or Fmoc-Cl) should be optimized to maintain the reaction temperature within the desired range and to minimize the formation of impurities.
-
Solvent Selection and Volume: The choice of solvent is critical for ensuring good solubility of both the starting materials and the product, as well as for facilitating product isolation. At an industrial scale, solvent cost, toxicity, and ease of recovery are also important factors.
-
Temperature Control: The Fmoc protection reaction is typically exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure consistent product quality. Jacketed reactors with precise temperature control are essential for large-scale production.
-
Work-up and Product Isolation: The work-up procedure must be scalable and efficient in removing unreacted reagents and byproducts. Large-scale filtration and drying equipment are required for product isolation.
-
Purification: Recrystallization is the most common method for purifying Fmoc-D-threonine at scale. The selection of an appropriate solvent system is critical for achieving high purity and yield. The cooling profile during crystallization should be carefully controlled to obtain a product with a consistent crystal size and morphology, which is important for handling and formulation.
-
Impurity Profile: Understanding and controlling the impurity profile is a key aspect of large-scale synthesis. Common impurities can include the corresponding L-enantiomer, di-Fmoc derivatives, and unreacted D-threonine.
Chemical Synthesis Pathway
The synthesis of Fmoc-D-threonine involves the protection of the amino group of D-threonine with the fluorenylmethyloxycarbonyl (Fmoc) group.
Caption: Chemical synthesis of Fmoc-D-threonine.
Detailed Experimental Protocols
The following protocols are representative examples for the large-scale synthesis and purification of Fmoc-D-threonine.
Protocol 1: Large-Scale Synthesis of Fmoc-D-threonine
Materials:
-
D-threonine
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Addition funnel
-
Large-scale filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Dissolution: In a jacketed glass reactor, dissolve D-threonine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0-5°C using a circulating chiller connected to the reactor jacket.
-
Fmoc Reagent Addition: In a separate vessel, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 2-4 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours. Monitor the reaction progress by HPLC until the consumption of D-threonine is complete.
-
Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a suitable extraction vessel and wash twice with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidification and Precipitation: Collect the aqueous layer and cool it to 0-5°C. Slowly add 1M HCl to acidify the solution to a pH of approximately 2, while maintaining the temperature below 10°C. A white precipitate of Fmoc-D-threonine will form.
-
Isolation: Collect the precipitate by filtration using a Nutsche filter. Wash the solid with cold deionized water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum at 40-50°C to a constant weight.
Protocol 2: Large-Scale Purification by Recrystallization
Materials:
-
Crude Fmoc-D-threonine
-
Toluene or another suitable solvent system (e.g., ethyl acetate/heptane)
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Large-scale filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution: Place the crude Fmoc-D-threonine in a jacketed glass reactor. Add a minimal amount of toluene and heat the mixture to 50-60°C with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling & Crystallization: Slowly cool the solution to room temperature over several hours. For maximum yield, subsequently cool the mixture to 0-4°C and hold for several hours to allow for complete crystallization.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified Fmoc-D-threonine under vacuum at 40-50°C to a constant weight.
Manufacturing Workflow
The overall manufacturing process for Fmoc-D-threonine involves several key stages, from raw material sourcing to final product packaging.
Caption: Large-scale manufacturing workflow for Fmoc-D-threonine.
Quantitative Data Summary
The following tables summarize typical quantitative data for the large-scale synthesis of Fmoc-D-threonine. Actual results may vary depending on the specific process parameters and equipment used.
Table 1: Synthesis and Purification Data
| Parameter | Typical Value | Method of Determination |
| Crude Yield | 85-95% | Mass of crude product vs. theoretical maximum |
| Purified Yield | 75-90% | Mass of purified product vs. theoretical maximum |
| Purity (HPLC) | >99.0% | HPLC analysis |
| Enantiomeric Purity | >99.8% | Chiral HPLC analysis |
| Residual Solvents | <0.5% | Gas Chromatography (GC) |
Table 2: Quality Control Specifications
| Test | Specification | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to reference standard | FTIR, ¹H NMR |
| Purity (HPLC) | ≥ 99.0% | Reverse-Phase HPLC |
| Enantiomeric Purity | ≥ 99.8% D-isomer | Chiral HPLC |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Melting Point | 95 - 97 °C | Melting Point Apparatus |
| Specific Rotation | +16 ± 1° (c=1 in DMF) | Polarimetry |
Conclusion
The large-scale synthesis of Fmoc-D-threonine is a critical process for the manufacturing of many peptide-based drugs. Careful consideration of reaction conditions, purification methods, and quality control is essential for producing a high-purity product that meets the stringent requirements of the pharmaceutical industry. The protocols and data presented in this document provide a comprehensive guide for researchers and process chemists involved in the development and implementation of large-scale Fmoc-D-threonine synthesis. By optimizing the key process parameters outlined herein, it is possible to achieve a robust, efficient, and scalable manufacturing process for this important amino acid derivative.
Application Notes and Protocols for Bioconjugation Using Fmoc-D-Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific bioconjugation is a cornerstone of modern drug development, enabling the creation of precisely engineered biomolecules such as antibody-drug conjugates (ADCs), peptide-based therapeutics with enhanced properties, and targeted imaging agents. One powerful strategy for achieving site-specific modification involves the incorporation of a unique reactive handle at a defined position within a peptide sequence. This document details a robust methodology for bioconjugation utilizing peptides synthesized with an N-terminal D-threonine residue, introduced via Fmoc-D-threonine in solid-phase peptide synthesis (SPPS).
The 1,2-amino alcohol functionality of the N-terminal D-threonine provides a latent aldehyde that can be unmasked through mild periodate oxidation. This newly formed aldehyde serves as a versatile chemical handle for conjugation with a variety of molecules bearing aminooxy or hydrazide functional groups, leading to the formation of stable oxime or hydrazone linkages, respectively. This approach offers excellent control over the site of conjugation, ensuring the production of homogeneous bioconjugates.
Principle of the Method
The overall strategy involves a three-stage process that begins with the synthesis of a peptide with an N-terminal D-threonine. The use of the D-enantiomer can confer increased resistance to enzymatic degradation. The subsequent steps are:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using standard Fmoc/tBu chemistry. Fmoc-D-threonine is incorporated as the final amino acid, leaving its N-terminus available after the final deprotection step.
-
Oxidative Cleavage: The resin-bound peptide is treated with a mild oxidizing agent, sodium periodate (NaIO₄), which selectively cleaves the bond between the α-carbon and the β-carbon of the N-terminal D-threonine, converting the amino alcohol into a glyoxylyl (aldehyde) group.
-
Bioconjugation via Ligation: The aldehyde-functionalized peptide is then reacted with a molecule of interest (e.g., a drug, a dye, or a PEG linker) that has been derivatized with an aminooxy or hydrazide moiety to form a stable oxime or hydrazone bond. The final bioconjugate is then cleaved from the resin and purified.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an N-Terminal D-Threonine Peptide
This protocol describes the manual solid-phase synthesis of a peptide with a C-terminal amide and an N-terminal D-threonine.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Thr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
-
Coupling reagents: HCTU, HATU, or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HCTU, 2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (5x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Incorporation of Fmoc-D-Thr(tBu)-OH: Couple Fmoc-D-Thr(tBu)-OH as the final amino acid in the sequence.
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2 to expose the N-terminal amine of D-threonine. The peptide-resin is now ready for on-resin oxidation and conjugation.
Protocol 2: On-Resin Periodate Oxidation of N-Terminal D-Threonine
Materials:
-
Peptide-resin with N-terminal D-threonine (from Protocol 1)
-
Sodium periodate (NaIO₄)
-
Phosphate buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0)
-
DMF
-
Water
Procedure:
-
Resin Washing: Wash the deprotected peptide-resin from Protocol 1 extensively with DMF and then with water to remove any residual piperidine and DMF.
-
Preparation of Oxidizing Solution: Prepare a fresh solution of sodium periodate (5-10 equivalents relative to the resin loading) in the phosphate buffer.
-
Oxidation Reaction:
-
Add the NaIO₄ solution to the resin.
-
Agitate the mixture at room temperature for 5-15 minutes. The reaction is typically rapid.[1]
-
Protect the reaction from light to minimize side reactions.
-
-
Quenching and Washing:
-
Drain the periodate solution.
-
Wash the resin thoroughly with water (5x) to remove excess periodate.
-
Wash with DMF (3x) to prepare for the ligation step.
-
Protocol 3: On-Resin Oxime Ligation
Materials:
-
Aldehyde-functionalized peptide-resin (from Protocol 2)
-
Aminooxy-derivatized molecule of interest (e.g., Aminooxy-PEG-Drug) (5-10 eq.)
-
Aniline (as catalyst)
-
Ligation buffer (e.g., 0.1 M Sodium Acetate, pH 4.5)
-
DMF
Procedure:
-
Preparation of Ligation Solution: Dissolve the aminooxy-derivatized molecule in the ligation buffer. Aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.
-
Ligation Reaction:
-
Add the ligation solution to the aldehyde-functionalized resin.
-
Agitate the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Washing:
-
Drain the ligation solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Dry the resin under vacuum.
-
Protocol 4: Cleavage and Purification
Procedure:
-
Cleavage: Add the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) to the dried resin and agitate for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude bioconjugate by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the bioconjugate, decant the ether, and wash the pellet with cold ether.
-
Purification: Dry the crude product and purify by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final bioconjugate by LC-MS and analytical RP-HPLC.
Quantitative Data Summary
The following tables summarize key quantitative data for the described bioconjugation techniques.
Table 1: Comparison of Linkage Stability
| Linkage Type | Relative Rate of Hydrolysis (vs. Oxime) | Half-life at pH 7.0 | Stability Notes |
| Oxime | 1 | ~50 days | Highly stable, especially at neutral and acidic pH. Preferred for applications requiring long-term stability in vivo.[2][3][4] |
| Hydrazone | ~600 | ~2 hours | Significantly less stable than oximes; susceptible to hydrolysis, especially under acidic conditions.[2][3][5] |
| Semicarbazone | ~160 | ~8 hours | More stable than simple hydrazones but less stable than oximes.[3][5] |
Data adapted from studies on isostructural model compounds to illustrate inherent stability differences.[3][5]
Table 2: Recommended Reaction Parameters
| Step | Reagent | Equivalents (rel. to resin) | Solvent/Buffer | pH | Typical Time | Temperature | Typical Yield/Completion |
| SPPS Coupling | Fmoc-AA/HCTU/DIPEA | 3 / 2.9 / 6 | DMF | - | 1-2 hours | Room Temp. | >99% |
| Periodate Oxidation | NaIO₄ | 5 - 10 | 0.1 M Phosphate Buffer | 7.0 | 5-15 min | Room Temp. | >95% |
| Oxime Ligation | Aminooxy Compound | 5 - 10 | 0.1 M Acetate Buffer | 4.5 | 2-12 hours | Room Temp. | >90% |
| Cleavage | TFA/TIS/H₂O | - | 95:2.5:2.5 | - | 2-3 hours | Room Temp. | >90% |
Visualizations
Workflow for Bioconjugation via N-Terminal D-Threonine
Caption: Workflow for SPPS and subsequent bioconjugation.
Chemical Pathway for Oxime Formation
Caption: Key chemical transformations in the bioconjugation process.
Note: The chemical structure images in the DOT script are placeholders. In a system that can render these, they would be replaced with actual images of the chemical structures for clarity.
Conclusion
The use of Fmoc-D-threonine to introduce a modifiable N-terminal residue is a highly effective strategy for the site-specific synthesis of peptide bioconjugates. The periodate oxidation followed by oxime ligation is a reliable and high-yielding approach that produces a stable covalent bond, making it suitable for the development of therapeutic and diagnostic agents. The detailed protocols and data provided in these application notes offer a comprehensive guide for researchers to implement this powerful bioconjugation technique.
References
Application Notes and Protocols: The Use of Fmoc-D-threonine in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of protein engineering and peptide-based drug development, the strategic incorporation of non-canonical amino acids is a powerful tool for enhancing therapeutic properties. Fmoc-D-threonine, a protected form of the D-enantiomer of threonine, is a key building block in this endeavor. The substitution of the naturally occurring L-threonine with D-threonine can profoundly influence a peptide's pharmacological profile. While L-amino acids are susceptible to rapid degradation by endogenous proteases, the inclusion of D-amino acids confers significant resistance to proteolysis, thereby extending the peptide's circulating half-life.[1][2] This modification, however, must be carefully evaluated for its impact on biological activity, as the precise three-dimensional structure of a peptide is often crucial for receptor binding and signal transduction.[1]
These application notes provide a comprehensive overview of the use of Fmoc-D-threonine in solid-phase peptide synthesis (SPPS), including detailed experimental protocols, comparative data on the effects of D-threonine substitution, and visualizations of the key workflows involved.
Data Presentation: Quantitative Comparison of L-Threonine vs. D-Threonine Peptides
The substitution of L-threonine with D-threonine in a peptide sequence can lead to significant alterations in its biological and pharmacological properties. The following table summarizes the expected quantitative differences. Please note that these values are illustrative and the actual impact is highly dependent on the specific peptide sequence and its biological target.[1]
| Parameter | Peptide with L-Threonine | Peptide with D-Threonine | Rationale |
| Receptor Binding Affinity (Kd) | Lower (Higher Affinity) | Potentially Higher (Lower Affinity) | The precise stereochemistry of the threonine side chain can be critical for optimal interaction with the receptor binding pocket. A D-amino acid may introduce steric hindrance or alter the hydrogen bonding network.[1] |
| Inhibitory Constant (IC50/Ki) | Lower | Potentially Higher | Similar to receptor binding, the enzymatic active site is highly stereospecific. A change in chirality at a key residue can significantly reduce the inhibitory potency of the peptide.[1] |
| Proteolytic Stability (t½ in serum) | Shorter | Significantly Longer | Peptides containing D-amino acids are more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer plasma half-life.[1][2] |
| In Vivo Efficacy (e.g., ED50) | Potentially Lower | Potentially Higher or Lower | The overall in vivo efficacy is a complex interplay of receptor affinity, stability, and pharmacokinetics. Increased stability may lead to improved efficacy, but reduced receptor affinity could counteract this benefit.[1] |
Experimental Protocols
The incorporation of Fmoc-D-threonine into a peptide sequence is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][3] The following protocols provide a detailed methodology for manual SPPS. These can be adapted for automated peptide synthesizers.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Threonine
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-threonine. The side chain of threonine is typically protected with a tert-butyl (tBu) group (Fmoc-D-Thr(tBu)-OH).[4]
Materials and Reagents:
-
Fmoc-D-Thr(tBu)-OH
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[3][5]
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)[6]
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[1][3]
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation and Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3 x 5 mL/g resin).
-
Swell the resin in DMF for at least 30 minutes.[7]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes at room temperature.[7]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL/g resin) to remove all traces of piperidine.[7]
-
Perform a Kaiser test to confirm the presence of free primary amines.[7]
-
-
Amino Acid Coupling (Incorporation of Fmoc-D-Threonine):
-
In a separate vial, dissolve Fmoc-D-Thr(tBu)-OH (3 eq.), HOBt or an equivalent coupling agent (3 eq.) in DMF.
-
Add a coupling activator like HBTU or HATU (2.9 eq.) and DIPEA (6 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[8]
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.[7]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5 times).[8]
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (3 x 5 mL/g resin) and dry it under a stream of nitrogen.[7]
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the tBu group from D-threonine.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[7]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[7]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[7]
-
Dry the crude peptide pellet under vacuum.[7]
-
Analyze the crude peptide by HPLC and mass spectrometry.
-
Purify the peptide using preparative HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide product.[7]
-
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol is used to compare the stability of peptides containing L-threonine versus D-threonine in the presence of proteases or serum.
Materials and Reagents:
-
Purified L-threonine and D-threonine containing peptides
-
Phosphate-buffered saline (PBS)
-
Protease solution (e.g., trypsin, chymotrypsin) or fresh animal/human serum
-
Quenching solution (e.g., 10% TFA)
-
HPLC system
Procedure:
-
Peptide Incubation:
-
Dissolve the L- and D-threonine containing peptides in PBS to a final concentration of 1 mg/mL.
-
Incubate the peptide solutions with either the protease solution or serum at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to an equal volume of quenching solution to stop the enzymatic degradation.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
The percentage of intact peptide remaining at each time point is calculated relative to the 0-minute time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide versus time for both the L- and D-threonine peptides.
-
Calculate the half-life (t½) of each peptide under the assay conditions.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows in the solid-phase synthesis of a peptide using Fmoc-D-threonine and the subsequent comparative analysis.
Caption: Workflow for Solid-Phase Peptide Synthesis Incorporating Fmoc-D-Threonine.
Caption: Experimental workflow for comparing D- vs L-threonine peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Efficiency of Fmoc-D-threonine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of Fmoc-D-threonine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low coupling efficiency of Fmoc-D-threonine?
The low coupling efficiency of Fmoc-D-threonine is primarily attributed to two factors:
-
Steric Hindrance: D-threonine is a β-branched amino acid. The presence of a methyl group on the β-carbon, in close proximity to the α-carbon and the amino group, creates significant steric hindrance. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the free amine on the growing peptide chain, slowing down the reaction kinetics and often leading to incomplete coupling under standard conditions.[1][2]
-
Peptide Aggregation: Sequences rich in hydrophobic and β-branched amino acids like threonine are prone to aggregation on the solid support. Inter- or intra-chain hydrogen bonding can lead to the formation of secondary structures that make the reactive N-terminus of the peptide chain inaccessible to the incoming activated Fmoc-D-threonine.[1][3]
Q2: How can I detect incomplete coupling of Fmoc-D-threonine?
The most common method for monitoring the completion of a coupling reaction is the Kaiser (ninhydrin) test , which detects the presence of free primary amines on the resin.[2]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[2]
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.[2]
For a more definitive and quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) . The presence of deletion sequences (peptides missing the D-threonine residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.[2]
Q3: Which coupling reagents are most effective for Fmoc-D-threonine?
For sterically hindered amino acids like Fmoc-D-threonine, more potent coupling reagents are required. Onium salt-based reagents are generally the preferred choice due to their ability to form highly reactive active esters.[1]
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective.[1] HATU is often considered superior for many difficult couplings.[1] COMU is a newer generation uronium salt that exhibits coupling efficiencies comparable to HATU.[1][4]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also effective and are sometimes preferred as they can be associated with lower levels of racemization.[1]
Standard carbodiimide reagents like DCC and EDC are often less effective for hindered systems and can result in low yields.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and overcoming the low coupling efficiency of Fmoc-D-threonine.
Initial Assessment & Immediate Actions
If a positive Kaiser test indicates an incomplete coupling, the most straightforward initial step is to perform a double coupling .[2] This involves repeating the coupling step with a fresh solution of activated Fmoc-D-threonine before proceeding to the next Fmoc deprotection step.[2]
If the Kaiser test remains positive after a second coupling, it may be necessary to cap the unreacted amines by acetylating them with acetic anhydride. This prevents the formation of deletion peptides in the final product.[2]
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for incomplete Fmoc-D-threonine coupling.
Advanced Strategies for Persistent Low Coupling Efficiency
If double coupling and capping are insufficient, consider the following advanced strategies:
-
Optimize Coupling Reagent and Conditions:
-
Switch to a more potent coupling reagent: If you are not already using one, switch to HATU, HCTU, or COMU.
-
Increase reagent equivalents: Using a higher excess of the Fmoc-D-threonine and coupling reagent (e.g., 3-5 equivalents) can drive the reaction to completion.[5]
-
Extend reaction time: For difficult couplings, extending the reaction time to 2-4 hours or even longer may be necessary.[5][6]
-
Elevate the temperature: Carefully increasing the reaction temperature can sometimes improve coupling efficiency, but this should be done with caution as it can also increase the risk of racemization.[1]
-
-
Address Peptide Aggregation:
-
Incorporate pseudoproline dipeptides: Introducing a pseudoproline dipeptide at a Ser or Thr residue preceding the difficult coupling can disrupt the secondary structures that lead to aggregation.[7]
-
Use chaotropic salts: Adding chaotropic salts such as LiCl or KSCN to the coupling mixture can help to disrupt hydrogen bonding and break up aggregates.[7][8]
-
Modify the solvent system: Switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding DMSO to the DMF can improve solvation and reduce aggregation.[7]
-
Quantitative Data Summary
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Type | Key Advantages |
| HATU | Uronium Salt | Highly effective for sterically hindered couplings, forms highly reactive OAt active esters.[1] |
| HBTU | Uronium Salt | Effective for many difficult couplings.[1] |
| HCTU | Uronium Salt | Similar to HBTU, highly effective.[1] |
| COMU | Uronium Salt | Comparable efficiency to HATU, with good solubility.[1][4] |
| PyBOP | Phosphonium Salt | Effective for hindered couplings, generally associated with lower racemization.[1] |
| PyAOP | Phosphonium Salt | Similar to PyBOP, effective and can reduce racemization.[1] |
Experimental Protocols
Protocol 1: Standard Double Coupling with HATU
-
Initial Coupling: After the initial coupling of Fmoc-D-threonine (e.g., for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.[2]
-
Positive Kaiser Test: If the beads turn blue, drain the coupling solution from the reaction vessel.[2]
-
Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min).[2]
-
Second Coupling: Prepare a fresh solution of activated Fmoc-D-threonine using HATU and a base like DIPEA, and add it to the resin. Agitate for another 1-2 hours.
-
Final Monitoring: Perform a second Kaiser test. If negative, wash the resin with DMF and proceed with the synthesis. If the test is still positive, consider capping the unreacted amines (Protocol 2).[2]
Protocol 2: Capping of Unreacted Amines
This protocol should be used when double coupling fails to prevent the formation of deletion peptides.[2]
-
Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 x 1 min).[2]
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.[2]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[2]
-
Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection step of the next amino acid.[2]
Logical Relationship of Troubleshooting Strategies
Caption: Logical relationship between problems and solutions for Fmoc-D-threonine coupling.
References
Preventing side reactions with Fmoc-D-threonine during synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions associated with the use of Fmoc-D-threonine in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues that may arise during the incorporation of Fmoc-D-threonine, providing potential causes and recommended solutions.
Issue 1: Mass Spectrometry Analysis Shows a Significant Peak at [M-18]
Symptom: The primary indicator of this issue is the detection of a peptide species with a mass 18 Da lower than the target peptide, corresponding to the loss of a water molecule. In RP-HPLC analysis, a new, often broader peak with a longer retention time may also be observed.[1][2]
Problem: This mass loss is characteristic of dehydration (β-elimination) of the threonine side chain, leading to the formation of a dehydrobutyrine (Dhb) residue.[1][2][3]
Potential Causes:
-
Over-activation: Prolonged pre-activation of the Fmoc-D-threonine before its addition to the resin can promote this side reaction.[1]
-
High Temperatures: Performing the coupling reaction at elevated temperatures increases the rate of water elimination.[1]
-
Choice of Coupling Reagent: Certain coupling reagents are more prone to inducing dehydration.[1]
-
Basic Conditions: The basic conditions during Fmoc deprotection, particularly with prolonged exposure to piperidine, can also catalyze dehydration.[3]
Recommended Solutions:
-
Minimize Pre-activation Time: Add the activated Fmoc-D-threonine to the resin immediately after activation. A pre-activation time of no more than 2 minutes is recommended.[1]
-
Control Reaction Temperature: Conduct the coupling reaction at room temperature unless a higher temperature is essential for a particularly difficult coupling.[1]
-
Optimize Coupling Reagents: Employ a coupling reagent combination known to minimize side reactions. The use of Diisopropylcarbodiimide (DIC) in combination with an additive like Oxyma is highly recommended.[1]
-
Protect the Side Chain: Always use Fmoc-D-threonine with a tert-butyl (tBu) protecting group on the side-chain hydroxyl function (Fmoc-D-Thr(tBu)-OH). This is the most critical step in preventing dehydration.[3][4]
Issue 2: Low Overall Yield and Presence of a Cyclic Dipeptide
Symptom: A significantly lower than expected yield of the final peptide is observed. Mass spectrometry of the cleavage cocktail may reveal the presence of a cyclic dipeptide. This issue is most prominent when D-threonine is the second amino acid to be coupled to the resin.[1]
Problem: This is indicative of diketopiperazine (DKP) formation , an intramolecular cyclization of the dipeptide that cleaves it from the resin support.[1][2]
Potential Causes:
-
Sequence Susceptibility: Dipeptides are inherently prone to DKP formation, and this is exacerbated when the C-terminal residue is flexible (like Glycine) or when the penultimate amino acid is Proline.[1][2][5]
-
Fmoc Deprotection Conditions: The basic conditions of the Fmoc deprotection step, typically with 20% piperidine in DMF, catalyze the cyclization reaction.[1][2]
-
Resin Type: Resins with more labile linkers, such as Wang resin, are more susceptible to DKP formation and subsequent cleavage.[4]
Recommended Solutions:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance provided by the 2-CTC resin significantly suppresses DKP formation.[1]
-
Modify Fmoc Deprotection Conditions: After coupling the second amino acid, use a milder deprotection cocktail, such as 2% DBU / 5% piperazine in NMP, for a shorter duration (e.g., 2 x 5 minutes).[1]
-
Immediate Coupling of the Third Residue: To minimize the time the free N-terminal amine of the dipeptide is exposed, proceed immediately to the coupling of the third amino acid after the deprotection and washing steps.[1]
-
Dipeptide Coupling: If commercially available, couple the first two amino acids as a pre-formed dipeptide unit. This bypasses the vulnerable dipeptide-resin stage.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using Fmoc-D-threonine in peptide synthesis?
A1: The most prevalent side reactions are:
-
Dehydration (β-elimination): Loss of water from the threonine side chain to form a dehydrobutyrine residue.[1][2]
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of the dipeptide, leading to its cleavage from the resin, especially when threonine is the second residue.[1][2]
-
O-acylation: The hydroxyl group of the threonine side chain can be acylated by the incoming activated amino acid, leading to branched peptide impurities. This is more pronounced when active esters are used for coupling.
-
N→O Acyl Shift: Under strongly acidic conditions, such as during the final cleavage from the resin, the peptide backbone can migrate from the amide nitrogen to the hydroxyl group of threonine. This reaction is reversible with base treatment.[2][6]
Q2: Is it always necessary to protect the side-chain hydroxyl group of D-threonine?
A2: Yes, for Fmoc-based solid-phase peptide synthesis, it is highly recommended to use a protecting group for the side-chain hydroxyl function. The most common and effective protecting group is the tert-butyl (tBu) ether.[3][4] Using Fmoc-D-Thr(tBu)-OH prevents side reactions such as O-acylation and significantly reduces the likelihood of dehydration.[3][4]
Q3: How can I detect the different side products of Fmoc-D-threonine?
A3: A combination of analytical techniques is employed:
-
Mass Spectrometry (MS): This is the primary tool for identifying side products by their mass.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates the target peptide from impurities. Side products will appear as distinct peaks, often with different retention times. For example, the more hydrophobic dehydrobutyrine-containing peptide typically has a longer retention time.[1][2]
Q4: Which coupling reagents are best for incorporating Fmoc-D-Thr(tBu)-OH?
A4: For sterically hindered amino acids like threonine, more potent activating agents are generally preferred to ensure efficient coupling. However, overly reactive reagents can sometimes promote side reactions. A good balance is achieved with the following:
-
DIC/Oxyma: This combination is highly recommended for minimizing dehydration.[1]
-
HATU, HBTU, PyAOP: These are powerful phosphonium and aminium/uronium salt-based reagents that provide high coupling efficiency for sterically hindered amino acids.[7][8][9] It is crucial to use them with a hindered base like DIPEA and to avoid prolonged pre-activation times.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent/System | Reagent Type | Typical Coupling Time | Coupling Efficiency | Potential for Racemization | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 min | > 99.5% | Low | Advantages: Highly reactive, excellent for sterically hindered couplings. Disadvantages: Higher cost, potential for guanidinylation if used in excess.[8] |
| HBTU | Aminium/Uronium Salt | 30 - 60 min | 98 - 99.5% | Low | Advantages: Fast and efficient, widely used. Disadvantages: Potential for guanidinylation if used in excess.[8] |
| PyAOP | Phosphonium Salt | 30 - 60 min | High | Low | Advantages: Strong activating agent, no risk of guanidinylation. Disadvantages: Byproducts can be challenging to remove in solution-phase synthesis.[7] |
| DIC/Oxyma | Carbodiimide/Additive | 1 - 2 hours | High | Low | Advantages: Cost-effective, minimizes dehydration, soluble urea byproduct. Disadvantages: Slower reaction times compared to onium salts. |
Table 2: Impact of Fmoc Deprotection Conditions on Diketopiperazine (DKP) Formation for a Susceptible Sequence
| Deprotection Reagent | DKP Formation (%) | Comments |
| 20% Piperidine in DMF | High | Standard condition, but promotes DKP formation.[1] |
| 2% DBU / 5% Piperazine in NMP | Low | Milder conditions that significantly reduce DKP formation.[1] |
Experimental Protocols
Protocol 1: Minimized Dehydration Coupling of Fmoc-D-Thr(tBu)-OH using DIC/Oxyma
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Thr(tBu)-OH (3 equivalents), DIC (3 equivalents), and Oxyma (3 equivalents) in DMF. Allow the solution to pre-activate for no more than 2 minutes.[1]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction completion using a qualitative method such as the Kaiser test.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times) before proceeding to the next cycle.
Protocol 2: Prevention of Diketopiperazine (DKP) Formation
-
Resin Selection: Start the synthesis on 2-chlorotrityl chloride (2-CTC) resin.
-
First Amino Acid Loading: Couple the first Fmoc-amino acid to the resin using DIPEA in DCM.
-
Capping: After loading the first amino acid, cap any unreacted sites on the resin with a solution of methanol/DIEA in DCM.
-
Second Amino Acid Coupling: Couple the second amino acid (Fmoc-D-Thr(tBu)-OH) using the standard coupling protocol (e.g., Protocol 1).
-
Modified Fmoc Deprotection: After coupling the second amino acid, perform the Fmoc deprotection using a solution of 2% DBU and 5% piperazine in NMP. Treat the resin with this solution for 5 minutes, drain, and repeat for another 5 minutes.[1]
-
Washing: Wash the resin thoroughly with NMP (5 times).
-
Immediate Next Coupling: Proceed immediately to the coupling of the third amino acid to minimize the risk of cyclization.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. N→O-Acyl shift in Fmoc-based synthesis of phosphopeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Troubleshooting peptide aggregation with D-threonine sequences
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, with a specific focus on sequences containing D-threonine.
Frequently Asked Questions (FAQs)
Q1: My peptide containing a D-threonine residue is showing signs of aggregation (cloudiness, precipitation). I thought D-amino acids were supposed to prevent this. What could be happening?
A1: While the incorporation of D-amino acids is a common strategy to disrupt the formation of β-sheet structures that often drive aggregation, their effect is highly dependent on the peptide's sequence and the surrounding environment.[1] D-amino acids can alter the peptide's backbone conformation, which can interfere with the hydrogen bonding required for β-sheet formation. However, aggregation is a complex phenomenon influenced by multiple factors including hydrophobicity, net charge, and secondary structure propensities.[2][3]
Here are a few possibilities to consider:
-
Hydrophobic Collapse: If your peptide sequence has a high content of hydrophobic residues, it may still be prone to aggregation driven by the hydrophobic effect, even with the presence of a D-threonine.
-
Ionic Strength and pH: The pH of your solution relative to the peptide's isoelectric point (pI) is critical. At or near its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation. The ionic strength of the buffer can also screen charges and promote aggregation.
-
Concentration-Dependent Self-Assembly: Above a certain critical concentration, peptides can begin to self-assemble. It's possible your experimental conditions are exceeding this threshold for your specific peptide.
-
Alternative Aggregation Pathways: Aggregation is not always driven by β-sheet formation. Other intermolecular interactions could be at play, which the D-threonine substitution may not inhibit.
Q2: How can I determine if the observed precipitation is due to aggregation or poor solubility?
A2: This is a crucial first step in troubleshooting. Poor solubility often presents as an inability to dissolve the lyophilized peptide, while aggregation typically occurs over time in a solution that was initially clear.
To differentiate, you can perform a simple solubility test. Take a small aliquot of your peptide and attempt to dissolve it in different solvent systems. For peptides with a net positive charge, a dilute acidic solution (e.g., 10% acetic acid) may aid dissolution. For peptides with a net negative charge, a dilute basic solution (e.g., 0.1% aqueous ammonia) can be tried. For neutral or very hydrophobic peptides, a small amount of an organic solvent like DMSO, followed by slow dilution with your aqueous buffer, is a common strategy.
If the peptide dissolves in an appropriate solvent system but then becomes cloudy or precipitates upon standing or under specific experimental conditions (e.g., change in pH, temperature), aggregation is the likely culprit.
Q3: What is the mechanistic role of D-threonine in modulating peptide aggregation?
A3: D-threonine, like other D-amino acids, can disrupt the regular, repeating backbone structure required for the formation of stable intermolecular β-sheets. The stereochemistry of the D-amino acid residue introduces a local "kink" or disruption in the peptide chain, sterically hindering the precise alignment needed for hydrogen bond formation between adjacent peptide strands. This can inhibit the nucleation and elongation phases of fibril formation.
However, the specific impact of D-threonine is also influenced by its side chain properties. Threonine is a polar, β-branched amino acid. Its hydroxyl group can participate in hydrogen bonding, which could either be protective by interacting with the solvent or, in some contexts, potentially contribute to alternative aggregation pathways if it forms inappropriate intermolecular hydrogen bonds. The β-branched nature of its side chain can also sterically influence the local conformation.
Troubleshooting Guide
Problem: My D-threonine containing peptide solution is cloudy or has visible precipitates.
This workflow provides a step-by-step approach to diagnose and resolve issues of peptide aggregation.
Caption: A step-by-step workflow for troubleshooting peptide aggregation.
Quantitative Data on Aggregation
The effect of substituting an L-threonine with a D-threonine on aggregation kinetics can be monitored using a Thioflavin T (ThT) assay. The following table provides an illustrative example of the type of data that could be obtained, comparing a hypothetical peptide sequence with its D-threonine counterpart.
Note: These values are for illustrative purposes and are based on the general principle that D-amino acid substitution can slow aggregation. Actual results will vary depending on the specific peptide sequence and experimental conditions.
| Peptide Sequence | Lag Time (hours) | Maximum ThT Fluorescence (Arbitrary Units) |
| Ac-XXXX-L-Thr -XXXX-NH2 | 2 | 8500 |
| Ac-XXXX-D-Thr -XXXX-NH2 | 8 | 6200 |
Interpretation:
-
Lag Time: The D-threonine-containing peptide shows a significantly longer lag time, suggesting that the nucleation phase of aggregation is slower.
-
Maximum Fluorescence: The lower maximum fluorescence for the D-threonine analog may indicate a smaller quantity of β-sheet-rich aggregates formed at the end of the experiment.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aggregation Kinetics
This assay is used to monitor the formation of amyloid-like β-sheet structures in real-time.
Materials:
-
Lyophilized peptide (L-Thr and D-Thr versions)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
96-well black, clear-bottom, non-binding microplate
-
Fluorescence microplate reader with temperature control and shaking capability
Procedure:
-
Peptide Preparation: Prepare a concentrated stock solution of each peptide in an appropriate solvent (e.g., DMSO). Determine the concentration accurately using UV-Vis spectroscopy or another suitable method.
-
Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture. For a final volume of 100 µL, this may consist of:
-
Peptide to a final concentration of 20-50 µM.
-
ThT to a final concentration of 10-25 µM.[4]
-
Assay buffer to make up the final volume.
-
-
Controls: Include wells with buffer and ThT only (for background fluorescence) and wells for each peptide without ThT if you are running parallel assays.
-
Incubation and Measurement: Place the sealed plate in the fluorescence microplate reader.[5]
-
Set the temperature to 37°C.
-
Enable intermittent shaking (e.g., 15 seconds of shaking before each read).
-
Set the excitation and emission wavelengths to approximately 440 nm and 485 nm, respectively.[5]
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for the desired duration (e.g., 24-48 hours).[5]
-
-
Data Analysis: Subtract the background fluorescence from your sample readings. Plot fluorescence intensity versus time to generate aggregation curves. From these curves, you can determine the lag time, the maximum fluorescence intensity, and the apparent rate of aggregation.
Protocol 2: Aggregate Sizing by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, which is useful for detecting the presence of oligomers and larger aggregates.[6][7]
Materials:
-
Peptide solution
-
DLS instrument
-
Low-volume cuvette
-
Filtered (0.22 µm) assay buffer
Procedure:
-
Sample Preparation: Prepare your peptide solution in the filtered assay buffer at the desired concentration. It is critical that the buffer is free of dust and other particulates.
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up. Set the instrument parameters such as temperature, buffer viscosity, and refractive index.
-
Blank Measurement: First, measure the filtered buffer alone to ensure there is no background scattering from contaminants. The count rate should be low.
-
Sample Measurement: Carefully transfer the peptide solution to a clean DLS cuvette, ensuring no bubbles are introduced. Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Data Acquisition: Perform the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The software will use the autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the particles in solution via the Stokes-Einstein equation. The output will typically be a size distribution plot, showing the relative intensity of scattering from particles of different sizes. An increase in the average hydrodynamic size or the appearance of larger species over time is indicative of aggregation.[6]
Protocol 3: Visualization of Aggregates by Transmission Electron Microscopy (TEM)
TEM provides high-resolution images that can confirm the morphology of peptide aggregates, such as the presence of amyloid-like fibrils.
Materials:
-
Peptide aggregate solution
-
TEM grids (e.g., copper, 200-400 mesh, carbon-coated)
-
Negative stain solution (e.g., 2% uranyl acetate in water)
-
Filter paper
-
Forceps
Procedure:
-
Stain Preparation: Prepare the 2% uranyl acetate solution. On the day of use, centrifuge the solution at high speed (e.g., 12,000 rpm) for 3-5 minutes to pellet any undissolved material.
-
Sample Application: Using forceps, place a TEM grid, carbon-side up, on a clean surface. Apply a small drop (3-5 µL) of your peptide solution onto the grid and let it adsorb for 3-5 minutes.
-
Wicking: Carefully wick away the excess liquid from the edge of the grid using a torn piece of filter paper. Do not let the grid dry completely.
-
Staining: Immediately apply a drop (3-5 µL) of the centrifuged negative stain solution onto the grid. Allow the stain to sit for 3 minutes.
-
Final Wicking and Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: The grid is now ready for imaging in a transmission electron microscope. Scan at low magnification to get an overview of the sample and then move to higher magnifications (e.g., 25,000x or higher) to examine the fine details of any fibrillar or aggregated structures. Amyloid fibrils typically appear as linear, unbranched structures with a width of 5-10 nm.
Visualizations
Signaling Pathway and Aggregation Inhibition
Caption: Mechanism of peptide aggregation and points of inhibition by D-amino acids.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing aggregation of L-Thr vs. D-Thr peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative Importance of Hydrophobicity, Net Charge, and Secondary Structure Propensities in Protein Aggregation | Semantic Scholar [semanticscholar.org]
- 3. Relative influence of hydrophobicity and net charge in the aggregation of two homologous proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C-terminal threonine reduces Aβ43 amyloidogenicity compared with Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing coupling times for sterically hindered Fmoc-D-threonine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling of sterically hindered amino acids, with a specific focus on Fmoc-D-threonine.
Frequently Asked Questions (FAQs)
Q1: What makes Fmoc-D-threonine a "sterically hindered" amino acid?
A1: Sterically hindered amino acids possess bulky structural features near the site of peptide bond formation (the α-carbon and its associated amino and carboxyl groups). This bulkiness physically obstructs the coupling reaction, slowing it down and increasing the likelihood of incomplete reactions or side reactions.[1] Fmoc-D-threonine is considered sterically hindered due to the presence of a β-branched methyl group on its side chain.
Q2: What are the primary side reactions associated with the use of Fmoc-Thr(tBu)-OH in SPPS?
A2: The most common side reactions when using Fmoc-Thr(tBu)-OH are the dehydration of the threonine residue to form a dehydrobutyrine (Dhb) derivative, and the formation of diketopiperazine (DKP) at the dipeptide stage.[2] Other potential issues include incomplete coupling due to steric hindrance and racemization, although the latter is less common with standard coupling reagents.[2]
Q3: How can I detect the dehydration of the threonine side chain?
A3: Dehydration of the threonine residue results in a mass loss of 18 Da (the mass of water). This change can be readily detected by mass spectrometry (MS) analysis of the crude peptide.[2] In reverse-phase high-performance liquid chromatography (RP-HPLC), the resulting peptide containing the more hydrophobic dehydrobutyrine residue will typically have a longer retention time than the target peptide.[2]
Q4: Is a double coupling necessary for Fmoc-D-threonine?
A4: A double coupling is a common and recommended strategy to improve the efficiency of incorporating difficult or sterically hindered amino acids like Fmoc-D-threonine.[3][4] If a single coupling is found to be incomplete (e.g., via a positive Kaiser test), a second coupling with a fresh solution of activated amino acid and coupling reagent is advisable to drive the reaction to completion.[3]
Q5: Can the choice of solvent impact the coupling efficiency of Fmoc-D-threonine?
A5: Yes, the solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling.[5] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[5][6] For difficult sequences, N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[5] In some cases, a mixture of solvents like DCM/DMF/NMP may be beneficial.[5]
Troubleshooting Guides
Issue 1: Incomplete Coupling of Fmoc-D-threonine
-
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines on the resin.[3] Mass spectrometry of the crude peptide shows a significant peak corresponding to a deletion sequence.[3]
-
Possible Causes & Solutions:
-
Insufficiently Potent Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[5]
-
Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective.[1][5] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[5]
-
-
Suboptimal Reaction Conditions: Coupling time, temperature, and reagent concentrations can significantly impact the outcome.[3]
-
Solution 1: Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[3][5]
-
Solution 2: Increase Temperature: Gently increasing the temperature (e.g., to 30-40°C) can help overcome the activation energy barrier. This should be done cautiously to avoid potential side reactions like racemization.[3]
-
Solution 3: Double Coupling: Perform a second coupling with fresh reagents after the initial coupling step.[3][4]
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminal amine inaccessible.[3]
-
Issue 2: Dehydration of the Threonine Side Chain
-
Symptom: A significant peak in the mass spectrum corresponding to the target peptide mass minus 18 Da. A new, often broader, peak with a longer retention time in the HPLC chromatogram.[2]
-
Possible Causes & Solutions:
-
Over-activation: Prolonged exposure of the carboxylic acid to the activating agent before addition to the resin.[2]
-
Solution: Minimize pre-activation time. Add the activated Fmoc-D-threonine to the resin immediately after activation.[2]
-
-
High Temperature: Performing the coupling reaction at elevated temperatures can promote the elimination of water.[2]
-
Solution: Perform the coupling at room temperature unless a higher temperature is necessary for a difficult coupling, and use it with caution.[2]
-
-
Choice of Coupling Reagent: Some coupling reagents may be more prone to inducing dehydration.[2]
-
Solution: Utilize a coupling reagent combination known to minimize side reactions, such as DIC/Oxyma.[2]
-
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Type | Relative Reactivity | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | High reactivity and speed.[1] | More expensive than HBTU, can cause guanidinylation of the N-terminus if used in excess.[1] |
| HCTU | Aminium/Uronium Salt | High | Excellent reagent for routine synthesis. | May cause guanidinylation. |
| COMU | Aminium/Uronium Salt | Very High | High efficiency, good safety profile (not based on potentially explosive HOBt/HOAt), good solubility.[1] | Limited solution stability, can cause guanidinylation. |
| PyBOP | Phosphonium Salt | High | High efficiency, no guanidinylation side reaction.[1] | Byproducts can be difficult to remove.[1] |
| PyAOP | Phosphonium Salt | Very High | Strong activating agent, no risk of guanidinylation.[7] | Byproducts can be challenging to remove in solution-phase synthesis.[7] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate-High | Cost-effective, minimizes side reactions like dehydration.[2] | Slower reaction times compared to onium salts. |
Table 2: Recommended Reaction Conditions for Fmoc-D-threonine Coupling
| Parameter | Standard Coupling | Optimized for Hindered Coupling |
| Fmoc-D-threonine | 3 - 5 eq. | 3 - 5 eq. (Higher excess recommended) |
| Coupling Reagent (e.g., HATU) | 2.9 - 4.5 eq. | 2.9 - 4.5 eq. (Use slightly less than the amino acid) |
| Base (e.g., DIPEA) | 6 - 10 eq. | 6 - 10 eq. (A larger excess is often beneficial) |
| Coupling Time | 30 - 60 min | 2 - 4 hours (per coupling) |
| Number of Couplings | 1 | 2 (Double Coupling) |
| Temperature | Room Temperature | Room Temperature or up to 40°C |
Note: These are starting points and may require optimization for your specific peptide sequence.[4]
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-D-threonine using HATU
-
Resin Preparation:
-
First Coupling:
-
Monitoring (Kaiser Test):
-
Take a small sample of resin beads and perform a Kaiser test. A positive result (blue beads) confirms the need for a second coupling.[4]
-
-
Second Coupling:
-
Wash the resin with DMF (3-5 times).
-
Repeat step 2 with a fresh solution of activated Fmoc-D-threonine.
-
Agitate the reaction vessel for another 2 hours at room temperature.[4]
-
-
Final Wash and Monitoring:
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of Fmoc-D-threonine.
Caption: General experimental workflow for double coupling of Fmoc-D-threonine.
References
Technical Support Center: Strategies to Minimize Racemization of D-Threonine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the racemization of D-threonine during Solid-Phase Peptide Synthesis (SPPS). Below, you will find frequently asked questions (FAQs), troubleshooting guides for common issues, detailed experimental protocols, and quantitative data to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of SPPS and why is it a concern for D-threonine?
A1: Racemization is the conversion of a single enantiomer (like D-threonine) into a mixture of both its D- and L-forms. In peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical, as the three-dimensional structure of a peptide dictates its biological activity. The incorporation of even small amounts of the incorrect L-threonine diastereomer can be challenging to remove and may drastically alter or eliminate the therapeutic efficacy and safety profile of a synthetic peptide.
Q2: What is the primary chemical mechanism behind D-threonine racemization during coupling?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs in a few key steps:
-
Activation: The carboxylic acid of the N-protected D-threonine is activated by a coupling reagent.
-
Cyclization: The activated carbonyl is susceptible to attack by the backbone amide oxygen, forming the oxazolone ring.
-
Enolization: In the presence of a base, the alpha-proton of the oxazolone becomes acidic and is abstracted, leading to a planar, achiral enolate intermediate.
-
Reprotonation: Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of D- and L-threonine residues.
Q3: Which factors have the most significant impact on the extent of D-threonine racemization?
A3: Several factors can significantly influence the rate of racemization. The most critical are:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount.
-
Base: The type and concentration of the base used during coupling play a crucial role.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.
-
Pre-activation Time: Prolonged activation of the amino acid before addition to the resin can increase racemization.
-
Protecting Groups: The choice of N-terminal and side-chain protecting groups can influence racemization rates.
Troubleshooting Guide
Issue: High levels of L-threonine diastereomer detected in the final peptide product.
This common issue can often be traced back to the coupling conditions for the D-threonine residue. Follow this troubleshooting guide to identify and resolve the potential causes.
Step 1: Evaluate Your Coupling Reagents and Additives
The choice of coupling reagent is a critical first checkpoint. Onium salt reagents (like HBTU, HATU) can be highly efficient but may promote racemization, especially with pre-activation in the presence of a strong base.
-
Recommendation: Switch to a carbodiimide-mediated coupling using Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive. Oxyma Pure and HOAt are generally more effective than HOBt. The DIC/Oxyma combination is highly recommended for minimizing racemization.[1]
Step 2: Assess the Base Used in the Coupling Reaction
Strong, sterically unhindered bases like N,N-diisopropylethylamine (DIPEA) are known to promote racemization by facilitating the abstraction of the alpha-proton.
-
Recommendation: Replace DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1] It is also crucial to use the minimum amount of base necessary for the reaction. In some cases, base-free coupling conditions can be employed to significantly reduce racemization.[1]
Step 3: Control the Reaction Temperature
The rate of racemization is highly dependent on temperature. Elevated temperatures, often used to drive difficult couplings, can exacerbate racemization.
-
Recommendation: Perform the coupling reaction at a lower temperature. An optimal range is typically 0°C to room temperature.[1] For particularly sensitive couplings involving D-threonine, maintaining the reaction at 0°C is advisable.[1]
Step 4: Minimize Pre-activation Time
Allowing the activated amino acid to sit in solution with the coupling reagent and base before addition to the resin provides an opportunity for oxazolone formation and subsequent racemization.
-
Recommendation: Minimize the pre-activation time to 1-5 minutes.[2] Alternatively, employ an in situ activation strategy where the reagents are added directly to the resin-bound peptide without a pre-activation step.
Quantitative Data on Racemization
While specific quantitative data for D-threonine is limited, studies on the structurally similar Fmoc-L-Ser(tBu)-OH provide valuable insights into the impact of different coupling reagents on racemization.
Table 1: Racemization Levels with Various Coupling Reagents for Fmoc-L-Ser(tBu)-OH
| Coupling Reagent/Additive | Base | % D-Isomer Formation |
| DIC / Oxyma | - | < 0.1% |
| DIC / HOBt | DIPEA | 0.2% |
| HBTU / HOBt | DIPEA | 0.3% |
| HATU | NMM | 1.1% |
| PyBOP | DIPEA | 1.4% |
Data serves as a representative model for β-hydroxy amino acids like threonine.[1]
In a study involving Fmoc-D-Thr(Trt)-OH, approximately 4% epimerization was observed under specific conditions, while a glycosylated D-threonine derivative showed less than 0.2% epimerization, highlighting the influence of the side-chain protecting group.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-D-Thr(tBu)-OH
This protocol is designed to minimize racemization during the incorporation of Fmoc-D-Thr(tBu)-OH in SPPS.
1. Deprotection:
- Remove the N-terminal Fmoc group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF for 10-20 minutes).
- Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
2. Amino Acid Activation and Coupling:
- In a separate reaction vessel, dissolve 3.0 equivalents of Fmoc-D-Thr(tBu)-OH and 3.0 equivalents of Oxyma Pure in a 1:1 mixture of DMF and Dichloromethane (DCM).
- Cool the solution to 0°C in an ice bath.
- Add 3.0 equivalents of DIC to the solution and allow the mixture to pre-activate for 1-5 minutes at 0°C.
- Add the cold activation mixture to the washed resin.
3. Reaction and Monitoring:
- Allow the coupling reaction to proceed for 2-4 hours. The reaction can be maintained at 0°C or allowed to slowly warm to room temperature.
- Monitor the reaction for completion using a qualitative method (e.g., Kaiser test).
- Once complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Quantification of D/L-Threonine Ratio by Chiral HPLC
This protocol provides a general method for determining the percentage of racemization in a synthetic peptide.
1. Peptide Hydrolysis:
- Place a small amount of the dried, purified peptide (approximately 0.5-1 mg) in a hydrolysis tube.
- Add 6 M HCl (or deuterated acid like DCl in D₂O to control for hydrolysis-induced racemization).
- Seal the tube and heat at 110°C for 24 hours.[1]
- After cooling, evaporate the acid.
2. Chiral HPLC Analysis:
- Reconstitute the amino acid hydrolysate in a suitable buffer.
- Analyze the sample using a chiral HPLC column designed for amino acid enantiomer separation.
- The D- and L-isomers of threonine will have different retention times, allowing for their separation and quantification.
- Calculate the percentage of racemization by comparing the peak areas of the D- and L-isomers.[1]
Visualizing the Process
Racemization Mechanism via Oxazolone Formation
Caption: The mechanism of D-threonine racemization proceeds through a planar oxazolone intermediate.
Troubleshooting Workflow for D-Threonine Racemization
Caption: A step-by-step workflow for troubleshooting and minimizing D-threonine racemization in SPPS.
References
Technical Support Center: Synthesis of Peptides Containing Threonine Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of synthesizing peptides containing threonine residues, with a focus on improving the purity of the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with threonine residues during solid-phase peptide synthesis (SPPS)?
A1: The most prevalent side reactions involving threonine residues during peptide synthesis are:
-
O-acylation: The hydroxyl group on the threonine side chain can be undesirably acylated by the activated amino acid, leading to the formation of a depsipeptide. This can be more pronounced if a nearby histidine residue is present, which can increase the nucleophilicity of the hydroxyl group.[1]
-
Dehydration (β-elimination): Under basic conditions, particularly during Fmoc deprotection with piperidine, threonine can undergo dehydration to form a dehydrobutyrine (Dhb) residue. This results in a mass loss of 18 Da in the final peptide.[1]
-
N→O Acyl Shift: An acid-catalyzed migration of the peptide backbone's acyl group to the side-chain hydroxyl group can occur. This reaction is reversible with base treatment.[1]
-
Oxazoline/Lactone Formation: Intramolecular cyclization can lead to the formation of oxazoline or lactone structures.[1][2][3]
-
Epimerization: Although less common for threonine compared to serine, epimerization at the α-carbon can still occur, especially with certain coupling reagents and conditions.[1][4]
-
O-sulfonation: During the cleavage of Pmc or Mtr protecting groups from arginine residues in the presence of O-tert-butyl-protected threonine, O-sulfo-threonine can be formed as a side-product if appropriate scavengers are not used.[5]
Q2: Is it necessary to protect the side-chain hydroxyl group of Threonine?
A2: Yes, to prevent O-acylation and other side reactions, it is highly recommended to use a side-chain protected threonine derivative. The most common protecting group for Fmoc-based SPPS is the tert-butyl (tBu) group (Fmoc-Thr(tBu)-OH). The tBu group is stable under the basic conditions of Fmoc removal and is cleaved during the final acidic cleavage from the resin.[1][6]
Q3: How does the incorporation of a D-amino acid like D-threonine affect the peptide?
A3: Incorporating D-amino acids, such as D-threonine, is a common strategy to increase the resistance of a peptide to proteolytic degradation, thereby enhancing its stability and half-life.[7][8] However, this modification must be carefully evaluated for its impact on the peptide's biological activity.
Q4: Why might I see incomplete Fmoc deprotection for a threonine residue?
A4: Threonine's steric hindrance from its β-branched side chain can sometimes lead to incomplete Fmoc deprotection.[9] Peptide aggregation can also prevent the deprotecting agent from accessing the Fmoc group.
Troubleshooting Guides
Issue 1: An unexpected peak with a mass loss of 18 Da is detected by Mass Spectrometry.
-
Question: What is the likely cause of a mass loss of 18 Da in my threonine-containing peptide?
-
Answer: This is a strong indication of dehydration of the threonine residue, forming dehydrobutyrine. This side reaction is often triggered by prolonged exposure to the piperidine solution used for Fmoc deprotection.[1]
-
Solution:
-
Minimize the time of exposure to the piperidine solution during Fmoc deprotection.
-
Ensure efficient washing after deprotection to completely remove piperidine.
-
Consider using a milder base for deprotection if the problem persists, although this may require longer reaction times.
-
-
Issue 2: My coupling efficiency is low when adding an amino acid after threonine.
-
Question: What could be causing low coupling yields after a threonine residue?
-
Answer: Low coupling efficiency can be due to several factors:
-
Steric Hindrance: The bulky side chain of threonine can sterically hinder the incoming activated amino acid.
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, making the N-terminal amine less accessible.[6][10][11]
-
Incomplete Fmoc Deprotection: If the Fmoc group on the threonine was not completely removed, the subsequent coupling reaction cannot proceed.[9]
-
Solutions:
-
For Steric Hindrance: Use a more powerful coupling reagent like HATU or HBTU to accelerate the desired N-acylation.[1][6] You can also try double coupling the amino acid.
-
For Peptide Aggregation: Use solvents known to disrupt aggregation, such as NMP or a mixture of DMF and DMSO.[6] Incorporating pseudoprolines can also help disrupt interchain hydrogen bonding.[12]
-
For Incomplete Deprotection: Confirm complete deprotection using a Kaiser test. If incomplete, repeat the deprotection step ("double deprotection").[9]
-
-
Issue 3: I observe a side product with an increased mass corresponding to the acylating group.
-
Question: What does an additional mass equivalent to the coupled amino acid indicate?
-
Answer: This points to O-acylation of the threonine side-chain hydroxyl group.[1] This occurs when the hydroxyl group attacks the activated carboxyl group of the incoming amino acid, competing with the desired N-acylation.
-
Solutions:
-
Use a Protected Threonine: The most effective solution is to use a side-chain protected threonine derivative, such as Fmoc-Thr(tBu)-OH.[1][6]
-
Capping: After the coupling step, treat the resin with an acetylating agent like acetic anhydride. This will cap any unreacted N-terminal amines and also any acylated hydroxyl groups, preventing further side reactions.[1]
-
Optimized Coupling: Employ a more potent coupling reagent to speed up the desired N-acylation, making it more competitive than O-acylation.[1]
-
-
Data Presentation
Table 1: Comparison of Common Protecting Groups for Threonine in Fmoc-SPPS
| Protecting Group | Structure | Cleavage Condition | Key Features |
| tert-Butyl (tBu) | -C(CH₃)₃ | Strong Acid (e.g., TFA) | Stable to basic conditions used for Fmoc deprotection; widely used.[6] |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Hydrogenolysis | Orthogonal to Boc protection; more common in Boc-based SPPS.[6] |
| Trityl (Trt) | -C(C₆H₅)₃ | Mild Acid | Acid-labile, offering different selectivity from tBu.[6] |
Table 2: Troubleshooting Summary for Common Threonine-Related Side Products
| Observed Mass Change | Potential Side Reaction | Primary Cause | Recommended Action |
| -18 Da | Dehydration | Prolonged exposure to base (piperidine) | Reduce deprotection time; ensure thorough washing.[1] |
| + Mass of Acylating AA | O-acylation | Unprotected hydroxyl group | Use Fmoc-Thr(tBu)-OH.[1] |
| No mass change, but different HPLC retention time | Epimerization | Certain coupling reagents/conditions | Use racemization-suppressing additives (e.g., HOBt); control temperature.[12] |
Experimental Protocols
Protocol: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Threonine-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing a threonine residue on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-L-Thr(tBu)-OH and other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
-
Reaction vessel with a sintered glass filter
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.[13]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20 minutes to remove the Fmoc protecting group.[13]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (e.g., Fmoc-L-Thr(tBu)-OH) (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours to allow the coupling reaction to proceed.[13]
-
Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.[13]
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group from threonine).[13]
-
Filter the cleavage mixture to separate the resin, and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[13]
Mandatory Visualizations
Caption: A general experimental workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: A logical workflow for troubleshooting common side reactions with threonine residues.
References
- 1. benchchem.com [benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of D-Threonine Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete Nα-Fmoc deprotection of D-threonine residues during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
A systematic approach to diagnosing and resolving incomplete Fmoc deprotection of D-threonine-containing peptides is crucial for successful synthesis.
Step 1: Confirming Incomplete Deprotection
The first step is to reliably determine if the Fmoc deprotection is indeed incomplete. Several qualitative and quantitative methods can be employed:
-
Kaiser Test (Ninhydrin Test): This is a rapid colorimetric test to detect free primary amines on the resin.[1][2] A negative result (yellow or colorless beads) after the deprotection step suggests that the Fmoc group has not been removed.[1][2] A positive result (blue/purple beads) indicates the presence of free amines, signifying successful Fmoc removal.[2]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms a fulvene-piperidine adduct with a characteristic UV absorbance at approximately 301 nm.[1][2] Monitoring the absorbance of the filtrate during deprotection can track the reaction's progress.[2] Lower than expected absorbance may indicate incomplete deprotection.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the resin-bound peptide can reveal the presence of the Fmoc-protected peptide. The desired, more polar deprotected peptide will elute earlier, while the later-eluting, more hydrophobic peak represents the Fmoc-protected peptide.[2] A significant peak area for the later species indicates incomplete deprotection.[2]
-
Mass Spectrometry (MS): Mass analysis of the cleaved peptide mixture will show a mass corresponding to the expected peptide and a second mass that is 222.24 Da higher, which corresponds to the mass of the Fmoc group.[2]
Step 2: Identifying the Root Cause
Once incomplete deprotection is confirmed, identifying the underlying cause is essential. For D-threonine residues, common culprits include:
-
Steric Hindrance: D-threonine is a β-branched amino acid. Its bulky side chain can physically block the deprotecting agent, such as piperidine, from efficiently accessing the N-terminal Fmoc group.[2] This steric hindrance can be more pronounced when D-threonine is adjacent to other bulky amino acids.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, particularly in sequences containing repeating hydrophobic residues.[3][4] This aggregation can prevent reagents from accessing the reaction sites on the resin.[3]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the growing peptide chains, leading to incomplete reactions.[3]
-
Suboptimal Reagent Conditions: Degraded or impure deprotection reagents, such as an old piperidine solution, can have reduced efficacy.[1][3] Incorrect concentration or insufficient reaction time can also lead to incomplete Fmoc removal.[1][3]
Step 3: Implementing a Solution
Based on the suspected cause, the following modifications to the deprotection protocol can be implemented.
-
Extended Deprotection Time: A common initial strategy is to simply increase the reaction time or perform a "double deprotection" by repeating the deprotection step with a fresh solution of the reagent.[2]
-
Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 40-50°C) can help to disrupt peptide aggregates and increase the reaction rate.[1]
-
Use of a Stronger Base: For particularly difficult sequences, replacing piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[1][5] A common cocktail is 2% DBU in DMF.[1]
-
Inclusion of Chaotropic Agents: Adding chaotropic salts to the reaction can help to disrupt secondary structures and improve solvation of the peptide chain.
-
Solvent Choice: N-methylpyrrolidone (NMP) can be a better solvent than dimethylformamide (DMF) for disrupting peptide aggregation.[6][7]
Frequently Asked Questions (FAQs)
Q1: Why is D-threonine particularly prone to incomplete Fmoc deprotection?
A1: D-threonine is a β-branched amino acid, meaning it has a methyl and a hydroxyl group on the β-carbon of its side chain. This bulkiness close to the peptide backbone creates steric hindrance, which can physically impede the approach of the deprotection reagent (typically piperidine) to the N-terminal Fmoc group.[2] This issue is exacerbated in certain peptide sequences where aggregation further restricts reagent access.
Q2: What are the consequences of incomplete Fmoc deprotection?
A2: Incomplete Fmoc deprotection leads to the formation of deletion sequences, where the amino acid that should have been coupled next is missing. This results in a heterogeneous mixture of peptides, significantly reducing the yield of the desired product and complicating purification.[6]
Q3: Can I just extend the deprotection time for D-threonine residues?
A3: Yes, extending the deprotection time is a common first step. A "double deprotection," where the standard deprotection step is repeated with a fresh solution of the deprotecting agent, is often employed for difficult residues like D-threonine.[2] However, for very challenging sequences, this may not be sufficient, and other strategies may be necessary.
Q4: Are there stronger bases I can use for deprotection if extended time doesn't work?
A4: Yes, for very difficult deprotections, a stronger base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used.[1][5] A common formulation is 2% DBU in DMF, sometimes with a small amount of piperidine (2%) to act as a scavenger for the dibenzofulvene byproduct.[3][5]
Q5: What are the potential side reactions when dealing with D-threonine deprotection?
A5: Besides incomplete deprotection, other side reactions involving the threonine residue can occur. Under basic conditions used for Fmoc removal, β-elimination of the hydroxyl group can occur, leading to the formation of a dehydroamino acid.[8][9] During the final acidic cleavage from the resin, an N→O acyl shift can happen, where the peptide backbone migrates to the side-chain hydroxyl group.[8][9] Also, O-sulfonation can be a side reaction during TFA cleavage if sulfonyl-based protecting groups (like Pmc or Mtr for arginine) are present and appropriate scavengers are not used.[8][10]
Data Presentation
Table 1: Common Fmoc Deprotection Reagents and Conditions
| Deprotection Reagent | Concentration (v/v) | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% | DMF or NMP | 10-20 min | Standard condition for most sequences.[1][11] |
| Piperidine (Double Deprotection) | 20% | DMF or NMP | 2 x 10-15 min | Recommended for sterically hindered residues.[2] |
| DBU / Piperidine | 2% / 2% | DMF or NMP | 2 x 2-5 min | For very difficult sequences and to overcome aggregation.[3] |
| DBU / Piperazine | 2% / 5% | NMP | 5-15 min | Reduces side reactions like diketopiperazine and aspartimide formation.[11] |
| Morpholine | 50-60% | DMF | 20-30 min | A "greener" alternative that can minimize certain side reactions.[11][12] |
| Diethylamine | 60% | DMF | 180 min | An inexpensive but much slower alternative to piperidine.[11][13] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection (Optional but Recommended): For many protocols, a second, shorter deprotection step (e.g., 5-10 minutes) is performed with fresh reagent to ensure completeness.[11]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.[11]
Protocol 2: Double Deprotection for Difficult Sequences (e.g., D-Threonine)
This protocol is recommended for sterically hindered residues like D-threonine.
-
Resin Swelling: Swell the peptide-resin in DMF.
-
First Deprotection: Add 20% piperidine in DMF and agitate for 10-15 minutes. Drain the solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10-15 minutes. Drain the solution.
-
Wash: Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine and the DBF adduct.
Protocol 3: DBU-Mediated Deprotection for Very Difficult Sequences
This protocol is for very difficult sequences where standard methods fail.
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Add a solution of 2% DBU and 2% piperidine in DMF to the resin.
-
Agitation: Agitate the mixture for 2-5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Repeat: Repeat steps 2-4 one more time.
-
Wash: Wash the resin thoroughly with DMF (at least 7 times).
Protocol 4: Kaiser Test
This test confirms the presence of free primary amines after deprotection.
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[3]
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 110-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Successful Deprotection): The beads and/or the solution turn a deep blue or purple color.
-
Negative Result (Incomplete Deprotection): The beads and solution remain yellow or colorless.[1]
-
Visualizations
Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cleavage Cocktail Optimization for Peptides Containing D-Threonine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the cleavage of synthetic peptides containing D-threonine from solid-phase resins.
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of peptides containing D-threonine.
Issue 1: Low Peptide Yield After Cleavage
Symptoms:
-
The final weight of the lyophilized peptide is significantly lower than the theoretical yield.
-
Analysis of the resin post-cleavage (e.g., by Kaiser test) indicates the presence of remaining peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Cleavage from Resin | Extend the cleavage reaction time. While standard cleavage times are 2-3 hours, peptides with sterically hindered residues or those prone to aggregation may require longer incubation. It is advisable to perform a time-course study (e.g., 2, 4, and 6 hours) on a small scale to determine the optimal duration. |
| Peptide Aggregation on Resin | Swell the peptide-resin in the cleavage cocktail at 4°C for 30 minutes before allowing it to warm to room temperature. This can sometimes mitigate on-resin aggregation that hinders cleavage. |
| Suboptimal Cleavage Cocktail | For peptides containing other sensitive residues in addition to D-threonine (e.g., Trp, Met, Cys), a standard TFA/TIS/H₂O cocktail may be insufficient. Consider using a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT). |
Issue 2: Presence of Unexpected Impurities in the Crude Peptide
Symptoms:
-
HPLC analysis of the crude peptide shows multiple unexpected peaks.
-
Mass spectrometry reveals species with mass additions or deletions.
Possible Causes & Solutions:
| Possible Cause | Side Reaction & Recommended Solution |
| Reactive Cations | Alkylation: Cations generated from protecting groups can modify sensitive residues. Solution: Ensure an adequate concentration of scavengers. Triisopropylsilane (TIS) is a general scavenger, while 1,2-ethanedithiol (EDT) is particularly effective for protecting against trityl cations and preventing cysteine oxidation. |
| Presence of Arginine | O-Sulfonation of Threonine: During the cleavage of Pmc or Mtr protecting groups from arginine residues, O-sulfonation of serine and threonine can occur in the absence of suitable scavengers. Solution: Use a cleavage cocktail containing scavengers like thioanisole and water to suppress this side reaction. Reagent K is a good option in this scenario. |
| Dehydration of Threonine | Formation of Dehydroamino Acids: Under strong acidic conditions, the hydroxyl group of threonine can be eliminated, leading to the formation of a dehydroamino acid residue. Solution: While less common for threonine than serine, if this is suspected, consider using a slightly less acidic cleavage cocktail if compatible with other protecting groups, or minimize the cleavage time. |
| Epimerization | Conversion of D-Threonine to L-Threonine or Allo-Threonine: While epimerization is more commonly associated with the coupling steps in peptide synthesis, harsh cleavage conditions could potentially contribute. Solution: Use the minimum effective cleavage time and avoid elevated temperatures. Chiral HPLC analysis can be used to detect epimerization. |
Frequently Asked Questions (FAQs)
Q1: Is a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail sufficient for cleaving peptides with D-threonine?
For many peptides where D-threonine is the only sensitive residue, a standard TFA/TIS/H₂O cocktail is often sufficient. The tert-butyl (tBu) protecting group on the threonine side chain is readily cleaved by this mixture. However, the optimality of this cocktail depends on the overall peptide sequence.
Q2: What are the primary side reactions to consider for D-threonine during cleavage?
While D-threonine itself is relatively stable under standard TFA cleavage conditions, potential side reactions can occur, often influenced by other residues in the peptide sequence. These include:
-
O-sulfonation: Particularly if arginine protected with Pmc or Mtr is present.
-
Dehydration: Although less frequent than for serine, it can lead to the formation of an unsaturated residue.
-
Re-attachment of protecting groups: If scavengers are insufficient, cations from other protecting groups can potentially react with the hydroxyl group of threonine.
Q3: How does the presence of D-threonine affect the overall cleavage efficiency compared to L-threonine?
There is currently no substantial evidence in the literature to suggest that the stereochemistry of threonine (D versus L) significantly impacts the kinetics or efficiency of the cleavage reaction itself. The chemical properties of the D- and L-isomers are identical in a non-chiral environment. Therefore, the optimization of the cleavage cocktail should be guided by the presence of other sensitive amino acids in the sequence.
Q4: When should I use a more complex cleavage cocktail like Reagent K?
Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) is recommended when your D-threonine-containing peptide also includes other sensitive residues that are prone to modification by carbocations generated during cleavage.[1] This includes:
-
Tryptophan (Trp): Prone to alkylation.
-
Methionine (Met): Susceptible to oxidation and alkylation.
-
Cysteine (Cys): Can be alkylated or oxidized.
-
Tyrosine (Tyr): The phenolic ring can be alkylated.
Quantitative Data on Cleavage Cocktails
While specific comparative data for D-threonine peptides is limited, the following table summarizes the general effectiveness of common cleavage cocktails in preventing side reactions for sensitive amino acids, which is applicable to sequences containing D-threonine.
| Cleavage Cocktail | Composition (v/v/v) | Primary Application & Efficacy |
| Standard | 95% TFA / 2.5% TIS / 2.5% H₂O | Good for peptides without highly sensitive residues. Effective at scavenging t-butyl cations. |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" option useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[2] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Highly effective for peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[1] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Particularly suited for peptides containing Arg(Pmc/Pbf) and helps to minimize reattachment of Trp to the linker.[2] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage
This protocol is suitable for peptides containing D-threonine without other highly sensitive residues.
-
Resin Preparation: Wash the dried peptide-resin (100 mg) with dichloromethane (DCM, 3 x 1 mL) to swell the resin.
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail: 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water (for a 95:2.5:2.5 ratio).[3]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the TFA solution into a cold centrifuge tube containing approximately 10 times the volume of cold diethyl ether. A white precipitate of the peptide should form.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove scavengers and byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K
This protocol is recommended for D-threonine-containing peptides that also have other sensitive residues like Trp, Met, or Cys.
-
Resin Preparation: Dry the peptide-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K: 8.25 mL TFA, 0.5 g phenol, 0.5 mL water, 0.5 mL thioanisole, and 0.25 mL 1,2-ethanedithiol (EDT) for a 10 mL total volume.
-
Cleavage Reaction: Add Reagent K to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation: Follow steps 4-6 from Protocol 1.
Visualizations
Troubleshooting Logic for Low Cleavage Yield
Caption: Troubleshooting workflow for low peptide yield after cleavage.
Experimental Workflow for Peptide Cleavage
Caption: General experimental workflow for peptide cleavage and isolation.
References
Technical Support Center: Purification of Hydrophobic Peptides with D-Threonine
Welcome to the technical support center for scientists and researchers facing challenges in the purification of synthetic peptides, with a special focus on hydrophobic sequences containing D-threonine. This guide provides practical, in-depth answers to common problems, detailed troubleshooting protocols, and data-driven recommendations to help you optimize your purification workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic peptide containing D-threonine so difficult to purify?
A1: The difficulty arises from a combination of two factors: hydrophobicity and stereochemistry.
-
Hydrophobicity: Peptides with a high number of non-polar amino acids have a strong tendency to aggregate via intermolecular hydrophobic interactions, forming structures like β-sheets.[1][2] This aggregation leads to poor solubility in the aqueous mobile phases used for standard reversed-phase high-performance liquid chromatography (RP-HPLC).[3] The result can be sample precipitation, low recovery, and poor chromatographic resolution.[1]
-
D-Threonine Stereochemistry: D-amino acids have a different three-dimensional arrangement from their natural L-counterparts. This "inverts" the intrinsic backbone conformational propensities.[4] While L-threonine is a polar amino acid, the introduction of a D-threonine can alter the peptide's folding and hydrogen-bonding network in unpredictable ways. This may lead to novel aggregation interfaces or expose hydrophobic regions that would otherwise be buried, further complicating solubility and purification.
Q2: How does the presence of D-threonine specifically impact my peptide's behavior during purification?
A2: The primary impact is on the peptide's secondary structure and aggregation tendency. Because D-amino acids have mirror-image conformational preferences compared to L-amino acids, substituting an L-threonine with a D-threonine can disrupt or alter stable secondary structures like α-helices.[4] This can either prevent aggregation in some cases or, more commonly for hydrophobic sequences, promote the formation of different, often more problematic, aggregated species. This makes it crucial to screen a wider range of dissolution solvents and chromatographic conditions.
Q3: What is the best solvent for dissolving my crude D-threonine-containing hydrophobic peptide?
A3: There is no single universal solvent, but a stepwise approach is highly recommended.[5] Start by attempting to dissolve a small test amount of the peptide in a strong, pure organic solvent.[6][7] This overcomes initial wetting problems.[6] Good choices include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Trifluoroethanol (TFE)[8]
Once the peptide is dissolved in the organic solvent, slowly add the aqueous mobile phase (e.g., water with 0.1% TFA) to the desired starting concentration for your HPLC run.[9] If the peptide precipitates, you may need to increase the percentage of organic solvent in your initial loading conditions.[9]
Q4: My peptide elutes in the void volume or has very poor retention on a C18 column. What should I do?
A4: This issue, while counterintuitive for a hydrophobic peptide, can occur if the peptide aggregates and the aggregate is too large to interact with the stationary phase, or if the initial mobile phase is too strong.
-
Reduce Initial Organic Solvent: Start your gradient with a very low percentage of organic solvent (e.g., 5% ACN) or even 100% aqueous mobile phase.
-
Change Stationary Phase: C18 columns are highly hydrophobic and can sometimes lead to irreversible binding.[1] Try a less hydrophobic column, such as a C8, C4, or diphenyl phase, which may offer different selectivity.[10][11] C4 columns are often recommended for larger or very hydrophobic peptides.[11]
-
Use Additives: Chaotropic agents like guanidine-HCl can be added to the sample solvent to disrupt aggregation, but ensure they are compatible with your HPLC system and downstream applications.[12]
Q5: My chromatogram shows a very broad peak or multiple unresolved peaks. What are the likely causes?
A5: This common problem can stem from several issues:
-
On-Column Aggregation: The peptide may be soluble in the injection solvent but aggregates upon entering the more aqueous mobile phase at the column head. Try increasing the initial percentage of organic solvent in your gradient.[9]
-
Suboptimal Gradient: A steep gradient may not provide sufficient resolution. Use a shallower gradient (e.g., 0.5% increase in organic solvent per minute) to better separate the target peptide from closely eluting impurities.[13]
-
Column Overload: Injecting too much peptide can saturate the stationary phase. Reduce the sample mass injected onto the column.[13]
-
Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based column packing, causing peak tailing. Ensure your mobile phase contains an ion-pairing agent like 0.1% TFA to minimize these interactions.
Troubleshooting Guides
Problem 1: Poor Solubility and Sample Precipitation
| Symptom | Possible Cause | Solution |
| Crude peptide will not dissolve in the initial mobile phase. | High hydrophobicity and strong intermolecular aggregation.[3] | 1. Use a small amount of a neat organic solvent (DMSO, DMF, ACN) for initial dissolution before adding the aqueous phase.[7][9] 2. Use co-solvents known to break up aggregates, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[1][8] 3. Gently sonicate or warm the sample, but monitor for degradation.[7][14] |
| Peptide dissolves initially but precipitates upon injection or at the column head. | The initial mobile phase is too aqueous, causing the hydrophobic peptide to crash out of solution.[9] | 1. Increase the percentage of organic solvent in the starting conditions of your gradient.[9] 2. Dissolve the sample in a solvent that is as close as possible to the mobile phase composition, while maintaining solubility. 3. Reduce the sample concentration being injected. |
Problem 2: Low Peptide Recovery After Purification
| Symptom | Possible Cause | Solution |
| The amount of lyophilized peptide is significantly less than expected. | Irreversible Adsorption: The peptide is binding so strongly to the column that it does not elute. This is common with highly hydrophobic peptides on C18 columns.[1] | 1. Switch to a less hydrophobic column (C4, C8, or Diphenyl). 2. Use a stronger organic solvent in the mobile phase, such as n-propanol or an ACN/n-propanol mixture. 3. Perform a post-run "strip" gradient with a very high percentage of organic solvent to check if the peptide elutes. Always run a blank gradient afterward to check for ghost peaks.[6] |
| Poor Solubility: The peptide was never fully dissolved before injection, and the undissolved portion was lost.[1] | Re-evaluate the dissolution protocol. Use the stepwise method (organic solvent first) and consider solubility-enhancing additives.[5][6] | |
| Precipitation on Column: The peptide precipitated at the column head and was washed to waste during equilibration or the initial gradient steps. | Increase the initial organic solvent percentage to maintain solubility upon injection.[9] |
Quantitative Data Summary
Table 1: Recommended Solvents & Additives for Initial Dissolution
| Solvent/Additive | Typical Use Case | Considerations |
| DMSO, DMF | Highly hydrophobic or aggregation-prone peptides.[12] | Can be difficult to remove by lyophilization; may be incompatible with some assays. |
| Acetonitrile (ACN) | General purpose; good for direct compatibility with RP-HPLC mobile phases.[7] | May not be strong enough for the most difficult sequences. |
| TFE, HFIP | Peptides with strong secondary structure (α-helices, β-sheets).[1] | Can alter peptide conformation; may affect chromatographic retention.[8] |
| Formic Acid, Acetic Acid | Used in small amounts to aid dissolution of charged peptides.[1] | Can alter the pH and ionization state of the peptide. |
| Guanidine-HCl, Urea | Chaotropic agents for disrupting aggregates.[12] | Must be removed after purification; can interfere with chromatography if at high concentrations. |
Table 2: Common RP-HPLC Column Chemistries for Peptides
| Stationary Phase | Hydrophobicity | Primary Application |
| C18 (Octadecylsilane) | Very High | General purpose for small to medium-sized peptides (< 5,000 Da). |
| C8 (Octylsilane) | High | Intermediate choice, sometimes offers different selectivity than C18.[11] |
| C4 (Butylsilane) | Moderate | Peptides > 5,000 Da or very hydrophobic smaller peptides.[11] |
| Diphenyl | Moderate (Aromatic) | Offers alternative selectivity based on pi-pi interactions, useful for peptides containing aromatic residues. |
Visualized Workflows and Logic
Caption: Troubleshooting flowchart for diagnosing low peptide recovery.
Caption: Standard workflow for purifying hydrophobic peptides.
Caption: D-Threonine can alter folding, exposing new hydrophobic faces.
Experimental Protocols
Protocol 1: Stepwise Solubilization Trial for a Novel Hydrophobic Peptide
This protocol is designed to find an effective solvent for your crude peptide using a minimal amount of material.
Materials:
-
Crude lyophilized peptide
-
Microcentrifuge tubes
-
Vortex mixer and sonicator
-
Solvents: DMSO, ACN, Water (HPLC Grade), 0.1% TFA in Water
Methodology:
-
Aliquot approximately 0.5 - 1 mg of your crude peptide into three separate microcentrifuge tubes.
-
Tube 1 (ACN): Add 20 µL of ACN. Vortex for 30 seconds. If not dissolved, sonicate for 2 minutes. Observe for dissolution.
-
Tube 2 (DMSO): Add 20 µL of DMSO. Vortex for 30 seconds. Observe for dissolution.
-
Observation: Identify the organic solvent that best dissolves the peptide. Let's assume DMSO was most effective for the following steps.
-
Titration: To the tube containing the peptide dissolved in 20 µL of DMSO, begin adding the aqueous mobile phase (0.1% TFA in water) dropwise.
-
Add 20 µL of the aqueous phase (1:1 ratio). Vortex. Check for precipitation.
-
Add another 60 µL of the aqueous phase (1:4 ratio). Vortex. Check for precipitation.
-
-
Analysis: The goal is to find the highest percentage of aqueous solvent the peptide tolerates before precipitating. This composition (e.g., 20% DMSO in 0.1% TFA/Water) should be your starting point for the injection solvent and initial HPLC gradient conditions.
Protocol 2: General RP-HPLC Method Development for a D-Threonine Hydrophobic Peptide
This protocol provides a starting point for developing a purification method.
System & Columns:
-
HPLC System: Preparative or semi-preparative HPLC with a gradient pump and UV detector (214 nm & 280 nm).
-
Analytical Column: C4, 5 µm, 4.6 x 250 mm.[10]
-
Preparative Column: C4, 10 µm, 21.2 x 250 mm (or appropriate size for your sample load).
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).
Methodology:
-
Sample Preparation: Dissolve the crude peptide in the optimal solvent determined by Protocol 1, ensuring the final concentration of strong organic solvent (like DMSO) is minimized as much as possible. Filter the sample through a 0.45 µm syringe filter.
-
Analytical Run (Method Scouting):
-
Equilibrate the analytical C4 column with 95% A / 5% B.
-
Inject 10-20 µL of the prepared sample.
-
Run a shallow gradient:
-
5% to 65% B over 60 minutes.
-
-
Monitor the chromatogram to determine the approximate percentage of B at which the peptide elutes.
-
-
Preparative Run (Optimization):
-
Switch to the preparative C4 column.
-
Equilibrate the column at a starting condition that is ~5% lower than the elution percentage of B found in the analytical run. For example, if the peptide eluted at 40% B, start the preparative gradient at 35% B.
-
Create a focused, shallow gradient around the elution point. For a 40% elution, a gradient of 35% to 45% B over 20-30 minutes would be a good starting point.
-
Load the bulk of the sample.
-
Collect fractions (1-2 mL) across the main peak.
-
-
Analysis and Processing:
-
Analyze the collected fractions by LC-MS or MALDI-TOF to identify those containing the pure target peptide.
-
Pool the pure fractions.
-
Freeze and lyophilize the pooled fractions to obtain the purified peptide powder.
-
References
- 1. genscript.com [genscript.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nestgrp.com [nestgrp.com]
- 7. jpt.com [jpt.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: D-Threonine and Peptide Secondary Structure
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the incorporation of D-threonine into peptides and its subsequent effects on secondary structure formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of substituting an L-threonine with a D-threonine on a peptide's secondary structure?
A1: The substitution of an L-amino acid with its D-enantiomer, such as D-threonine, can profoundly impact the peptide's secondary structure.[1] Because D-amino acids have inverted stereochemistry at the Cα position, they favor opposing regions of conformational space compared to their L-counterparts.[2] This often results in the disruption of established secondary structures like right-handed α-helices and parallel β-sheets.[2][3] However, this disruption can be strategically employed to induce or stabilize specific alternative structures, most notably β-turns (specifically type II' β-turns), which can be crucial for biological activity.[1]
Q2: Can D-threonine be incorporated into an α-helix?
A2: Incorporating a D-threonine into a peptide sequence that would otherwise form a right-handed α-helix is generally destabilizing.[2][4] The D-configuration disrupts the necessary phi (φ) and psi (ψ) backbone angles and hydrogen bonding patterns that define a right-handed helix. However, peptides composed entirely of D-amino acids can form stable left-handed α-helices, which are the mirror image of their L-counterparts.[3] In a mixed L- and D-peptide, a single D-threonine can act as a "helix breaker" or introduce a kink.[5]
Q3: How does D-threonine influence the formation of β-sheets?
A3: The impact of D-threonine on β-sheet formation is context-dependent. While L-threonine has a high propensity to be in β-sheets, the D-enantiomer can disrupt the regular hydrogen bonding pattern of a parallel or antiparallel β-sheet composed of L-amino acids.[6] However, strategic placement of a D-amino acid, often in combination with a glycine or proline residue, is a common technique to nucleate β-hairpins and turns, which are fundamental components of many β-sheet structures.[7][8]
Q4: Beyond secondary structure, what are the other major reasons to incorporate D-threonine into a peptide?
A4: A primary motivation for incorporating D-threonine, or any D-amino acid, is to enhance proteolytic stability.[9] Naturally occurring proteases are stereospecific for L-amino acids, and the peptide bonds adjacent to a D-amino acid residue are not readily recognized or cleaved.[1][10] This significantly increases the peptide's half-life in biological fluids, a critical attribute for therapeutic peptides.[9] Other potential benefits include reduced immunogenicity and the ability to fine-tune receptor binding and biological activity.[1]
Troubleshooting Guide
Q: My D-threonine-containing peptide is showing unexpected aggregation. What could be the cause?
A: Unexpected aggregation can stem from several factors related to the D-threonine substitution:
-
Disruption of Native Structure: The D-amino acid may have disrupted a stable, soluble secondary structure, exposing hydrophobic residues that were previously buried. This can lead to intermolecular hydrophobic interactions and aggregation.
-
β-Sheet Formation: The D-threonine, particularly if placed near specific residues, might be unintentionally promoting the formation of intermolecular β-sheets, a common cause of aggregation and fibril formation.[10] The presence of D-aspartic acid has been linked to the aggregation of proteins like β-amyloid.[11]
-
Solution Conditions: Check the pH and ionic strength of your buffer. Changes in peptide conformation can alter its solubility profile. Experiment with different buffer conditions or the addition of solubility-enhancing agents.
Q: The circular dichroism (CD) spectrum of my D-threonine peptide is difficult to interpret and doesn't fit standard secondary structure models. Why?
A: This is a common challenge. Standard deconvolution algorithms for CD spectra are based on reference data from proteins and peptides composed entirely of L-amino acids.
-
Atypical Conformations: The incorporation of a D-amino acid can induce turns or local conformations that do not produce the "classic" CD signals for α-helices (negative bands at ~222 nm and ~208 nm) or β-sheets (negative band at ~218 nm).
-
Mirror Image Spectra: Remember that a peptide made entirely of D-amino acids will have a CD spectrum that is an inverted mirror image of its L-counterpart.[3] While a single D-threonine substitution won't cause a full inversion, it can significantly alter the spectral shape.
-
Solution: Use CD primarily for comparative analysis (e.g., comparing the spectra of the L- and D-threonine versions of your peptide) rather than for precise quantitative secondary structure prediction. For detailed structural information, a higher-resolution technique like Nuclear Magnetic Resonance (NMR) is recommended.[12][13]
Q: I've replaced an L-threonine with a D-threonine in my bioactive peptide, and now it has lost all activity. What is the likely structural reason?
A: The loss of activity is likely due to a change in the peptide's three-dimensional structure, which is critical for target recognition and binding.[9]
-
Steric Hindrance: The side chain of D-threonine projects in a different direction than that of L-threonine. This change could introduce steric hindrance within the binding pocket of the target receptor or enzyme.[9]
-
Altered Hydrogen Bonding: The precise hydrogen bonding network is often essential for high-affinity binding. Altering the peptide backbone or the orientation of the threonine side chain's hydroxyl group can disrupt these critical interactions.
-
Conformational Change: The substitution may have abolished a required secondary structure (e.g., an α-helix needed for binding) or induced a turn that improperly orients the other critical binding residues.[1]
Quantitative Data Summary
Direct quantitative data comparing a wide range of L-threonine peptides to their D-threonine-substituted analogs is limited in public literature and is highly sequence-dependent.[9] The following tables illustrate the expected effects based on the general principles of D-amino acid incorporation. Researchers must perform specific experiments to determine the actual effects for their peptide of interest.[9]
Table 1: Expected Impact of L- to D-Threonine Substitution on Peptide Properties
| Property | L-Threonine Peptide | D-Threonine Substituted Peptide | Rationale |
| Proteolytic Stability (t½ in serum) | Shorter | Significantly Longer | D-amino acids are resistant to degradation by proteases, which are stereospecific for L-amino acids.[9] |
| Receptor Binding Affinity (Kd) | Lower (Higher Affinity) | Potentially Higher (Lower Affinity) | The precise stereochemistry of the threonine side chain may be critical for optimal interaction with the receptor binding pocket.[9] |
| Secondary Structure | Native (e.g., α-helix, β-sheet) | Often Disrupted or Altered (e.g., β-turn) | The inverted stereochemistry at the Cα position alters the allowed backbone dihedral angles.[1][2] |
Table 2: Typical Secondary Structure Propensities
| Amino Acid | α-Helix Propensity (ΔΔG kcal/mol) | β-Sheet Propensity (ΔΔG kcal/mol) | Turn Propensity |
| L-Threonine | Destabilizing (~0.2)[14] | Favorable | Moderate |
| D-Threonine | Highly Destabilizing (in R-handed helix) | Disruptive (in L-amino acid sheet) | High (especially for Type II' β-turns) |
Note: Propensity values are context-dependent. D-amino acids are generally considered highly disruptive to canonical secondary structures in L-peptides but are potent inducers of specific turn types.
Experimental Protocols & Workflows
Workflow for Analyzing D-Threonine Peptide Structure
The general workflow for synthesizing and analyzing a peptide containing D-threonine involves synthesis, purification, and structural characterization.
Caption: Workflow from synthesis to analysis of D-threonine peptides.
Protocol 1: Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps for analyzing the secondary structure of a D-threonine-containing peptide.
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be free of components that absorb in the far-UV range.
-
Determine the precise peptide concentration, for example, by UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or by using a colorimetric assay.
-
Prepare a final sample concentration of approximately 0.1 mg/mL (or 50-100 μM).[15]
-
-
Instrument Setup:
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in the same cuvette.
-
Record the spectrum of the peptide sample. Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the buffer baseline spectrum from the peptide sample spectrum.[1]
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (Observed Ellipticity [mdeg]) / (10 * n * c * l) Where:
-
n is the number of amino acid residues.
-
c is the molar concentration of the peptide.
-
l is the path length of the cuvette in cm.
-
-
-
Analysis:
-
Qualitatively compare the spectrum of the D-threonine peptide with its L-threonine counterpart. Note any shifts in minima/maxima, which indicate conformational changes.
-
Avoid using standard deconvolution software for precise quantitative analysis due to the presence of the D-amino acid.
-
Protocol 2: Proteolytic Stability Assay
This protocol determines the half-life of the peptide in the presence of serum proteases.[9]
-
Materials:
-
Purified L- and D-threonine containing peptides.
-
Human or rat serum.
-
Phosphate-buffered saline (PBS).
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid).
-
RP-HPLC system.
-
-
Procedure:
-
Incubation: Incubate a known concentration of the peptide (e.g., 100 µM) with 80% human serum in PBS at 37°C.[9]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately mix the aliquot with an equal volume of quenching solution to stop enzymatic degradation.
-
Centrifugation: Centrifuge the quenched samples to pellet precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide under these conditions. A significantly longer half-life for the D-threonine peptide compared to the L-version indicates enhanced proteolytic stability.
-
Conceptual Impact Diagram
The introduction of a D-amino acid can either disrupt an existing secondary structure or be used to rationally design a new one, such as a β-turn.
Caption: Conceptual impact of D-threonine substitution on peptide structure.
References
- 1. benchchem.com [benchchem.com]
- 2. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational study on the polymerization reaction of d-aminopeptidase for the synthesis of d-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation destabilizes alpha-helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of constraints by threonine on proline containing alpha-helix--a molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Exploring β-Sheet Structure and Interactions with Chemical Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Experimental methods to study the structure and dynamics of intrinsically disordered regions in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. Effect of the N1 residue on the stability of the α-helix for all 20 amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Fmoc-D-Threonine vs. Fmoc-L-Threonine: A Comparative Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the stereochemistry of amino acid building blocks is a critical determinant of the final peptide's structure, stability, and biological function. The choice between incorporating the natural L-enantiomer or the non-natural D-enantiomer of an amino acid can profoundly influence the therapeutic potential of a peptide. This guide provides an objective comparison of Fmoc-D-threonine and Fmoc-L-threonine in the context of solid-phase peptide synthesis (SPPS), supported by experimental data and detailed methodologies to aid in the rational design of novel peptide therapeutics.
Chemical Structure and Properties
Fmoc-D-threonine and Fmoc-L-threonine are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. Both are derivatives of the amino acid threonine, protected at the alpha-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is base-labile, making it suitable for the widely used Fmoc-based SPPS chemistry.[1] The key distinction lies in the chirality at the alpha-carbon, which dictates the three-dimensional orientation of the side chain.
| Property | Fmoc-D-Threonine | Fmoc-L-Threonine |
| Chemical Formula | C₂₁H₂₃NO₅ | C₂₁H₂₃NO₅ |
| Molecular Weight | 381.41 g/mol | 381.41 g/mol |
| Stereochemistry | (2R, 3S)-2-(Fmoc-amino)-3-hydroxybutanoic acid | (2S, 3R)-2-(Fmoc-amino)-3-hydroxybutanoic acid |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in DMF, NMP | Soluble in DMF, NMP |
Performance in Peptide Synthesis: A Comparative Analysis
The performance of Fmoc-D-threonine and Fmoc-L-threonine in SPPS is a crucial consideration for peptide chemists. While both can be successfully incorporated into peptide chains, their stereochemistry can influence coupling efficiency, potential side reactions, and the purity of the crude product.
Coupling Efficiency
Threonine, due to the steric hindrance from its beta-methyl group, can sometimes present coupling challenges in SPPS. However, with modern coupling reagents, high coupling efficiencies can be achieved for both enantiomers. While direct, head-to-head quantitative comparisons of coupling kinetics are scarce in the literature, successful syntheses of peptides containing either D- or L-threonine suggest that comparable coupling efficiencies can be obtained with appropriate optimization of reaction conditions.
Illustrative Coupling Performance:
| Parameter | Fmoc-D-Threonine | Fmoc-L-Threonine | Notes |
| Typical Coupling Time | 1-2 hours | 1-2 hours | With standard activators like HBTU/HOBt or HATU. |
| Crude Peptide Purity | 60-85% | 65-90% | Highly sequence-dependent.[2] |
| Overall Yield | 10-35% | 15-40% | Dependent on peptide length and sequence complexity. |
Note: The values in this table are illustrative and can vary significantly based on the peptide sequence, coupling reagents, and synthesis protocol.
Racemization
Racemization, the conversion of one enantiomer into a mixture of both, is a potential side reaction during peptide synthesis, particularly during the activation step of the carboxylic acid. The extent of racemization can be influenced by the coupling reagents, base, and temperature. While threonine is not among the most susceptible amino acids to racemization (like histidine or cysteine), it is still a consideration. The use of coupling reagents with additives like HOBt or Oxyma is recommended to suppress this side reaction for both Fmoc-D-threonine and Fmoc-L-threonine.
Impact on Peptide Properties
The substitution of L-threonine with D-threonine can have a dramatic impact on the resulting peptide's biological and physical properties.
Proteolytic Stability
One of the primary motivations for incorporating D-amino acids into peptides is to enhance their resistance to enzymatic degradation. Proteases, the enzymes that break down peptides and proteins, are highly stereospecific and primarily recognize L-amino acids. Consequently, peptides containing D-threonine are significantly more resistant to proteolysis, leading to a longer plasma half-life.[3]
Illustrative Proteolytic Stability:
| Peptide | Half-life in Serum (t½) |
| Peptide with L-Threonine | Shorter |
| Peptide with D-Threonine | Significantly Longer |
Note: The actual half-life is dependent on the specific peptide sequence and the proteolytic environment.
Biological Activity and Conformation
The stereochemistry of an amino acid residue is critical for its interaction with biological targets such as receptors and enzymes. Replacing an L-threonine with a D-threonine can alter the peptide's three-dimensional conformation, which may lead to:
-
Reduced or abolished biological activity: If the L-threonine side chain is crucial for a specific interaction with a receptor binding pocket, its D-counterpart may not fit correctly, leading to a loss of affinity and efficacy.
-
Altered biological activity: In some cases, the conformational change induced by a D-amino acid can lead to a different or even enhanced biological activity.
-
No significant change in activity: If the threonine residue is not in a critical binding region, its stereochemistry may have a minimal impact on activity.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the manual synthesis of a model peptide containing either Fmoc-D-threonine or Fmoc-L-threonine using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-L-amino acids (including Fmoc-L-Thr(tBu)-OH or Fmoc-D-Thr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, indicating incomplete coupling, repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Peptide Analysis and Characterization
High-Performance Liquid Chromatography (HPLC):
-
Purity Analysis: The purity of the crude and purified peptide is determined by analytical RP-HPLC. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Diastereomer Separation: In some cases, RP-HPLC can separate diastereomeric peptides due to subtle differences in their conformation and interaction with the stationary phase.
Mass Spectrometry (MS):
-
The identity of the synthesized peptide is confirmed by mass spectrometry, which provides the molecular weight of the peptide.
Visualizing the Impact: GPCR Signaling Pathway
The incorporation of D-amino acids can be particularly relevant in the design of peptide drugs targeting G protein-coupled receptors (GPCRs). For instance, analogs of Glucagon-Like Peptide-1 (GLP-1), a hormone that regulates blood sugar, are used to treat type 2 diabetes.[4] The stability and activity of these peptide analogs can be modulated by substituting L-amino acids with their D-counterparts. The following diagram illustrates a simplified GPCR signaling cascade, where the binding of a peptide agonist (like GLP-1) to its receptor initiates a series of intracellular events. The stereochemistry of amino acids within the peptide agonist is critical for this initial binding event.
References
D-Threonine vs. L-Threonine Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the stereochemical orientation of amino acids within a peptide is a critical determinant of its therapeutic potential. The substitution of a naturally occurring L-amino acid with its non-natural D-enantiomer can profoundly alter a peptide's biological activity, stability, and pharmacokinetic profile. This guide provides a comprehensive comparison of peptides containing D-threonine versus their native L-threonine counterparts, supported by experimental data and detailed methodologies, to inform the rational design of novel peptide-based therapeutics.
Executive Summary
The incorporation of D-threonine in place of L-threonine within a peptide sequence is a key strategy employed to enhance resistance to proteolytic degradation, thereby extending the peptide's half-life in biological systems. However, this modification is not without consequences for the peptide's interaction with its biological target. The precise three-dimensional structure of a peptide is often crucial for high-affinity receptor binding and subsequent signal transduction. As such, the introduction of a D-amino acid can lead to a decrease in binding affinity and altered biological activity. This guide will explore the quantitative trade-offs between enhanced stability and potential loss of activity, providing a framework for the systematic evaluation of D-threonine-containing peptide analogs.
Quantitative Comparison of Biological Activity
The substitution of L-threonine with D-threonine can lead to significant changes in a peptide's biological parameters. The following table summarizes illustrative quantitative data based on general principles observed in peptide chemistry. It is crucial to note that the actual values are highly dependent on the specific peptide sequence and its biological target.[1]
| Biological Parameter | Peptide with L-Threonine | Peptide with D-Threonine | Rationale for Difference |
| Receptor Binding Affinity (Kd) | Lower (Higher Affinity) | Potentially Higher (Lower Affinity) | The stereochemistry of the threonine side chain is often critical for optimal interaction within the receptor's binding pocket. A D-amino acid may introduce steric hindrance or disrupt key hydrogen bonding networks.[1] |
| Inhibition Constant (IC50/Ki) | Lower | Potentially Higher | Similar to receptor binding, enzymatic active sites are highly stereospecific. A change in chirality at a key residue can significantly reduce the peptide's inhibitory potency.[1] |
| Proteolytic Stability (t½ in serum) | Shorter | Significantly Longer | Peptides containing D-amino acids are more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer plasma half-life.[1] |
| In Vivo Efficacy (e.g., ED50) | Potentially Lower | Potentially Higher or Lower | The overall in vivo efficacy is a complex interplay between receptor affinity, stability, and pharmacokinetics. Increased stability may lead to improved efficacy, but this can be counteracted by reduced receptor affinity.[1] |
Experimental Protocols
To empirically determine the biological activity of D- versus L-threonine-containing peptides, a series of well-defined experiments are required. Below are detailed methodologies for key biological assays.
Solid-Phase Peptide Synthesis (SPPS)
Both L-threonine and D-threonine-containing peptides can be synthesized using standard Fmoc-based solid-phase peptide synthesis.[1]
-
Materials:
-
Fmoc-L-Thr(tBu)-OH or Fmoc-D-Thr(tBu)-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
-
-
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the resin using coupling reagents.
-
Repeat: Repeat deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[1]
-
In Vitro Proteolytic Stability Assay
This assay determines the half-life of the peptides in the presence of serum proteases.[1]
-
Materials:
-
Synthesized L- and D-threonine peptides
-
Human or rat serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system
-
Mass spectrometer
-
-
Protocol:
-
Incubation: Incubate a known concentration of the peptide with serum (e.g., 80% human serum in PBS) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Stop the enzymatic degradation by adding ACN with TFA to precipitate serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Confirmation: Confirm the identity of the peptide peak using mass spectrometry.
-
Calculation: Calculate the half-life (t½) of the peptide.[1]
-
Receptor Binding Assay
This assay measures the affinity of the peptides for their target receptor.
-
Materials:
-
Cells or membranes expressing the target receptor
-
Radiolabeled or fluorescently labeled ligand for the receptor
-
Synthesized L- and D-threonine peptides
-
Binding buffer
-
Filtration apparatus
-
Scintillation counter or fluorescence plate reader
-
-
Protocol:
-
Incubation: Incubate the receptor-expressing cells/membranes with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled L- or D-threonine competitor peptides.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the unbound ligand by rapid filtration.
-
Quantification: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor peptide to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the peptides on cell proliferation and cytotoxicity.[1]
-
Materials:
-
Target cell line
-
Cell culture medium and supplements
-
Synthesized L- and D-threonine peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Peptide Treatment: Treat the cells with various concentrations of the L- and D-threonine peptides.
-
Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the EC50 or IC50 of the peptides.[1]
-
Visualizations
To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.
Conclusion
The strategic substitution of L-threonine with D-threonine offers a promising avenue for enhancing the proteolytic stability of peptide therapeutics. However, this modification must be carefully evaluated for its impact on biological activity. The experimental protocols and conceptual frameworks provided in this guide offer a systematic approach for researchers and drug development professionals to assess the therapeutic potential of D-threonine-containing peptide analogs.[1] A thorough understanding of the structure-activity relationships governing the interaction of these modified peptides with their biological targets is essential for the successful development of next-generation peptide drugs with improved pharmacokinetic and pharmacodynamic properties.
References
D-Threonine Fortifies Peptides Against Proteolytic Breakdown, Enhancing Therapeutic Potential
For researchers, scientists, and drug development professionals, the inherent instability of peptides to enzymatic degradation is a significant hurdle in translating them into viable therapeutics. A key strategy to overcome this is the incorporation of non-natural D-amino acids. This guide provides a comparative analysis of the proteolytic stability of peptides containing D-threonine versus their natural L-threonine counterparts, supported by experimental principles and detailed methodologies.
The substitution of a naturally occurring L-amino acid with its D-enantiomer is a well-established method for enhancing a peptide's resistance to proteolysis.[1][2] Endogenous proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[2] By introducing a D-threonine residue, the peptide's backbone becomes a less favorable substrate for these enzymes, leading to a significantly increased half-life in biological fluids.[1]
Quantitative Comparison of Proteolytic Stability
While specific experimental data for a direct comparison of a D-threonine containing peptide and its L-threonine analog was not found in a comprehensive search of peer-reviewed literature, the principles of stereochemistry and data from related studies allow for a strong predictive comparison. The following table illustrates the expected significant difference in metabolic stability, using hypothetical data for a dipeptide to provide a clear quantitative contrast.
| Dipeptide | Half-life (t½) in Human Plasma (minutes) | Degradation Rate (% degraded after 60 min) |
| Glycyl-L-threonine | < 10 | > 90% |
| Glycyl-D-threonine | > 240 | < 10% |
| This data is illustrative and based on the established principle of increased proteolytic resistance of D-amino acid-containing peptides. Actual values will vary depending on the specific peptide sequence and experimental conditions.[2] |
The dramatic increase in the half-life of the D-threonine containing peptide is attributed to the inability of proteases to efficiently recognize and cleave the peptide bond adjacent to the D-amino acid residue.
Experimental Workflow and Signaling Pathways
To empirically determine the proteolytic stability of a peptide, a standardized in vitro assay is employed. The general workflow involves incubation of the peptide with a relevant protease or biological matrix, followed by analysis of the remaining intact peptide over time.
The enhanced stability of a D-threonine containing peptide can have significant implications for its biological activity. For a peptide agonist, a longer half-life means prolonged interaction with its target receptor, potentially leading to a more sustained downstream signaling cascade.
Detailed Experimental Protocols
The following are detailed methodologies for conducting in vitro proteolytic stability assays with common proteases.
Stability Assay in Human Plasma
This assay provides a broad overview of a peptide's stability in a complex biological matrix containing a wide range of proteases.
-
Materials:
-
L-threonine and D-threonine containing peptides (lyophilized)
-
Human plasma (commercially available, pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (optional, for metabolite identification)
-
-
Protocol:
-
Peptide Preparation: Prepare stock solutions of the L- and D-threonine peptides in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.
-
Incubation: In a microcentrifuge tube, mix 90 µL of human plasma with 10 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot.
-
Quenching: Immediately quench the enzymatic reaction by adding the 20 µL aliquot to 80 µL of ACN containing 1% TFA. This will precipitate the plasma proteins.
-
Centrifugation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an HPLC vial and analyze by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Plot the percentage of remaining peptide against time and determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.
-
Stability Assay with Specific Proteases (Trypsin, Chymotrypsin, Pepsin)
This assay allows for the assessment of peptide stability against specific digestive enzymes.
-
Materials:
-
L-threonine and D-threonine containing peptides
-
Trypsin, Chymotrypsin, or Pepsin (lyophilized, sequencing grade)
-
Appropriate buffer for each enzyme:
-
Trypsin/Chymotrypsin: 50 mM Ammonium Bicarbonate, pH 8.0
-
Pepsin: 0.1 M Glycine-HCl, pH 2.0
-
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
-
-
Protocol:
-
Enzyme and Peptide Preparation: Prepare a stock solution of the protease in its respective buffer (e.g., 1 mg/mL). Prepare a stock solution of the peptide in the same buffer (e.g., 1 mg/mL).
-
Incubation: In a microcentrifuge tube, combine the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Time Points and Quenching: Incubate at 37°C. At various time points, withdraw an aliquot and quench the reaction by adding a small volume of concentrated acid (e.g., 10% TFA) to lower the pH and inactivate the enzyme.
-
Analysis: Analyze the samples directly by RP-HPLC to quantify the remaining intact peptide.
-
Data Analysis: As described in the plasma stability assay, calculate the percentage of intact peptide remaining over time and determine the half-life.
-
References
A Comparative Guide to the Structural Impact of D-Threonine Incorporation in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stereochemical Imperative in Peptide Design
In the realm of peptide therapeutics, the conformational landscape of a molecule dictates its biological destiny. The subtle yet profound difference between L- and D-amino acids, being non-superimposable mirror images, offers a powerful tool to modulate the structure, stability, and function of peptides. While nature predominantly utilizes L-amino acids, the strategic incorporation of their D-enantiomers has become a cornerstone of modern peptide drug design. This guide provides an in-depth comparison of the structural consequences of incorporating D-threonine versus its natural L-threonine counterpart, supported by established principles and experimental methodologies.
Threonine is unique among the proteinogenic amino acids, possessing two chiral centers, which gives rise to four stereoisomers.[1] However, it is the chirality at the α-carbon that primarily influences the peptide backbone's geometry. The substitution of an L-amino acid with its D-enantiomer can induce significant local and global structural perturbations, which can be rationally exploited to enhance therapeutic properties.[2]
The Foundational Impact of Chirality on Peptide Structure
The incorporation of a D-amino acid into a peptide chain composed of L-amino acids fundamentally alters the local backbone geometry. This is because the side chain of the D-amino acid residue occupies a different conformational space compared to its L-counterpart, leading to steric clashes that can disrupt established secondary structures.
Disruption of Right-Handed α-Helices
A canonical right-handed α-helix is stabilized by a network of hydrogen bonds between the carbonyl oxygen of residue i and the amide proton of residue i+4. The side chains of L-amino acids project outwards from the helical axis without significant steric hindrance. However, introducing a D-amino acid forces its side chain into a conformation that sterically clashes with the backbone of the preceding residue, thereby destabilizing the helical structure.[3] This disruption can be a deliberate strategy to break or "kink" a helix, which can be crucial for specific receptor interactions.
Promotion of β-Turns
Conversely, the incorporation of a D-amino acid can promote the formation of specific types of β-turns. A β-turn is a four-residue structural motif that reverses the direction of the polypeptide chain. Certain turn types, such as the type II' β-turn, are energetically favored by a D-amino acid at the i+2 position.[4] This is because the D-configuration allows for the necessary dihedral angles to be adopted without steric hindrance. The ability of L-threonine to participate in β-turn formation has also been noted, particularly when it is in the first or third position of a tetrapeptide.[5] Therefore, the strategic placement of D-threonine can be a powerful tool for inducing specific folded conformations.
Comparative Analysis: D-Threonine vs. L-Threonine Peptides
The substitution of L-threonine with D-threonine leads to predictable yet profound changes in a peptide's structural and functional properties. The following table summarizes these differences based on established principles in peptide chemistry.
| Property | L-Threonine Peptide (Native) | D-Threonine Peptide (Modified) | Rationale & Causality |
| Secondary Structure | Conformationally flexible; can participate in α-helices and β-sheets. | Disrupts right-handed α-helices; can induce specific β-turn structures. | The D-amino acid's side chain introduces steric hindrance in right-handed helices but can be accommodated in certain turn conformations.[3][4] |
| Proteolytic Stability | Susceptible to degradation by proteases. | Highly resistant to proteolytic degradation. | Proteases are chiral enzymes that recognize and cleave peptide bonds between L-amino acids. The D-configuration is not recognized, thus conferring stability.[2] |
| Receptor Binding Affinity | Generally higher for native peptide-receptor interactions. | Often lower, but can be higher if the modified conformation is optimal for binding. | Receptor binding sites are stereospecific. A D-amino acid may introduce steric clashes or alter the required conformation for binding.[2] |
| Immunogenicity | Can elicit an immune response. | Potentially lower immunogenicity. | The processing and presentation of antigens are mediated by enzymes that are specific for L-amino acids. |
Experimental Protocols for Structural Elucidation
To empirically determine the structural impact of D-threonine incorporation, a suite of biophysical techniques is employed. Here, we provide detailed methodologies for key experiments.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Causality Behind Experimental Choices: CD spectroscopy is a rapid and sensitive method to assess the overall secondary structure of a peptide in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[6] Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectra, allowing for a comparative analysis of the L- and D-threonine containing peptides.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized L- and D-threonine peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region (190-250 nm).
-
Determine the precise concentration of the peptide stock solutions using a reliable method such as quantitative amino acid analysis or by absorbance at 280 nm if the peptide contains tryptophan or tyrosine.
-
Prepare final peptide solutions for CD analysis at a concentration of 0.1-0.2 mg/mL.
-
-
Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Set the wavelength range to 190-260 nm.
-
Use a quartz cuvette with a pathlength of 1 mm.
-
Set the scanning speed to 50 nm/min, the bandwidth to 1 nm, and the data pitch to 0.5 nm.
-
Set the temperature to 25°C, or perform a thermal melt experiment by gradually increasing the temperature.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of each peptide sample. Average at least three scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from each peptide spectrum.
-
Convert the raw data (in millidegrees) to molar residue ellipticity using the formula: [θ] = (mdeg × 100) / (c × n × l), where c is the molar concentration, n is the number of amino acid residues, and l is the pathlength in cm.
-
Compare the spectra of the L- and D-threonine peptides. A right-handed α-helix will show characteristic negative bands at ~208 and ~222 nm. A β-sheet will show a negative band around 218 nm. A random coil will have a strong negative band around 200 nm.
-
Use deconvolution software to estimate the percentage of each secondary structure element.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Causality Behind Experimental Choices: NMR spectroscopy provides atomic-resolution information about the three-dimensional structure and dynamics of peptides in solution.[7] By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can determine the precise conformation of the peptide backbone and side chains, and identify specific structural changes induced by the D-threonine substitution.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the L- and D-threonine peptides in a suitable solvent (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent like DMSO-d₆) to a concentration of 1-5 mM.
-
Adjust the pH to the desired value (typically between 4 and 6 for optimal amide proton exchange rates).
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H: For a general overview of the sample.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances for each amino acid in both peptides.
-
Compare the ¹H and ¹³C chemical shifts of the L- and D-threonine peptides. Significant differences in chemical shifts, particularly for the α-protons and carbons, are indicative of conformational changes.
-
Analyze the NOESY spectra to identify key distance restraints. For example, a strong NOE between the amide proton of one residue and the α-proton of the preceding residue is characteristic of a turn or helical conformation.
-
Use the collected restraints (NOEs, coupling constants) to calculate a family of 3D structures for each peptide using software like CYANA or XPLOR-NIH.
-
Compare the resulting structural ensembles to visualize the conformational impact of the D-threonine substitution.
-
Proteolytic Stability Assay
Causality Behind Experimental Choices: A primary motivation for incorporating D-amino acids is to enhance resistance to enzymatic degradation. A proteolytic stability assay directly measures the rate at which a peptide is cleaved by proteases, providing a quantitative comparison of the stability of the L- and D-threonine analogs.
Step-by-Step Methodology:
-
Materials:
-
L- and D-threonine peptides.
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching solution (e.g., 10% trifluoroacetic acid).
-
RP-HPLC system with a C18 column.
-
-
Assay Procedure:
-
Prepare stock solutions of the peptides and the protease.
-
In a temperature-controlled environment (e.g., 37°C), initiate the reaction by adding the protease to the peptide solution.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.
-
Centrifuge the quenched samples to precipitate the protease.
-
-
Analysis:
-
Analyze the supernatant of each time point by RP-HPLC.
-
Integrate the peak area corresponding to the intact peptide.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of each peptide under the assay conditions.
-
Conclusion
The incorporation of D-threonine into a peptide is a powerful and predictable strategy for modulating its structural and functional properties. While it often disrupts canonical right-handed α-helices, it can be strategically employed to induce specific β-turn conformations. The most significant and universally observed advantage is the dramatic increase in proteolytic stability, a critical attribute for the development of peptide-based therapeutics. The experimental protocols outlined in this guide provide a robust framework for the empirical validation and detailed characterization of these structural and functional modifications. By understanding the causal relationships between stereochemistry and peptide conformation, researchers can rationally design next-generation peptide therapeutics with optimized stability, activity, and pharmacokinetic profiles.
References
- 1. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure and Stability of the α-Helix | Springer Nature Experiments [experiments.springernature.com]
- 4. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of conformational properties of proline and threonine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
A Comparative Guide to Boc and Fmoc Strategies for D-Threonine Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision that influences synthesis efficiency, peptide purity, and the overall success of incorporating challenging amino acids like D-threonine. This guide provides an objective comparison of the Boc and Fmoc methodologies for the synthesis of D-threonine-containing peptides, supported by illustrative data and detailed experimental protocols.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with piperidine.[][2] This dictates the entire synthetic approach, from the choice of side-chain protecting groups to the final cleavage from the solid support.
In the context of D-threonine, with its hydroxyl side chain, appropriate protection is crucial to prevent side reactions. In the Boc strategy , the D-threonine side chain is typically protected as a benzyl ether (Bzl), which is cleaved under the harsh acidic conditions of the final cleavage step (e.g., with hydrofluoric acid, HF).[3] In the Fmoc strategy , the side chain is commonly protected as a tert-butyl (tBu) ether, which is stable to the basic conditions used for Fmoc deprotection but is removed during the final TFA-mediated cleavage.[4]
Performance Comparison: Boc vs. Fmoc for D-Threonine Peptides
| Performance Metric | Boc Strategy (Illustrative) | Fmoc Strategy (Illustrative) | Commentary |
| Crude Peptide Yield | ~65% | ~80% | The milder deprotection conditions of the Fmoc strategy often lead to higher crude yields.[5] |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | Milder Fmoc conditions typically result in fewer side reactions and a cleaner crude product.[5] |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies purification, leading to better recovery of the final product.[5] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification.[5] |
| Target Mass Confirmation (by MS) | Confirmed | Confirmed | Mass spectrometry is essential to verify the identity of the synthesized peptide.[5] |
Note: This data is illustrative for a model pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂) and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.[5]
Potential Side Reactions with D-Threonine
The choice of strategy can influence the prevalence of certain side reactions involving the D-threonine residue:
-
β-Elimination: Under the basic conditions of Fmoc deprotection (piperidine), the threonine side chain can undergo β-elimination, leading to the formation of a dehydroamino acid residue. This is a more significant concern with the Fmoc strategy.
-
N→O Acyl Shift: During the final cleavage with strong acids like TFA or HF, an N→O acyl shift can occur, where the peptide backbone migrates from the amide nitrogen to the hydroxyl group of threonine. This is a potential issue in both strategies but can be influenced by the cleavage cocktail composition and work-up conditions.
-
Incomplete Deprotection/Coupling: The steric hindrance of the D-threonine side-chain and its protecting group can sometimes lead to incomplete deprotection or coupling in both strategies. The choice of coupling reagents and reaction times is crucial to mitigate this.
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a hypothetical D-threonine-containing peptide using both Boc and Fmoc strategies.
Boc Strategy: Synthesis of a D-Threonine Peptide
1. Resin Preparation and First Amino Acid Attachment:
-
Swell Merrifield resin in dichloromethane (DCM).
-
Attach the first Boc-protected amino acid (e.g., Boc-Gly-OH) to the resin as its cesium salt to minimize racemization.
2. Peptide Chain Elongation (per cycle):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin with DCM.
-
Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling of Boc-D-Thr(Bzl)-OH:
-
Pre-activate Boc-D-Thr(Bzl)-OH (3 equivalents) with N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the cycle for each subsequent amino acid.
3. Final Cleavage and Deprotection:
-
Treat the dried peptide-resin with anhydrous hydrofluoric acid (HF) with p-cresol as a scavenger at 0°C for 1 hour.
-
Evaporate the HF.
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
Fmoc Strategy: Synthesis of a D-Threonine Peptide
1. Resin Preparation and First Amino Acid Attachment:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
Remove the Fmoc group from the resin with 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a suitable coupling agent like HBTU.
2. Peptide Chain Elongation (per cycle):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-D-Thr(tBu)-OH:
-
Pre-activate Fmoc-D-Thr(tBu)-OH (3 equivalents) with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF.
-
Repeat the cycle for each subsequent amino acid.
3. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
Visualizing the Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
Conclusion
The choice between Boc and Fmoc strategies for the synthesis of D-threonine-containing peptides depends on several factors, including the overall peptide sequence, desired purity, and available equipment. The Fmoc strategy, with its milder deprotection conditions, is often the preferred method for routine synthesis, generally providing higher crude yields and purity.[5][] However, the Boc strategy remains a valuable tool, particularly for sequences prone to aggregation where the acidic deprotection step can help disrupt secondary structures.[] Careful consideration of potential side reactions and optimization of coupling and cleavage conditions are paramount for the successful synthesis of D-threonine peptides regardless of the chosen strategy.
References
A Comparative Analysis of Side-Chain Protecting Groups for D-Threonine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a side-chain protecting group for D-threonine is a critical step in the successful synthesis of peptides. The secondary hydroxyl group of threonine is susceptible to various side reactions, including O-acylation, which can lead to the formation of impurities and a decrease in the final peptide yield.[1] This guide provides an objective comparison of the most commonly employed side-chain protecting groups for D-threonine, with a focus on their performance, stability, and deprotection conditions, supported by experimental data and detailed protocols.
The choice of a protecting group is intrinsically linked to the overall synthetic strategy, most commonly the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) or Boc/Bzl (tert-butoxycarbonyl/benzyl) approach.[2] An orthogonal protection scheme, where protecting groups can be removed under specific conditions without affecting others, is paramount for achieving high-purity peptides.[2][3]
Performance Comparison of D-Threonine Side-Chain Protecting Groups
The following tables summarize the key characteristics and performance metrics of the most common protecting groups for the side-chain of D-threonine.
| Protecting Group | Abbreviation | Primary Synthetic Strategy | Key Characteristics | Advantages | Disadvantages |
| tert-Butyl | tBu | Fmoc/tBu | Standard and robust ether linkage. | High stability during synthesis; widely available and cost-effective.[4] | Requires strong acidic conditions for cleavage (e.g., high concentration of TFA), which can lead to side reactions with sensitive residues.[4] Can contribute to peptide aggregation in "difficult sequences".[4] |
| Benzyl | Bzl | Boc/Bzl | Common ether linkage in Boc-based synthesis.[5] | Part of a robust and well-established methodology that can offer high yields and purity.[6] | Requires harsh cleavage conditions (e.g., HF or TFMSA), which are hazardous.[6] Can be partially removed by TFA.[5] |
| Trityl | Trt | Fmoc/tBu | Highly acid-labile ether linkage.[7] | Cleaved under mild acidic conditions (e.g., dilute TFA), making it suitable for the synthesis of protected peptide fragments and for sensitive peptides.[7] Can help to reduce aggregation.[8] | Steric hindrance may necessitate more potent coupling reagents.[7] |
| tert-Butyldimethylsilyl | TBDMS | Orthogonal | Robust silyl ether. | Stable to a wide range of reaction conditions; can be selectively removed with fluoride reagents (e.g., TBAF), offering an additional layer of orthogonality.[2] | Steric bulk can influence adjacent reactions.[2] |
| Propargyloxycarbonyl | Poc | Orthogonal | Carbonate-based protecting group. | Stable to both acidic and basic conditions commonly used in peptide synthesis; can be selectively removed under neutral conditions using tetrathiomolybdate, providing excellent orthogonality.[9] | Less commonly used than ether-based protecting groups. |
Quantitative Data on Protecting Group Performance
While a direct head-to-head comparison of all protecting groups in the synthesis of a single peptide is not extensively available in the literature, the following table provides typical performance data gathered from various sources.
| Protecting Group | Typical Protection Yield (%) | Typical Crude Peptide Purity | Common Side Reactions Minimized |
| tert-Butyl (tBu) | >90[2] | Good to Excellent[4] | O-acylation[1] |
| Benzyl (Bzl) | >85[2] | Generally High[6] | O-acylation[10] |
| Trityl (Trt) | >90 | Good to Excellent | O-acylation, Peptide Aggregation[7][8] |
| tert-Butyldimethylsilyl (TBDMS) | High | Good | O-acylation |
| Propargyloxycarbonyl (Poc) | High | Good | O-acylation |
Experimental Protocols
Detailed methodologies for the introduction and removal of key side-chain protecting groups for D-threonine are provided below.
Protection of D-Threonine Side-Chain
1. tert-Butyl (tBu) Ether Protection (as part of Fmoc-D-Thr(tBu)-OH synthesis): This protection is typically performed during the synthesis of the Fmoc-protected amino acid derivative. The general principle involves the acid-catalyzed addition of isobutylene to the hydroxyl group of Fmoc-D-threonine.
2. Benzyl (Bzl) Ether Protection (as part of Boc-D-Thr(Bzl)-OH synthesis): This protection is usually integrated into the synthesis of the Boc-protected amino acid. A common method is the reaction of Boc-D-threonine with benzyl bromide in the presence of a base.
3. tert-Butyldimethylsilyl (TBDMS) Ether Protection:
-
Dissolution: Dissolve N-protected D-threonine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).[11]
-
Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 eq) at room temperature.[11]
-
Reaction: Stir the reaction mixture for 12-24 hours.[11]
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography on silica gel.[11]
4. Propargyloxycarbonyl (Poc) Protection:
-
Dissolution: Dissolve N- and C-terminally protected D-threonine (1.0 eq) in anhydrous chloroform (CHCl3) and cool to -78°C.[12]
-
Reagent Addition: Add pyridine (2.5 eq) followed by propargyl chloroformate (2.5 eq).[12]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.[12]
-
Work-up and Purification: Dilute the reaction mixture with dichloromethane (CH2Cl2), wash with saturated citric acid solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the product by column chromatography.[12]
Deprotection of D-Threonine Side-Chain
1. tert-Butyl (tBu) Ether Deprotection (Final Cleavage):
-
Reagent Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v).[4]
-
Cleavage: Treat the peptide-resin with the cleavage cocktail for 1-3 hours at room temperature.[4]
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.[10]
2. Benzyl (Bzl) Ether Deprotection (Final Cleavage):
-
Reagent Cocktail: A common cleavage cocktail is Reagent K: TFA / Water / Phenol / Thioanisole / TIS (82.5 / 5 / 5 / 5 / 2.5 v/v/v).[10]
-
Cleavage: Add the cleavage cocktail to the peptide-resin and react for 1-2 hours at room temperature.[10]
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from cold diethyl ether.[10]
3. Trityl (Trt) Ether Deprotection:
-
Mild Acidolysis: The Trt group can be cleaved with a mild solution of TFA in CH2Cl2 (e.g., 1-5%).[7] This allows for the synthesis of protected peptide fragments on the solid support.
4. tert-Butyldimethylsilyl (TBDMS) Ether Deprotection:
-
Reagent: Use a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.2 eq).[11]
-
Reaction: Dissolve the TBDMS-protected peptide in anhydrous THF and add the TBAF solution. Stir for 1-4 hours at room temperature.[11]
5. Propargyloxycarbonyl (Poc) Deprotection:
-
Reagent: Use benzyltriethylammonium tetrathiomolybdate.[9]
-
Reaction: The deprotection is performed under mild and neutral conditions.[9]
Visualizing Experimental Workflows and Logic
Orthogonal Protection Strategy in Fmoc/tBu SPPS
Caption: Workflow for Fmoc/tBu solid-phase peptide synthesis.
Selection Logic for D-Threonine Side-Chain Protection
Caption: Decision tree for selecting a D-threonine protecting group.
Conclusion
The selection of a side-chain protecting group for D-threonine is a critical decision that significantly impacts the outcome of peptide synthesis. For routine applications within the Fmoc/tBu strategy, the tert-butyl (tBu) group remains the standard choice due to its robustness. The benzyl (Bzl) group is a cornerstone of the Boc/Bzl strategy, offering high yields for many sequences. For the synthesis of protected peptide fragments or for peptides containing sensitive residues, the more labile trityl (Trt) group is an excellent alternative. When additional layers of orthogonality are required for complex synthetic routes involving on-resin modifications, TBDMS and Poc protecting groups provide valuable options with their unique deprotection conditions. A thorough understanding of the properties and performance of each protecting group allows researchers to develop more efficient and successful peptide synthesis strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Chiral Purity Analysis of Fmoc-D-Threonine by HPLC
The precise determination of enantiomeric purity is a cornerstone of pharmaceutical development and peptide synthesis. For building blocks like N-α-Fmoc-D-threonine, ensuring high chiral purity is critical to prevent the incorporation of the undesired L-enantiomer, which can significantly alter the biological activity, efficacy, and safety profile of the final peptide therapeutic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the chiral purity analysis of Fmoc-D-threonine, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and robust method for determining the enantiomeric purity of Fmoc-amino acids.[1][2] However, alternative techniques such as Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) also offer viable, and in some cases, advantageous approaches.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[2] | Wide applicability, high resolution, robust and reproducible.[1] | Longer analysis times and higher consumption of organic solvents compared to SFC.[3] |
| Chiral SFC | Separation of enantiomers using a chiral stationary phase with a mobile phase of supercritical CO2 and a co-solvent.[4] | Faster analysis, reduced organic solvent consumption, lower environmental and economic impact.[3] | May require more specialized equipment; method development can be complex. |
| Chiral GC | Separation of volatile derivatives of enantiomers on a chiral capillary column.[5][6] | High sensitivity.[5] | Requires derivatization of the amino acid, which adds complexity and potential for side reactions.[7] |
Performance Data for Chiral HPLC
The selection of the appropriate chiral stationary phase is paramount for achieving baseline separation of Fmoc-D-threonine and its L-enantiomer. Polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability for the separation of Fmoc-amino acids.[1][8]
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (UV) | Resolution (Rs) | Analysis Time (min) |
| Lux Cellulose-1 | Acetonitrile/Water/TFA | 1.0 | 220 nm | > 1.5 | < 25 |
| Lux Cellulose-2 | Acetonitrile/Water/TFA | 1.0 | 220 nm | > 1.5 | < 25 |
| Lux Cellulose-3 | Acetonitrile/Water/TFA | 1.0 | 220 nm | > 1.5 | < 25 |
| Lux Cellulose-4 | Acetonitrile/Water/TFA | 1.0 | 220 nm | > 1.5 | < 25 |
| CHIROBIOTIC T (Teicoplanin) | Methanol/Water/Formic Acid | 1.0 | 220 nm | Baseline | Variable |
Note: The data presented is a summary based on typical performance for Fmoc-amino acids on these column types.[1][8][9] Optimal conditions for Fmoc-D-threonine may require method-specific optimization.
Experimental Protocols
Chiral HPLC Method for Fmoc-D-Threonine
This protocol provides a general procedure for the chiral purity analysis of Fmoc-D-threonine using a polysaccharide-based chiral stationary phase.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.[9]
2. Materials:
-
Column: Lux Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Preparation: Dissolve Fmoc-D-threonine in the mobile phase to a concentration of approximately 1 mg/mL.
3. Chromatographic Conditions:
-
Isocratic Elution: A typical starting condition is 60% Mobile Phase B. This may need to be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient.[9]
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 5 µL.[9]
4. Data Analysis:
-
Integrate the peak areas for the D- and L-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of D - Area of L) / (Area of D + Area of L) ] x 100
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for chiral purity analysis by HPLC and the logical relationship between the key components of the analytical method.
Caption: General workflow for chiral purity analysis of Fmoc-D-threonine by HPLC.
Caption: Key components and their relationships in a chiral HPLC method.
References
- 1. phenomenex.com [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comparative Guide to Validating D-Threonine Incorporation: Edman Degradation vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise verification of non-canonical amino acid incorporation, such as D-threonine, is a critical step in the development of novel peptide-based therapeutics. The strategic inclusion of D-amino acids can significantly enhance peptide stability and proteolytic resistance. This guide provides a comprehensive comparison of two key analytical techniques for validating D-threonine incorporation: the traditional Edman degradation method and modern mass spectrometry-based approaches.
This document outlines the principles, experimental protocols, and performance characteristics of each method, supported by quantitative data to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison at a Glance
The choice between Edman degradation and mass spectrometry for validating D-threonine incorporation depends on several factors, including the need for sequential information, sample purity, required sensitivity, and throughput.
| Feature | Edman Degradation with Chiral HPLC | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical degradation from the N-terminus, followed by chromatographic identification of the cleaved phenylthiohydantoin (PTH)-amino acid derivative.[1] | Ionization and fragmentation of the peptide, with sequence and structural information deduced from the mass-to-charge ratios of the resulting ions.[2] |
| Chiral Discrimination | Requires a dedicated chiral stationary phase in the HPLC system to separate the D- and L-enantiomers of the PTH-threonine derivative.[3][4] | Can distinguish D- and L-isomers based on fragmentation patterns or by coupling liquid chromatography with a chiral column prior to mass analysis.[5][6] |
| Sample Requirement | Typically requires 10-100 picomoles of a highly purified peptide.[1] | High sensitivity, often requiring 1-10 picomoles of a purified peptide.[2] |
| Throughput | Low throughput, as it is a sequential, cycle-by-cycle process. Each cycle can take approximately one hour.[7] | High throughput, capable of analyzing complex mixtures and multiple samples in a shorter timeframe. |
| Sequence Coverage | Limited to the N-terminal region, typically up to 30-60 amino acids with high efficiency (over 99% per cycle).[1] | Can provide full sequence coverage, including internal and C-terminal regions, through peptide fragmentation analysis. |
| Data Interpretation | Direct identification of the amino acid at each position based on the retention time of the PTH derivative. | Can be complex for de novo sequencing of novel peptides. Often relies on database searching for known sequences.[7] |
| Quantitative Capability | Can be quantitative with the use of isotope-labeled internal standards, with reported yields of at least 75%. | Highly quantitative, especially with the use of stable isotope-labeled peptide standards. |
Experimental Protocols
Modified Edman Degradation for D/L Amino Acid Analysis
This protocol is adapted for the simultaneous determination of the amino acid sequence and the D/L-configuration of the residues.
1. Sample Preparation:
-
Ensure the peptide sample is of high purity (>95%).
-
Dissolve 10-100 picomoles of the peptide in a suitable volatile solvent.
2. Automated Edman Degradation Cycles:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[8]
-
Cleavage: The N-terminal amino acid derivative is cleaved using a non-racemizing acid, such as boron trifluouride and HCl-methanol, instead of anhydrous trifluoroacetic acid (TFA) to suppress racemization.
-
Conversion: The cleaved anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative.
3. Chiral HPLC Analysis of PTH-Amino Acids:
-
Column: Utilize a chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a crown ether.[3][4]
-
Mobile Phase: An isocratic or gradient elution using a mixture of solvents like methanol, water, and additives such as trifluoroacetic acid (TFA) and triethylamine (TEA) to optimize separation and peak shape.[3] A typical mobile phase could be a mixture of water, methanol, and formic acid.[4]
-
Detection: Monitor the elution of PTH-amino acids using a UV detector.
-
Identification: The D- and L-isomers of PTH-threonine will have distinct retention times, allowing for their unambiguous identification by comparison to known standards.
LC-MS/MS for D-Threonine Peptide Analysis
This protocol outlines a general workflow for the identification and quantification of a peptide containing D-threonine.
1. Sample Preparation:
-
Enzymatic Digestion (for larger proteins): If the peptide of interest is part of a larger protein, digest the protein with a specific protease (e.g., trypsin) to generate smaller peptide fragments.
-
Purification: Purify the peptide of interest using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Solubilization: Dissolve the purified peptide (1-10 pmol) in a solvent compatible with mass spectrometry, such as a water/acetonitrile mixture with 0.1% formic acid.[2]
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the peptides using a C18 reversed-phase column with a gradient of acetonitrile in water containing 0.1% formic acid. For chiral separation prior to MS analysis, a chiral column can be used in-line.[5]
-
Mass Spectrometry:
-
The eluted peptides are ionized using electrospray ionization (ESI).
-
The mass spectrometer acquires full scan MS spectra to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
The peptide ion corresponding to the D-threonine containing peptide is selected for fragmentation (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
3. Data Analysis:
-
The resulting MS/MS spectrum will show a series of fragment ions (b- and y-ions).
-
The sequence of the peptide, including the position of the D-threonine, is determined by analyzing the mass differences between the fragment ions.
-
Specialized software can be used for de novo sequencing or to search against a database containing the expected sequence with the D-threonine modification.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the validation of D-threonine incorporation using Edman degradation and LC-MS/MS.
Caption: Workflow for D-Threonine validation using Edman degradation.
Caption: Workflow for D-Threonine validation using LC-MS/MS.
Comparative Analysis of Methodologies
To provide a clearer understanding of the relationship between the two techniques, the following diagram illustrates their key distinguishing features and areas of overlap.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. LC/MS/MS Method Package for D/L Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. rapidnovor.com [rapidnovor.com]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Coupling Reagents for Optimal Fmoc-D-Threonine Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient incorporation of sterically hindered amino acids like Fmoc-D-threonine is a critical challenge. The choice of coupling reagent directly influences reaction efficiency, yield, purity, and the suppression of side reactions, most notably racemization. This guide provides an objective comparison of commonly used coupling reagents for Fmoc-D-threonine, supported by experimental data, to facilitate informed reagent selection.
The β-hydroxyl group and the chiral center of threonine contribute to its steric bulk, which can impede the approach of the activated amino acid to the growing peptide chain on the solid support. This can lead to incomplete coupling and the formation of deletion sequences. Furthermore, the α-proton of activated threonine is susceptible to base-catalyzed epimerization, a significant concern when synthesizing peptides with specific stereochemistry. Therefore, the selection of a highly efficient and low-racemization coupling reagent is paramount.
Performance Comparison of Coupling Reagents
The following table summarizes the performance of various coupling reagents for the incorporation of sterically hindered amino acids, with a focus on parameters relevant to Fmoc-D-threonine coupling. Direct comparative data for Fmoc-D-threonine is limited; therefore, data from studies on other sterically hindered amino acids, such as Fmoc-L-Ser(tBu)-OH (a structurally similar β-hydroxy amino acid), are included as a reasonable proxy to infer performance.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Coupling Efficiency (Purity/Yield) | Racemization Risk | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 15 - 45 min | Very High (>95% purity)[1][2] | Very Low[1] | Advantages: Highly reactive, excellent for hindered couplings, and effective at suppressing racemization.[1][3] Disadvantages: High cost.[2][4] |
| HCTU | Aminium/Uronium Salt | 15 - 45 min | Very High (>95% purity)[2][5] | Very Low | Advantages: Similar reactivity to HATU but more cost-effective.[2][4] Disadvantages: Potential for side reactions similar to other uronium salts. |
| HBTU | Aminium/Uronium Salt | 20 - 60 min | High (>95% purity)[2] | Low to Moderate | Advantages: Widely used and cost-effective standard reagent. Disadvantages: Less effective than HATU/HCTU for severely hindered couplings.[1] |
| PyBOP | Phosphonium Salt | 30 - 120 min | High (>95% purity)[6] | Low | Advantages: Efficient, low racemization, and avoids carcinogenic byproducts associated with BOP.[6] Disadvantages: Byproducts can be difficult to remove. |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 180 min | Good | Very Low | Advantages: Cost-effective, excellent racemization suppression.[7] Disadvantages: Slower reaction rates compared to onium salts, may require double coupling for hindered residues. |
| DIC/HOBt | Carbodiimide/Additive | 60 - 180 min | Good | Low | Advantages: Traditional and cost-effective method. Disadvantages: Slower kinetics, potential for side reactions, and HOBt is potentially explosive.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient peptide synthesis. Below are standard protocols for the manual coupling of Fmoc-D-threonine using the compared reagents in Fmoc-based solid-phase peptide synthesis (SPPS).
General Resin Preparation (Prior to Coupling)
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Remove the Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.
-
Confirm the presence of free primary amines using a qualitative test (e.g., Kaiser test).
Protocol 1: Coupling with HATU/HCTU
-
Activation Mixture: In a separate vial, dissolve Fmoc-D-Thr(tBu)-OH (3 equivalents relative to resin loading), HATU or HCTU (2.9 equivalents), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Coupling Reaction: Immediately add the activation mixture to the prepared resin. Agitate the reaction mixture at room temperature for 15-45 minutes.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Coupling with PyBOP
-
Activation Mixture: In a separate vial, dissolve Fmoc-D-Thr(tBu)-OH (3 equivalents) and PyBOP (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 30-120 minutes.
-
Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).
Protocol 3: Coupling with DIC/Oxyma
-
Activation Mixture: In a separate vial, dissolve Fmoc-D-Thr(tBu)-OH (3 equivalents) and Oxyma (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 60-180 minutes. For sterically hindered amino acids, the reaction may be allowed to proceed for a longer duration or a second coupling may be performed.
-
Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the general workflow of a coupling cycle in SPPS and the activation mechanism of the carboxylic acid by different classes of coupling reagents.
Conclusion and Recommendations
The choice of coupling reagent for Fmoc-D-threonine significantly impacts the success of solid-phase peptide synthesis. For routine couplings where efficiency and speed are critical, HATU and HCTU are excellent choices, with HCTU offering a more cost-effective solution.[2][4] PyBOP also provides a robust and efficient alternative with a low risk of racemization.[6]
When minimizing racemization is the absolute priority, particularly in the synthesis of long peptides or peptides for therapeutic applications, the combination of DIC/Oxyma is highly recommended due to its superior performance in suppressing epimerization, albeit at the cost of longer reaction times.[7] Ultimately, the optimal choice will depend on a balance of factors including the specific peptide sequence, the scale of the synthesis, and budgetary constraints. Careful consideration of these factors, guided by the data and protocols presented in this guide, will enable researchers to achieve high-quality peptide products containing the sterically hindered Fmoc-D-threonine residue.
References
Navigating Large-Scale Peptide Synthesis: A Cost-Effectiveness Guide to Fmoc-D-Threonine Derivatives
For researchers, scientists, and drug development professionals, the journey of bringing a peptide-based therapeutic from the lab to the market is fraught with challenges, not least of which is the economic and practical feasibility of large-scale synthesis. The choice of building blocks, particularly protected amino acids, is a critical determinant of success, directly impacting yield, purity, and ultimately, the cost-effectiveness of the entire process. This guide provides an in-depth comparison of Fmoc-D-threonine and its derivatives for large-scale solid-phase peptide synthesis (SPPS), offering a data-driven analysis to inform strategic decisions in process development and manufacturing.
The incorporation of D-amino acids, such as D-threonine, is a common strategy to enhance the metabolic stability of peptide drugs. However, the selection of the appropriate protected form of D-threonine is not a one-size-fits-all decision. The options range from the unprotected Fmoc-D-threonine to side-chain protected versions like Fmoc-D-Thr(tBu)-OH and Fmoc-D-Thr(Trt)-OH, and the use of pseudoproline dipeptides for particularly challenging sequences. Each of these choices presents a unique balance of upfront cost, synthetic efficiency, and downstream processing requirements.
At a Glance: Performance and Cost Comparison
The decision to use a specific Fmoc-D-threonine derivative should be based on a holistic assessment of its impact on the entire synthesis and purification workflow. The following tables summarize the key performance indicators and cost considerations for the most common options.
Table 1: Comparative Cost Analysis of Fmoc-D-Threonine Derivatives
| Derivative | Lab-Scale Price (USD/g) | Estimated Large-Scale Price (USD/kg) | Key Cost Considerations |
| Fmoc-D-Thr-OH | ~$18 - $25[1] | $9,000 - $15,000 | Lowest upfront cost of the derivatives. Risk of side-chain acylation can lead to impurities and lower yield, increasing downstream purification costs. |
| Fmoc-D-Thr(tBu)-OH | ~$50 - $102[2][3] | $15,000 - $30,000 | Higher initial cost than the unprotected version. The robust tBu group provides excellent side-chain protection, often leading to higher purity and yield.[4][5] |
| Fmoc-D-Thr(Trt)-OH | ~$74 - $150 | $25,000 - $50,000 | Highest upfront cost. The bulky and acid-labile Trt group can mitigate peptide aggregation and allows for milder cleavage conditions, potentially reducing downstream costs for "difficult" peptides.[6] |
| Pseudoproline Dipeptides | ~$75 - $130 (per gram of dipeptide)[7] | Varies significantly based on sequence | Highest initial material cost. Significantly improves yield and purity for aggregation-prone sequences, often making it the most cost-effective option for "difficult" syntheses by avoiding batch failures.[7][8] |
Note: Lab-scale prices are based on publicly available data from various suppliers and are subject to change. Large-scale pricing is an estimation and can vary significantly based on supplier, quantity, and purity requirements. Direct quotes from manufacturers are necessary for accurate large-scale cost assessment.
Table 2: Performance Comparison in Large-Scale Synthesis
| Parameter | Fmoc-D-Thr-OH | Fmoc-D-Thr(tBu)-OH | Fmoc-D-Thr(Trt)-OH | Pseudoproline Dipeptides |
| Crude Peptide Purity | Moderate to Low | High | High to Very High | Very High (for difficult sequences)[7] |
| Overall Yield | Moderate to Low | High | High to Very High | Very High (for difficult sequences)[8] |
| Risk of Side Reactions | High (O-acylation) | Low | Low | Low |
| Impact on Aggregation | Neutral | Can contribute to aggregation[4] | Mitigates aggregation[6] | Significantly disrupts aggregation[7][8][9] |
| Downstream Purification | Often complex and costly | Generally straightforward | Simplified for difficult sequences | Significantly simplified[7] |
| Ideal Application | Short, simple peptides where cost is the primary driver. | Routine synthesis of a wide range of peptides. | Long or aggregation-prone peptides; synthesis of protected fragments.[5] | "Difficult" sequences, long peptides, and sequences known to aggregate.[7][8][9] |
Deciding on the Optimal Strategy
The selection of the most cost-effective Fmoc-D-threonine derivative is intrinsically linked to the properties of the target peptide. The following diagram illustrates a decision-making workflow to guide this choice.
Caption: Decision workflow for selecting the optimal Fmoc-D-threonine derivative.
Experimental Protocols
The following is a generalized protocol for manual solid-phase peptide synthesis using Fmoc chemistry. This protocol can be adapted for automated synthesizers and should be optimized for each specific peptide.
Materials:
-
Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids)[10][11]
-
Fmoc-D-threonine derivative (unprotected, tBu-protected, Trt-protected, or as a pseudoproline dipeptide)
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)[12]
-
Base (e.g., DIPEA, NMM)[4]
-
Deprotection solution: 20% piperidine in DMF[10]
-
Solvents: DMF, DCM, Diethyl ether
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[10]
Experimental Workflow Diagram:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Procedure:
-
Resin Preparation: Swell the resin in DMF or DCM for at least 30 minutes in a reaction vessel.[10][11]
-
First Amino Acid Coupling (if not pre-loaded): Couple the first Fmoc-protected amino acid to the resin according to standard protocols.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5-20 minutes.[4][10]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Amino Acid Coupling:
-
Pre-activate the desired Fmoc-D-threonine derivative (or other amino acid) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[12]
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. Coupling times may need to be extended for sterically hindered residues or when using pseudoproline dipeptides.[4][13]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[10]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The cost-effectiveness of using a particular Fmoc-D-threonine derivative in large-scale peptide synthesis is a complex equation that extends beyond the initial price of the raw material. For short, non-complex peptides, the use of unprotected or tBu-protected Fmoc-D-threonine may be the most economical choice. However, for longer, more complex, and aggregation-prone sequences, the higher upfront cost of Fmoc-D-Thr(Trt)-OH or pseudoproline dipeptides can be a strategic investment that pays significant dividends. By mitigating the risk of failed synthesis, simplifying purification processes, and ultimately increasing the overall yield of the final, high-purity product, these advanced building blocks can lead to substantial long-term cost savings and a more robust and reliable manufacturing process. A thorough analysis of the target peptide's characteristics and a carefully considered cost-benefit analysis are paramount to making the most economically sound decision for your large-scale peptide synthesis campaign.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-D-Thr(tBu)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. bachem.com [bachem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
D-Threonine Substitution in Peptides: A Double-Edged Sword for Receptor Binding Affinity
The strategic substitution of naturally occurring L-amino acids with their non-natural D-isomers is a well-established technique in peptide-based drug design, primarily aimed at enhancing proteolytic stability. However, this modification can significantly impact a peptide's interaction with its target receptor. This guide provides a comparative analysis of the receptor binding affinity of D-threonine substituted peptides versus their L-threonine counterparts, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The introduction of a D-amino acid, such as D-threonine, into a peptide sequence can profoundly alter its three-dimensional structure. This change in stereochemistry can either be beneficial or detrimental to the peptide's ability to bind to its receptor, which has evolved to recognize the specific conformation of the endogenous L-amino acid-containing ligand.
Impact on Receptor Binding: A Quantitative Comparison
While the precise effect of a D-threonine substitution is highly dependent on the specific peptide and its receptor, a general trend observed is a potential decrease in binding affinity. This is often attributed to steric hindrance within the receptor's binding pocket or the disruption of critical hydrogen bonding networks.
To illustrate this, we can examine analogs of opioid peptides, a class of molecules where D-amino acid substitutions are frequently explored to enhance their therapeutic potential. While direct comparative data for L- versus D-threonine substitution in a single study is limited, we can present a representative comparison based on findings within the field of opioid peptide research. The following table provides a hypothetical comparison of the binding affinities of a deltorphin analog at the delta-opioid receptor (DOR), illustrating the potential impact of substituting an L-amino acid with its D-enantiomer.
| Peptide Analog | Receptor | Binding Affinity (Ki in nM) |
| [L-Thr2]-Deltorphin I (Hypothetical) | Delta-Opioid Receptor (DOR) | 1.5 |
| [D-Thr2]-Deltorphin I (Hypothetical) | Delta-Opioid Receptor (DOR) | 15.0 |
This data is illustrative and based on general principles observed in D-amino acid substitution studies. Actual values would be determined experimentally.
Experimental Protocols
Accurate determination of receptor binding affinity is crucial for evaluating the impact of D-threonine substitution. The following are detailed methodologies for common assays used in this field.
Solid-Phase Peptide Synthesis (SPPS)
Peptides with either L- or D-threonine can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-Thr(tBu)-OH and Fmoc-D-Thr(tBu)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine in DMF (20% v/v)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Ether
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin extensively with DMF.
-
Activate the first Fmoc-amino acid (e.g., Fmoc-Gly-OH) by dissolving it with HBTU and DIPEA in DMF.
-
Couple the activated amino acid to the resin.
-
Wash the resin with DMF.
-
Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the peptide sequence, using either Fmoc-L-Thr(tBu)-OH or Fmoc-D-Thr(tBu)-OH at the desired position.
-
After the final amino acid is coupled, wash the resin with DMF and then dichloromethane.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail.
-
Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the synthesized peptides by measuring their ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., delta-opioid receptor)
-
Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-naltrindole)
-
Synthesized L-threonine and D-threonine containing peptides
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters pre-soaked in polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the L- and D-threonine peptides.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of the competitor peptides.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Determine the IC50 value (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Visualizing the Molecular Context
To understand the downstream consequences of receptor binding, it is essential to visualize the associated signaling pathways. Many peptides, including opioid peptides, exert their effects through G protein-coupled receptors (GPCRs).
Caption: Opioid receptor signaling pathway.
The experimental workflow for comparing the receptor binding affinity of L- and D-threonine substituted peptides is a systematic process.
Caption: Experimental workflow for comparison.
A Comparative Guide to the Immunogenicity of Peptides Containing D-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptide-based therapeutics and vaccines is a strategic approach to enhance their stability and efficacy. This guide provides an objective comparison of the immunogenicity of peptides containing D-amino acids versus their natural L-amino acid counterparts, supported by experimental data and detailed methodologies. Understanding these immunological differences is crucial for the rational design of peptide-based drugs with improved safety and therapeutic profiles.
Executive Summary
Peptides composed entirely of or containing D-amino acids generally exhibit significantly lower immunogenicity compared to their L-peptide equivalents.[1][2][3][4][5] This phenomenon is primarily attributed to their resistance to proteolytic degradation by host enzymes, which is a critical step for processing and presentation to the immune system.[2][6] Consequently, D-peptides are less efficiently processed by antigen-presenting cells (APCs), leading to reduced presentation on Major Histocompatibility Complex (MHC) class II molecules and subsequent weaker activation of CD4+ T-helper cells, a key driver of the adaptive immune response.[1][3][4][7] While polypeptides composed exclusively of D-amino acids can sometimes elicit a thymus-independent immune response, this is often at low concentrations, and higher concentrations can even induce immunological paralysis.[8][9][10] The unique stereochemistry of D-peptides can also lead to altered binding to MHC molecules and T-cell receptors (TCRs), further contributing to their reduced immunogenicity.[8][9]
Comparative Immunogenicity Data
The following tables summarize quantitative data from various studies, highlighting the differences in immune responses elicited by L-peptides and their D-amino acid-containing counterparts.
Table 1: Comparison of In Vivo Antibody Responses to L- vs. D-Melittin VIPER Micelles
| Parameter | L-Melittin VIPER Micelles (LMM) | D-Melittin VIPER Micelles (DMM) | Reference |
| Maximum Tolerated Dose (MTD) | 10 mg/kg | 20 mg/kg | [2] |
| Tolerated Injections | 2 | 4 | [2] |
| Anti-PEG IgG Titer | Robust Response | No Significant Response | [2] |
| Anti-PEG IgM Titer | Robust Response | No Significant Response | [2] |
Table 2: Effect of D-Amino Acid Substitution on T-Cell Priming
| Peptide Modification | Effect on T-Cell Priming | Reference |
| Introduction of D-amino acids in the binding core (near P1 anchor) | Abolished T-cell priming | [1][4][7] |
| Introduction of D-amino acids in flanking regions | Tolerated | [1][4][7] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate key mechanisms underlying the differential immunogenicity of L- and D-peptides.
References
- 1. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 2. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different roles of D-amino acids in immune phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic antigens composed exclusively of L- or D-amino acids: I. Effect of optical configuration on the immunogenicity of synthetic polypeptides in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-D-threonine and Other Non-Canonical Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation and poor bioavailability. The incorporation of non-canonical amino acids (ncAAs) into peptide sequences has emerged as a powerful strategy to overcome these limitations, enhancing their stability, modulating their bioactivity, and refining their pharmacokinetic profiles.[1][2] Among the vast arsenal of ncAAs, Fmoc-D-threonine holds a prominent position due to its ability to confer significant resistance to enzymatic cleavage while maintaining the potential for crucial side-chain interactions.[3]
This guide provides an objective comparison of Fmoc-D-threonine with other classes of ncAAs commonly employed in peptide design, including N-methylated, beta-homo, and alpha-methylated amino acids. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in the rational design of novel peptide-based therapeutics.
Comparative Analysis of Non-Canonical Amino Acids
The choice of a non-canonical amino acid for peptide modification is dictated by the desired therapeutic properties. While Fmoc-D-threonine is a cornerstone for enhancing stability, other ncAAs offer unique advantages in terms of conformational control and bioactivity. The following tables summarize the performance of various ncAAs, including illustrative data from different studies. It is important to note that a direct head-to-head comparison of these ncAAs within the same peptide sequence is often not available in the literature, and the presented data is meant to be representative of the general effects of these modifications.
Table 1: Comparison of Proteolytic Stability
| Amino Acid Modification | Peptide Sequence/Model | Half-life (t½) in Serum/Plasma | Key Findings & Rationale |
| L-Threonine (Canonical) | Illustrative L-peptide | Short | Susceptible to degradation by proteases that recognize L-amino acids.[3] |
| Fmoc-D-Threonine | Illustrative D-peptide analog | Significantly Longer | The D-configuration sterically hinders recognition and cleavage by proteases, leading to a substantial increase in stability.[3][4] |
| N-Methyl-Threonine | Generic N-methylated peptide | Increased | The N-methyl group on the peptide backbone prevents the formation of hydrogen bonds necessary for protease binding and catalysis, thus enhancing stability.[5][6] |
| Beta-Homo-Threonine | Angiotensin IV analog | Proteolytically stable | The additional methylene group in the backbone alters the peptide's conformation, making it a poor substrate for many proteases.[7] |
| Alpha-Methyl-Threonine | Apolipoprotein A-I mimetic peptide | Resistant to proteolysis | The alpha-methyl group restricts the conformational freedom of the peptide backbone, which can hinder protease binding and improve stability.[8] |
Table 2: Comparison of Receptor Binding Affinity
| Amino Acid Modification | Peptide/Receptor System | Receptor Binding Affinity (Kd or Ki) | Key Findings & Rationale |
| L-Threonine (Canonical) | Illustrative peptide-receptor interaction | Baseline Affinity | Represents the natural interaction with the receptor. |
| Fmoc-D-Threonine | Generic peptide-receptor model | Potentially Lower | The change in stereochemistry can alter the side chain's orientation, potentially disrupting key interactions with the receptor binding pocket.[3] |
| N-Methyl-Threonine | N-methylated cyclic peptides | Can be maintained or slightly decreased | N-methylation can restrict the peptide's conformation, which may or may not be favorable for receptor binding. The effect is highly context-dependent.[6] |
| Beta-Homo-Threonine | Deltorphin I analogs / opioid receptors | Generally decreased | The altered backbone spacing can change the presentation of pharmacophoric side chains, often leading to reduced affinity. However, specific substitutions can sometimes be tolerated or even beneficial.[9] |
| Alpha-Methyl-Threonine | Apolipoprotein A-I mimetic peptides | Maintained or Improved | The conformational constraint imposed by the alpha-methyl group can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity.[8] |
Table 3: Comparison of Bioactivity
| Amino Acid Modification | Bioassay/Model System | Bioactivity (e.g., EC50, IC50) | Key Findings & Rationale |
| L-Threonine (Canonical) | Generic bioactive peptide | Baseline Activity | The natural amino acid provides the baseline for biological function. |
| Fmoc-D-Threonine | Antimicrobial peptides | Can be maintained or enhanced | While receptor binding may be affected, the increased stability can lead to a higher effective concentration over time, resulting in maintained or improved overall bioactivity. In some cases, the D-amino acid may interact favorably with the target.[10] |
| N-Methyl-Threonine | Antimicrobial peptides | Can be modulated | N-methylation can alter the peptide's amphipathicity and conformational dynamics, which can either enhance or decrease its biological activity depending on the specific peptide and its mechanism of action.[10] |
| Beta-Homo-Threonine | TAPP analogs / opioid receptors | Can be maintained | While often reducing receptor affinity, the increased stability can sometimes compensate, resulting in comparable overall bioactivity to the native peptide.[11] |
| Alpha-Methyl-Threonine | Apolipoprotein A-I mimetic peptides | Improved | By promoting a more stable helical structure, alpha-methylation can enhance the peptide's ability to interact with its target, leading to improved biological function, such as increased cholesterol efflux.[8] |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Non-Canonical Amino Acids
This protocol describes a general procedure for the manual synthesis of peptides incorporating Fmoc-D-threonine or other ncAAs using the Fmoc/tBu strategy.[12]
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Thr(tBu)-OH and other desired ncAAs)
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 5 minutes, drain, then add a fresh portion of 20% piperidine and agitate for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered ncAAs, longer coupling times or a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the desired sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage and Deprotection: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage solution into a cold tube of diethyl ether. A white precipitate of the crude peptide should form.
-
Purification: Centrifuge to pellet the peptide, wash with cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.
Fmoc-SPPS Workflow
Protocol 2: Proteolytic Stability Assay using LC-MS
This protocol outlines a general method for assessing the stability of peptides in human serum.[13]
Materials:
-
Synthesized peptides (stock solutions in a suitable solvent)
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA), 10% (w/v) in water, or acetonitrile (ACN) for quenching
-
LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer coupled to a UHPLC system)
-
C18 analytical column
Procedure:
-
Incubation: Pre-warm an aliquot of human serum to 37°C. Spike the serum with the test peptide to a final concentration of 10-100 µM.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.
-
Quenching: Immediately add the aliquot to an equal volume of cold 10% TCA or ACN to precipitate serum proteins and stop enzymatic degradation.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Sample Preparation: Collect the supernatant and transfer it to an autosampler vial for LC-MS analysis.
-
LC-MS Analysis:
-
Inject the sample onto the C18 column.
-
Use a suitable gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in ACN) to separate the intact peptide from any degradation products.
-
Monitor the disappearance of the parent peptide using selected reaction monitoring (SRM) or by extracting the ion chromatogram for the m/z of the intact peptide.
-
-
Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.
Proteolytic Stability Assay Workflow
Protocol 3: Competitive Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity (Ki) of a synthetic peptide to its receptor using a competitive radioligand binding assay.[14][15]
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand with known affinity for the target receptor
-
Unlabeled synthetic peptides (competitors) at various concentrations
-
Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors)
-
96-well filter plates (e.g., GF/C)
-
Vacuum manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Receptor Preparation: Prepare a suspension of cell membranes or purified receptors in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following for each competitor concentration:
-
Total Binding: Receptor preparation + radiolabeled ligand + assay buffer.
-
Non-specific Binding (NSB): Receptor preparation + radiolabeled ligand + a high concentration of an unlabeled known ligand.
-
Competitive Binding: Receptor preparation + radiolabeled ligand + varying concentrations of the synthetic test peptide.
-
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GPCR Signaling Pathway
Conclusion
The incorporation of non-canonical amino acids is an indispensable tool in modern peptide drug discovery. Fmoc-D-threonine stands out as a robust building block for significantly enhancing the proteolytic stability of peptides. However, the diverse world of ncAAs offers a rich palette for fine-tuning other critical properties. N-methylation provides an alternative strategy for improving stability and can also enhance membrane permeability. Beta-homo-amino acids and alpha-methylated amino acids offer powerful ways to control peptide conformation, which can be leveraged to improve receptor binding affinity and bioactivity.
The data presented in this guide, while illustrative, highlights the distinct advantages of each class of ncAA. The choice of which non-canonical amino acid to incorporate will ultimately depend on the specific therapeutic goals and the structural context of the peptide. It is evident that a more systematic and direct comparative analysis of these building blocks within identical peptide scaffolds would be of great value to the field and represents a key area for future research. The detailed experimental protocols provided herein offer a starting point for researchers to conduct such investigations and to advance the development of next-generation peptide therapeutics with optimized efficacy and drug-like properties.
References
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine, a compound commonly utilized in peptide synthesis. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
This compound, also known as Fmoc-D-threonine, should be handled as a hazardous chemical waste.[1] Disposal must be conducted in accordance with institutional, local, and national regulations, typically facilitated through an organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to don the appropriate personal protective equipment to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves, such as nitrile, are required to prevent skin contact. |
| Body Protection | A laboratory coat or a chemical-resistant apron must be worn to protect against spills. |
| Respiratory Protection | In situations where dust generation is likely, a NIOSH-approved respirator is necessary to prevent inhalation of the powdered compound. |
Disposal of Solid this compound
Unused, expired, or contaminated solid Fmoc-D-threonine must be disposed of as hazardous waste.
Step-by-Step Procedure:
-
Containerization: Carefully place the solid chemical waste into a designated, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice. Ensure the container is in good condition and free from leaks.[1]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[2][3] It is also crucial to include the name and contact information of the generating laboratory or individual and the date of accumulation.[1][4][5]
-
Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
EHS Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] Follow their specific procedures for waste collection requests.
Disposal of Contaminated Materials and Empty Containers
Any materials that have come into contact with Fmoc-D-threonine, such as gloves, weigh boats, and contaminated labware, must also be treated as hazardous waste.
Procedure for Contaminated Materials:
-
Place all contaminated solid waste, including used PPE, into a designated hazardous waste container, separate from non-contaminated waste.
-
Label and store the container as described in the solid disposal procedure.
Procedure for Empty Containers:
-
Triple Rinsing: Empty containers that held Fmoc-D-threonine should be triple-rinsed with a suitable solvent, such as methanol or ethanol.[6]
-
Rinsate Collection: The solvent rinsate must be collected and treated as hazardous liquid waste.[6] Collect the rinsate in a separate, properly labeled hazardous waste container.
-
Container Disposal: Once triple-rinsed, the original container can often be disposed of in the regular trash after defacing the original label.[6] However, confirm this with your institution's EHS guidelines, as some may require the rinsed container to be disposed of as hazardous waste.
Experimental Workflow for Disposal
Caption: Disposal Workflow for Fmoc-D-threonine
References
- 1. in.ewu.edu [in.ewu.edu]
- 2. Chemical waste containers labeled and properly stored | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 3. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine
For researchers, scientists, and professionals in drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides detailed procedural information for the use of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine (Fmoc-D-threonine), a key reagent in peptide synthesis. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure risk when handling Fmoc-D-threonine in both solid and solution forms. The required equipment varies based on the specific handling procedure.[1][2]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection | Foot Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[2][3] | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2][3] | Laboratory coat.[1][2][3] | N95 or higher-rated respirator if weighing outside a ventilated enclosure.[1][2] | Closed-toe, chemical-resistant shoes.[1] |
| Dissolving and Solution Handling | Chemical splash goggles.[2] | Chemical-resistant gloves (e.g., nitrile).[2] | Laboratory coat.[2] | Generally not required if handled in a certified chemical fume hood.[2] | Closed-toe, chemical-resistant shoes.[1] |
| Reaction Setup and Monitoring | Chemical splash goggles.[2] | Chemical-resistant gloves (e.g., nitrile).[2] | Laboratory coat.[2] | Generally not required if handled in a certified chemical fume hood.[2] | Closed-toe, chemical-resistant shoes.[1] |
| Spill Cleanup | Chemical splash goggles and face shield.[2] | Heavy-duty nitrile or butyl rubber gloves.[2] | Chemical-resistant apron or gown over a laboratory coat.[2] | Air-purifying respirator with organic vapor cartridges.[2] | Closed-toe, chemical-resistant shoes.[1] |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles.[2] | Chemical-resistant gloves (e.g., nitrile).[2] | Laboratory coat.[2] | Generally not required.[2] | Closed-toe, chemical-resistant shoes.[1] |
Operational and Handling Plan
Engineering Controls:
-
Ventilation: Always handle solid Fmoc-D-threonine in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust.[1][3]
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific work area for handling Fmoc-D-threonine, preferably within a chemical fume hood.[2]
-
Ensure the work area is clean and free of incompatible materials.
-
Assemble all necessary equipment and reagents before starting.
-
Confirm that an emergency eyewash station and safety shower are accessible.[1]
-
Put on the appropriate PPE as detailed in the table above.
-
-
Weighing (Solid Form):
-
Solution Preparation:
-
First Aid Measures:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Following skin contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[4]
-
Following eye contact: Rinse cautiously with water for several minutes.
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of Fmoc-D-threonine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[2] While some safety data sheets classify similar compounds as non-hazardous, others indicate potential toxicity to aquatic life with long-lasting effects.[3] Therefore, it is imperative to prevent its release into the environment.[3]
Waste Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing Fmoc-D-threonine in a labeled, sealed, and chemically compatible container (e.g., HDPE or glass bottle).[2]
-
Containers that held Fmoc-D-threonine should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and treated as hazardous liquid waste.[3]
-
Storage Pending Disposal:
-
Securely cap the waste container at all times, except when adding waste.[3]
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from routine lab activities.[3]
Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will provide guidance on specific local, state, and federal regulations.[3]
Quantitative Data
| Property | Value |
| Molecular Formula | C₁₉H₁₉NO₅ |
| Molecular Weight | 341.36 g/mol |
| Appearance | White, fine fluffy crystalline powder[3] |
| Solubility in DMSO | 200 mg/mL (585.89 mM; requires sonication)[5] |
| Storage Temperature | Powder: -20°C; In solvent: -80°C[6] |
Experimental Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
The removal of the Fmoc protecting group is a common step in Solid-Phase Peptide Synthesis (SPPS).[7]
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF) (v/v)[7][8]
-
DMF for washing[7]
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[7][8][9]
-
Initial Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate the mixture for 3-5 minutes.[7]
-
Main Deprotection: Drain the deprotection solution and add a fresh aliquot of the 20% piperidine in DMF solution. Agitate for 15-20 minutes to ensure complete removal of the Fmoc group.[7]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene byproduct.[7][8] The resin is now ready for the subsequent coupling step.
Workflow for Handling and Disposal of Fmoc-D-threonine
Caption: Workflow for handling and disposal of Fmoc-D-threonine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
